molecular formula C6H9NOS B1241629 Cepham

Cepham

カタログ番号: B1241629
分子量: 143.21 g/mol
InChIキー: QHTOIDKCEPKVCM-ZCFIWIBFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cepham refers to the fully saturated, dihydro derivative of the cephem nucleus, which is the fundamental bicyclic scaffold of cephamycin antibiotics . These antibiotics are a subgroup of β-lactams naturally produced by bacteria of the Streptomyces genus and are structurally characterized by a methoxy group at the 7α-position on the β-lactam ring, a feature that enhances resistance to β-lactamase enzymes . As a key structural motif, the this compound nucleus is of paramount interest in medicinal chemistry and pharmaceutical research for the design, synthesis, and study of novel β-lactam antibiotics . Researchers utilize this core structure to explore mechanisms of antibiotic resistance, investigate structure-activity relationships (SAR), and develop new agents to combat drug-resistant bacterial infections . The ongoing challenge of bacterial resistance ensures that the this compound structure remains a vital subject in the continuous effort to advance anti-infective therapies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C6H9NOS

分子量

143.21 g/mol

IUPAC名

(6R)-5-thia-1-azabicyclo[4.2.0]octan-8-one

InChI

InChI=1S/C6H9NOS/c8-5-4-6-7(5)2-1-3-9-6/h6H,1-4H2/t6-/m1/s1

InChIキー

QHTOIDKCEPKVCM-ZCFIWIBFSA-N

SMILES

C1CN2C(CC2=O)SC1

異性体SMILES

C1CN2[C@@H](CC2=O)SC1

正規SMILES

C1CN2C(CC2=O)SC1

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of the Cepham Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key synthetic strategies employed to construct the cepham core, the fundamental bicyclic framework of cephalosporin antibiotics. It details both the seminal total synthesis approaches and the more commercially viable semi-synthetic routes derived from penicillin precursors. This document is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols, collated quantitative data, and visual representations of synthetic pathways.

Introduction to the this compound Core

The this compound core is a bicyclic heterocyclic system consisting of a β-lactam ring fused to a six-membered dihydrothiazine ring. This structure is the essential pharmacophore of all cephalosporin antibiotics, which exert their antibacterial effect by inhibiting bacterial cell wall synthesis.[1] The strategic synthesis of this core and its subsequent derivatization have been pivotal in the development of a vast arsenal of potent and broad-spectrum antibacterial agents.

Total Synthesis of the this compound Core: The Woodward Approach

The first total synthesis of a cephalosporin, specifically Cephalosporin C, was a landmark achievement by R.B. Woodward and his team.[2][3] This monumental work laid the foundation for the chemical understanding of this class of antibiotics and remains a classic example of complex natural product synthesis. The synthesis is a multi-step process that involves the careful construction of the bicyclic system from acyclic precursors.

Key Stages of the Woodward Synthesis

The synthesis can be conceptually divided into three major parts:

  • Construction of the β-Lactam Ring: Starting from L-cysteine, the β-lactam ring is formed through a series of transformations including protection of functional groups, introduction of a nitrogen source, and cyclization.[2][4]

  • Formation of the Dihydrothiazine Ring Precursor: A separate synthetic sequence is employed to build the fragment that will ultimately form the six-membered ring.

  • Annulation and Final Modifications: The two fragments are then coupled, and a series of reactions are performed to close the dihydrothiazine ring and install the necessary functional groups to yield the final cephalosporin.[2]

Experimental Protocols for Key Steps in the Woodward Synthesis

The following are representative, detailed protocols for crucial steps in the Woodward synthesis of Cephalosporin C, compiled from various sources.[4][5][6]

Protocol 1: Formation of the β-Lactam Intermediate

  • Protection of L-cysteine: L-cysteine is treated with acetone in the presence of an acid catalyst to form the corresponding thiazolidine derivative, protecting both the amine and thiol groups. The carboxylic acid is then esterified, for example, with diazomethane.

  • Introduction of the Nitrogen Atom: The protected cysteine derivative is reacted with a nitrogen-containing electrophile to introduce the second nitrogen atom required for the β-lactam ring.

  • Cyclization to the β-Lactam: The resulting amino ester is then cyclized using a suitable reagent, such as triisobutylaluminium, to form the four-membered β-lactam ring with the desired cis-stereochemistry.[5]

Protocol 2: Dihydrothiazine Ring Formation

  • Michael Addition: The β-lactam intermediate is reacted with a Michael acceptor that contains the remaining carbon atoms for the dihydrothiazine ring.

  • Deprotection and Cyclization: The protecting groups on the sulfur and nitrogen atoms are removed, which is followed by an acid-mediated cyclization to form the this compound core structure.[2]

Quantitative Data for Woodward Synthesis Intermediates

The following table summarizes key quantitative data for representative intermediates in the Woodward synthesis of Cephalosporin C.

IntermediateMolecular FormulaMolecular Weight ( g/mol )¹H NMR Data (δ, ppm)¹³C NMR Data (δ, ppm)
Protected L-cysteine methyl esterC₇H₁₃NO₂S175.25Specific data not readily available in summarized form.Specific data not readily available in summarized form.
β-Lactam intermediateC₁₀H₁₄N₂O₄S274.30Specific data not readily available in summarized form.Specific data not readily available in summarized form.
Cephalosporin CC₁₆H₂₁N₃O₈S415.42Complex multiplets, refer to specialized literature.Characteristic signals for β-lactam and dihydrothiazine rings.[7]

Note: Detailed spectroscopic data for many of the intermediates in the original Woodward synthesis are not extensively reported in readily accessible modern formats. Researchers are encouraged to consult the primary literature for more specific information.

Synthetic Pathway for Woodward's Total Synthesis of Cephalosporin C

Woodward_Cephalosporin_C_Synthesis L_cysteine L-Cysteine Protected_cysteine Protected Cysteine Derivative L_cysteine->Protected_cysteine Protection Amino_ester Amino Ester Intermediate Protected_cysteine->Amino_ester N-functionalization Beta_lactam cis-β-Lactam Intermediate Amino_ester->Beta_lactam Cyclization (i-Bu₃Al) Coupled_product Coupled Intermediate Beta_lactam->Coupled_product Michael Addition Michael_acceptor Dihydrothiazine Ring Precursor Michael_acceptor->Coupled_product Cepham_core This compound Core Structure Coupled_product->Cepham_core Deprotection & Cyclization Cephalosporin_C Cephalosporin C Cepham_core->Cephalosporin_C Side chain modification

Caption: Key stages in the total synthesis of Cephalosporin C as pioneered by R.B. Woodward.

Semi-Synthetic Approaches to the this compound Core

Due to the complexity and low overall yield of the total synthesis, semi-synthetic methods starting from readily available penicillin precursors are the preferred industrial routes to the this compound core.[8] These methods primarily involve the chemical or enzymatic modification of the penicillin structure to expand the five-membered thiazolidine ring into the six-membered dihydrothiazine ring of the this compound nucleus.

Ring Expansion of Penicillin Sulfoxides (Morin Rearrangement)

A cornerstone of semi-synthetic cephalosporin chemistry is the Morin rearrangement, which involves the acid-catalyzed rearrangement of a penicillin sulfoxide to a deacetoxycephalosporin.[9][10]

Protocol 3: A General Procedure for the Morin Rearrangement

  • Oxidation of Penicillin: A penicillin ester (e.g., penicillin G methyl ester) is oxidized to the corresponding sulfoxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[11]

  • Ring Expansion: The penicillin sulfoxide is dissolved in an inert solvent (e.g., dimethylformamide or acetic anhydride) and treated with a strong acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) at elevated temperatures.[9]

  • Work-up and Purification: The reaction mixture is quenched, and the product, a deacetoxycephalosporin, is extracted and purified by crystallization or chromatography.

Enzymatic Synthesis of this compound Precursors

Enzymatic methods offer a greener and more efficient alternative to chemical synthesis for key cephalosporin intermediates like 7-aminocephalosporanic acid (7-ACA) and 7-aminodeacetoxycephalosporanic acid (7-ADCA).[12][13][14]

Protocol 4: Two-Step Enzymatic Synthesis of 7-ACA from Cephalosporin C

  • Deamination: Cephalosporin C is treated with D-amino acid oxidase (DAO) to convert the D-α-aminoadipyl side chain to α-ketoadipyl-7-ACA. This intermediate spontaneously decarboxylates to glutaryl-7-ACA.[14]

  • Deacylation: The glutaryl-7-ACA is then treated with glutaryl-7-ACA acylase (GLA) to cleave the glutaryl side chain, yielding 7-ACA.[12][14]

  • Purification: 7-ACA is typically purified by crystallization at its isoelectric point (pH 3.5-4.5).[13][15]

Protocol 5: Enzymatic Synthesis of 7-ADCA from Penicillin G

  • Ring Expansion: Penicillin G is converted to deacetoxycephalosporin G (DAOG) using the enzyme deacetoxycephalosporin C synthase (DAOCS), also known as expandase.[16][17]

  • Deacylation: The phenylacetyl side chain of DAOG is removed using penicillin G acylase (PGA) to give 7-ADCA.[18][19]

Quantitative Data for Semi-Synthetic Intermediates
IntermediateMolecular FormulaMolecular Weight ( g/mol )¹H NMR Data (δ, ppm)¹³C NMR Data (δ, ppm)Yield (%)
Penicillin G SulfoxideC₁₆H₁₈N₂O₅S350.39Varies with ester group.Varies with ester group.>90 (Oxidation)
Deacetoxycephalosporin GC₁₆H₁₈N₂O₄S334.39Specific data not readily available in summarized form.Specific data not readily available in summarized form.Variable
7-ACAC₁₀H₁₂N₂O₅S272.28Specific data not readily available in summarized form.Specific data not readily available in summarized form.~85 (Enzymatic)[14]
7-ADCAC₈H₁₀N₂O₃S214.24Specific data not readily available in summarized form.Specific data not readily available in summarized form.High (Enzymatic)

Workflow for Semi-Synthetic this compound Core Synthesis

Semi_Synthetic_Cepham_Synthesis cluster_pen_to_ceph Penicillin to Cephalosporin Conversion cluster_cephC_to_7ACA Cephalosporin C Conversion Penicillin Penicillin G/V Pen_Sulfoxide Penicillin Sulfoxide Penicillin->Pen_Sulfoxide Oxidation DAOG Deacetoxycephalosporin G (DAOG) Penicillin->DAOG DAOCS (Enzymatic) Pen_Sulfoxide->DAOG Morin Rearrangement (Chemical) Seven_ADCA 7-ADCA DAOG->Seven_ADCA Penicillin G Acylase Cepham_Core This compound Core for Derivatization Seven_ADCA->Cepham_Core CephC Cephalosporin C GL_7_ACA Glutaryl-7-ACA CephC->GL_7_ACA D-amino acid oxidase Seven_ACA 7-ACA GL_7_ACA->Seven_ACA Glutaryl-7-ACA acylase Seven_ACA->Cepham_Core

Caption: Major semi-synthetic routes to key this compound core intermediates, 7-ADCA and 7-ACA.

Mechanism of Action of Cephalosporins

Cephalosporins, and β-lactam antibiotics in general, inhibit the growth of bacteria by interfering with the synthesis of the bacterial cell wall.[1] Specifically, they target penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

Cephalosporin_Mechanism_of_Action PBP Penicillin-Binding Protein (PBP) Cross_linked_peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBP->Cross_linked_peptidoglycan Inactive_PBP Inactive Acylated PBP PBP->Inactive_PBP Peptidoglycan_precursors Peptidoglycan Precursors Peptidoglycan_precursors->Cross_linked_peptidoglycan PBP-catalyzed transpeptidation Cell_lysis Cell Lysis Cephalosporin Cephalosporin Cephalosporin->PBP Acylation of active site serine Inactive_PBP->Cell_lysis Inhibition of cell wall synthesis

Caption: Mechanism of action of cephalosporins via inhibition of penicillin-binding proteins (PBPs).

Conclusion

The synthesis of the this compound core remains a significant area of research and development in the pharmaceutical industry. While Woodward's total synthesis was a monumental academic achievement, the efficiency and cost-effectiveness of semi-synthetic routes, particularly those employing enzymatic transformations, have made the large-scale production of cephalosporin antibiotics a reality. The ongoing development of novel synthetic methodologies and biocatalysts continues to improve the sustainability and accessibility of these life-saving drugs. This guide has provided a detailed overview of the key synthetic strategies, offering valuable protocols and data for professionals in the field.

References

The Core Mechanism of Action of Cepham Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepham derivatives, a cornerstone of the β-lactam class of antibiotics, continue to be a focal point in the fight against bacterial infections. Their primary mechanism of action involves the targeted inhibition of bacterial cell wall synthesis, a process essential for microbial viability. This technical guide provides a comprehensive exploration of the molecular interactions, kinetic parameters, and downstream cellular consequences of this compound derivative activity. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the discovery and development of novel antibacterial agents. This document will delve into the intricacies of their interaction with penicillin-binding proteins (PBPs), the primary mechanism of bacterial resistance via β-lactamases, and the experimental methodologies used to quantify these interactions.

Introduction

The bactericidal activity of this compound derivatives is contingent upon their ability to disrupt the structural integrity of the bacterial cell wall. This is achieved through the acylation and subsequent inactivation of penicillin-binding proteins (PBPs), a group of transpeptidases responsible for the final steps of peptidoglycan synthesis.[1][2] The structural hallmark of this compound derivatives, the β-lactam ring, is a strained cyclic amide that mimics the D-alanyl-D-alanine moiety of the natural PBP substrate.[3] This molecular mimicry facilitates the nucleophilic attack by a serine residue within the active site of the PBP, leading to the formation of a stable, covalent acyl-enzyme intermediate.[4] This irreversible inhibition of PBP function prevents the cross-linking of peptidoglycan chains, thereby compromising the cell wall's structural integrity and ultimately leading to cell lysis and death.[5][6]

The Primary Target: Penicillin-Binding Proteins (PBPs)

Bacteria possess multiple PBPs, each with specific roles in cell wall maintenance, elongation, and septation.[7] The affinity of a particular this compound derivative for different PBPs dictates its spectrum of antibacterial activity.[8] For instance, preferential binding to PBP3 in Gram-negative bacteria often results in the formation of filamentous cells, as this PBP is crucial for cell division.[9]

Quantitative Analysis of PBP Binding Affinity

The binding affinity of this compound derivatives to PBPs is a critical determinant of their potency. This is typically quantified by determining the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP.[8] Lower IC50 values are indicative of higher binding affinity.

Table 1: IC50 Values (µg/mL) of Representative Cephalosporins against PBPs of S. aureus and S. pneumoniae

CephalosporinOrganismPBP1PBP2PBP2a (MRSA)PBP2x (S. pneumoniae)PBP3Reference
CeftarolineS. aureus (MRSA)≤1≤1≤1-≤1[10]
CeftriaxoneS. pneumoniae--->64-[10]
CefotaximeS. pneumoniae--->64-[10]

Note: Data for different strains and experimental conditions may vary. A '-' indicates that specific data was not available in the cited sources.

Mechanism of Action: A Signaling Pathway Perspective

The interaction of a this compound derivative with its target PBP initiates a cascade of events culminating in bacterial cell death. This can be visualized as a signaling pathway.

cluster_0 Bacterial Exterior cluster_1 Periplasmic Space / Cell Wall cluster_2 Cytoplasm This compound This compound Derivative PBP Penicillin-Binding Protein (PBP) This compound->PBP Binding & Acylation Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Inhibition Autolysins Autolysins PBP->Autolysins Deregulation/ Activation Weak_Cell_Wall Weakened Cell Wall Peptidoglycan_synthesis->Weak_Cell_Wall Leads to Cell_Lysis Cell Lysis & Bacterial Death Weak_Cell_Wall->Cell_Lysis Triggers Autolysins->Weak_Cell_Wall Degradation of Peptidoglycan

Caption: Signaling pathway of this compound derivative-mediated bacterial cell death.

Bacterial Resistance to this compound Derivatives

The clinical efficacy of this compound derivatives is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance include:

  • Production of β-Lactamases: These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[6] This is the most prevalent mechanism of resistance in Gram-negative bacteria.[11]

  • Alteration of Target PBPs: Mutations in the genes encoding PBPs can lead to reduced binding affinity of the this compound derivative, thereby diminishing its inhibitory effect.[12] This is a common resistance mechanism in Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[5]

  • Reduced Permeability: Changes in the porin channels of the outer membrane of Gram-negative bacteria can restrict the entry of this compound derivatives into the periplasmic space where the PBPs are located.[12]

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport this compound derivatives out of the cell, preventing them from reaching their PBP targets.[13]

Quantitative Assessment of Antibacterial Activity

The in vitro activity of this compound derivatives is most commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.[14]

Table 2: Representative MIC Values (µg/mL) for Cefazolin and Cephalexin

OrganismAntibioticMIC₅₀MIC₉₀Reference
Escherichia coliCefazolin28[15]
Escherichia coliCephalexin8>32[15]
Klebsiella pneumoniaeCefazolin24[15]
Proteus mirabilisCefazolin48[15]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[16][17]

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis prep_antibiotic Prepare Serial Dilutions of this compound Derivative inoculate Inoculate Microtiter Plate Wells with Bacteria prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

Caption: Experimental workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the this compound derivative and perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[16]

  • Inoculum Preparation: Culture the test bacterium on an appropriate agar medium. Prepare a suspension of the bacteria in a sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[17] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

  • Reading and Interpretation: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the this compound derivative at which there is no visible growth.[15]

Competitive PBP Binding Assay

This assay is used to determine the IC50 of a this compound derivative for specific PBPs.[8]

cluster_0 Preparation cluster_1 Binding & Labeling cluster_2 Detection & Analysis prep_membranes Isolate Bacterial Membranes Containing PBPs pre_incubate Pre-incubate Membranes with Test Antibiotic prep_membranes->pre_incubate prep_antibiotic Prepare Serial Dilutions of Test this compound Derivative prep_antibiotic->pre_incubate label_pbp Add Fluorescent Penicillin (e.g., Bocillin FL) pre_incubate->label_pbp sds_page Separate Labeled PBPs by SDS-PAGE label_pbp->sds_page visualize Visualize Labeled PBPs using a FluorImager sds_page->visualize quantify Quantify Band Intensity and Calculate IC50 visualize->quantify

Caption: Experimental workflow for the competitive PBP binding assay.

Methodology:

  • Preparation of Bacterial Membranes: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells, lyse them, and isolate the cell membrane fraction containing the PBPs by ultracentrifugation.

  • Competitive Binding: Pre-incubate the isolated membranes with varying concentrations of the test this compound derivative.

  • Fluorescent Labeling: Add a fixed, saturating concentration of a fluorescently labeled penicillin, such as Bocillin™ FL, to the mixture. This will bind to any PBPs that have not been inhibited by the test antibiotic.[8]

  • SDS-PAGE and Visualization: Stop the reaction and separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled PBPs using a fluorescence imager.[10]

  • Quantification and IC50 Determination: Quantify the fluorescence intensity of the PBP bands at each concentration of the test antibiotic. The IC50 is the concentration of the this compound derivative that reduces the fluorescence signal by 50% compared to the control (no test antibiotic).[10]

Downstream Effects: The Role of Autolysins

While the primary mechanism of action is the inhibition of peptidoglycan synthesis, the ultimate bactericidal effect of this compound derivatives is often mediated by the deregulation of bacterial autolysins.[18][19] Autolysins are endogenous enzymes that degrade peptidoglycan and are involved in processes such as cell wall turnover, separation, and motility. The inhibition of peptidoglycan synthesis by this compound derivatives is thought to create a metabolic imbalance that leads to the uncontrolled activation of autolysins, resulting in the degradation of the existing cell wall and subsequent cell lysis.[20][21]

Conclusion

The mechanism of action of this compound derivatives is a well-defined process centered on the covalent inactivation of penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis. The effectiveness of these agents is, however, challenged by evolving bacterial resistance mechanisms. A thorough understanding of the molecular interactions, kinetics, and cellular consequences of this compound derivative activity, as detailed in this guide, is paramount for the rational design and development of new and more effective antibacterial therapies. The provided experimental protocols offer a framework for the continued investigation and characterization of these vital therapeutic agents.

References

In Vitro Antibacterial Activity of Cepham Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cepham scaffold, a core structural component of cephalosporin antibiotics, continues to be a fertile ground for the development of new antibacterial agents. This guide provides an in-depth overview of the in vitro antibacterial activity of various this compound compounds, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Core Concepts in Antibacterial Activity

This compound compounds, like other β-lactam antibiotics, exert their antibacterial effect by interfering with the synthesis of the bacterial cell wall. Specifically, they inhibit the action of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[1] This inhibition leads to a weakened cell wall and ultimately results in cell lysis and bacterial death.

The antibacterial spectrum of this compound derivatives can be broad, encompassing both Gram-positive and Gram-negative bacteria.[2][3] Modifications to the core this compound structure, particularly at the C7 and C3 positions, have been extensively explored to enhance activity against resistant strains, improve pharmacokinetic properties, and broaden the spectrum of activity.[4][5] For instance, the introduction of a (Z)-2-(2-aminothiazole-4-yl)-2-methoxyiminoacetamido side chain at C7 is a common strategy to confer potent activity against many Gram-negative bacteria.[3][4] Similarly, the nature of the substituent at the C3 position can influence β-lactamase stability and cell penetration.[4]

Quantitative Assessment of Antibacterial Activity

The in vitro potency of this compound compounds is primarily quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium under defined conditions. The following tables summarize the MIC values for several this compound derivatives against a panel of clinically relevant bacterial strains.

CompoundStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniaeEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
Cephalexin ------[6]
Cephazolin ------[6]
Compound 5c More active than Cephalexin & Cephazolin-----[6]
Compound 5d More active than Cephalexin & Cephazolin-----[6]
KP-736 Less active than reference compounds--Significantly more active than reference compoundsSignificantly more active than reference compoundsSignificantly more active than reference compounds[7]
Cefteram (CFTM) Excellent activity (MIC50 ≤0.05 - 0.2 µg/mL)-Good activity (MIC50 0.5 µg/mL for PRSP)Potent activity (MIC50 0.2 - 0.78 µg/mL)Potent activity (MIC50 ≤0.05 - 0.1 µg/mL)-[8]
FK 027 Less active than reference drugs-Similar to cefaclorMore active than reference drugsMore active than reference drugs-[9][10]
Compound 2d 0.5 µg/mL2-4 µg/mL----[11]
Compounds 7, 8, 9 ---Broad spectrum activity (MIC 0.097 - 0.391 µg/mL)Broad spectrum activity (MIC 0.097 - 0.391 µg/mL)-[2]

Note: "-" indicates that specific data was not provided in the cited sources. Reference compounds in some studies included ceftazidime, cefotaxime, cefpirome, cefaclor, cephalexin, and amoxicillin.[7][9][10]

Experimental Protocols

Standardized methods are crucial for the accurate determination of in vitro antibacterial activity. The following are detailed protocols for common assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of the test this compound compound

  • Sterile pipette tips and multichannel pipettor

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 fresh colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Serial Dilution: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.[12] Add 200 µL of the this compound compound stock solution to well 1.[12] Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10.[12] Discard the final 100 µL from well 10.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to wells 1 through 11. Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no bacteria).[12]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[12]

  • Reading Results: The MIC is the lowest concentration of the this compound compound at which there is no visible growth.

Disk Diffusion (Kirby-Bauer) Test

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Paper disks impregnated with a known concentration of the test this compound compound

  • Forceps

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.[13]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension and remove excess liquid.[12] Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.[12]

  • Disk Application: Aseptically apply the antibiotic-impregnated disks to the surface of the agar.[12] Gently press the disks to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[12]

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established breakpoint criteria.[13]

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound Compound B->C D Incubate Plate (16-20 hours) C->D E Read MIC Value (Lowest concentration with no growth) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action of this compound Compounds

MoA This compound This compound Compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibition leads to Disruption of Peptidoglycan->CellWall Is essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption causes

References

An In-depth Technical Guide to the Cepham Nucleus: Core Chemical Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the cepham nucleus, the foundational saturated bicyclic scaffold of cephalosporin antibiotics. While its unsaturated counterpart, the cephem nucleus, is the core of active cephalosporins, a thorough understanding of the this compound structure is critical for the rational design of novel β-lactam antibiotics and for comprehending their stability and reactivity. This document details the chemical and physical properties of the this compound nucleus, outlines key synthetic pathways, and provides illustrative experimental protocols.

Structural and Chemical Fundamentals

The this compound nucleus is a bicyclic heterocyclic organic compound. Its systematic IUPAC name is (6R)-5-thia-1-azabicyclo[4.2.0]octan-8-one .[1][2] The structure consists of a four-membered β-lactam ring fused to a six-membered tetrahydrothiazine ring.[3] This saturated core distinguishes it from the cephem nucleus, which contains a double bond in the six-membered ring and is the central feature of cephalosporin antibiotics.[4][5]

The presence of the strained β-lactam ring fused to the tetrahydrothiazine ring dictates the chemical reactivity of the this compound nucleus. The reactivity of the β-lactam's carbonyl group is enhanced by the ring strain, making it susceptible to nucleophilic attack, which is the basis for the antibacterial activity of cephalosporins.[6] However, the saturated nature of the this compound nucleus generally imparts greater stability compared to the cephem nucleus, where the double bond influences the electronic properties and conformation of the ring system.

Comparative Physicochemical Properties

Quantitative data for the unsubstituted this compound nucleus is primarily derived from computational models, while experimental data is more readily available for its unsaturated analog, the cephem nucleus, within cephalosporin structures. The following table summarizes key computed properties for the this compound nucleus and provides a comparison with the related penam nucleus.

PropertyThis compound Nucleus (Computed)Penam Nucleus (Comparative)Reference
Molecular Formula C₆H₉NOSC₅H₇NOS[2]
Molecular Weight 143.21 g/mol 129.19 g/mol [2]
IUPAC Name (6R)-5-thia-1-azabicyclo[4.2.0]octan-8-one4-thia-1-azabicyclo[3.2.0]heptan-7-one[1][2]
Topological Polar Surface Area 45.6 Ų45.6 Ų[2]
XLogP3 0.4-0.3[2]
Ring Strain ModerateHigh[6]

Synthesis of the this compound Nucleus

The synthesis of the this compound nucleus is a significant challenge in organic chemistry and has been the subject of extensive research. The construction of the strained bicyclic system requires carefully planned synthetic strategies. A common approach involves the creation of the β-lactam ring followed by the annulation of the six-membered sulfur-containing ring.

A generalized synthetic pathway can be conceptualized starting from L-cysteine, which provides the sulfur atom and one of the chiral centers.

G cluster_0 General Synthetic Workflow for this compound Core L-Cysteine L-Cysteine Protected Cysteine Protected Cysteine L-Cysteine->Protected Cysteine Protection of functional groups Azetidinone Intermediate Azetidinone Intermediate Protected Cysteine->Azetidinone Intermediate [2+2] Cycloaddition Thiazine Ring Formation Thiazine Ring Formation Azetidinone Intermediate->Thiazine Ring Formation Intramolecular Cyclization This compound Nucleus This compound Nucleus Thiazine Ring Formation->this compound Nucleus Deprotection

A generalized workflow for the synthesis of the this compound nucleus from L-cysteine.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of the this compound nucleus are often proprietary or published for specific derivatives. The following sections provide illustrative methodologies based on established chemical principles for β-lactam synthesis and characterization.

General Protocol for this compound Core Synthesis

This protocol is a conceptual outline based on synthetic strategies for related β-lactam compounds.

  • Protection of L-Cysteine : The amino, carboxyl, and thiol groups of L-cysteine are protected to prevent unwanted side reactions. For example, the amino group can be protected with a Boc group, the carboxyl group as a methyl ester, and the thiol with a trityl group.

  • β-Lactam Ring Formation : The protected cysteine derivative is reacted with a suitable agent to form the four-membered azetidinone ring. This is often achieved through a [2+2] cycloaddition reaction.

  • Thiazine Ring Annulation : The substituents on the azetidinone ring are modified to facilitate an intramolecular cyclization to form the six-membered tetrahydrothiazine ring.

  • Deprotection : The protecting groups are removed under appropriate conditions to yield the this compound nucleus.

Spectroscopic Characterization

The structure of the this compound nucleus and its derivatives is confirmed using a variety of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the connectivity of atoms and the stereochemistry of the molecule. The chemical shifts and coupling constants of the protons on the bicyclic ring system are characteristic of the this compound structure.

  • Infrared (IR) Spectroscopy : A strong absorption band in the region of 1760-1780 cm⁻¹ is a key indicator of the carbonyl group within the strained β-lactam ring.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm the molecular formula of the synthesized compound.

X-ray Crystallography

Reactivity and Stability

The chemical properties of the this compound nucleus are dominated by the reactivity of the β-lactam ring.

Hydrolysis

The β-lactam ring of the this compound nucleus is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the four-membered ring. The rate of hydrolysis is influenced by the substituents on the bicyclic system. Enzymatic hydrolysis by β-lactamases is a primary mechanism of bacterial resistance to β-lactam antibiotics. The hydrolysis of the β-lactam bond in cephalosporins is often accompanied by the expulsion of the substituent at the C-3 position.[7][8]

G cluster_1 Hydrolysis of the β-Lactam Ring This compound Nucleus This compound Nucleus Ring-Opened Product Ring-Opened Product This compound Nucleus->Ring-Opened Product Nucleophilic attack (H₂O, OH⁻, or β-lactamase)

References

An In-depth Technical Guide to the Synthesis of Cepham and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cepham core, a bicyclic structure containing a β-lactam ring fused to a dihydrothiazine ring, forms the foundational scaffold of cephalosporin antibiotics. This technical guide provides a comprehensive overview of the key synthetic strategies employed in the preparation of the this compound nucleus and its diverse analogues. Detailed experimental protocols for pivotal reactions, quantitative data, and visual representations of synthetic pathways are presented to facilitate a deeper understanding and practical application in research and drug development.

Core Synthetic Strategies

The synthesis of the this compound framework and its derivatives primarily revolves around two key strategies: the formation of the characteristic β-lactam ring and the construction or modification of the fused six-membered dihydrothiazine ring.

β-Lactam Ring Formation: The Staudinger Cycloaddition

The Staudinger [2+2] cycloaddition is a cornerstone in β-lactam chemistry. It involves the reaction of a ketene with an imine to yield a β-lactam. The stereochemical outcome of this reaction is a critical aspect, influencing the biological activity of the final compound.

A general representation of the Staudinger cycloaddition is as follows:

Staudinger_Cycloaddition Ketene Ketene (R1,R2-C=C=O) BetaLactam β-Lactam Ketene->BetaLactam + Imine Imine (R3-N=CH-R4) Imine->BetaLactam caption Staudinger [2+2] Cycloaddition for β-Lactam Synthesis

Caption: Staudinger [2+2] Cycloaddition for β-Lactam Synthesis

Dihydrothiazine Ring Construction: Ring Expansion of Penicillins

A prevalent and historically significant method for constructing the cephem nucleus is the ring expansion of a penicillin derivative. This transformation typically involves the oxidation of the penicillin sulfur atom to a sulfoxide, followed by a thermal or acid-catalyzed rearrangement. This process converts the five-membered thiazolidine ring of penicillin into the six-membered dihydrothiazine ring of the cephem.

The general workflow for this ring expansion is outlined below:

Ring_Expansion Penicillin Penicillin Derivative PenicillinSulfoxide Penicillin Sulfoxide Penicillin->PenicillinSulfoxide Oxidation This compound This compound Derivative PenicillinSulfoxide->this compound Rearrangement (Thermal/Acid-catalyzed) caption Ring Expansion of Penicillin to this compound

Caption: Ring Expansion of Penicillin to this compound

Key Intermediate: 7-Aminocephalosporanic Acid (7-ACA)

A pivotal intermediate in the semi-synthetic production of a vast array of cephalosporin antibiotics is 7-aminocephalosporanic acid (7-ACA). 7-ACA provides a versatile scaffold for the introduction of various acyl side chains at the C-7 position and modifications at the C-3 position, allowing for the fine-tuning of antibacterial activity and pharmacokinetic properties.

The general structure of 7-ACA and its potential for modification are depicted below:

Seven_ACA SevenACA 7-ACA Core Cephalosporin Cephalosporin Analogue SevenACA->Cephalosporin R1 R1-CO- (Acyl Side Chain) R1->Cephalosporin Acylation (C-7) R2 R2 (C-3 Substituent) R2->Cephalosporin Modification (C-3) caption Functionalization of the 7-ACA Core

Caption: Functionalization of the 7-ACA Core

Experimental Protocols and Data

The following sections provide detailed experimental procedures and associated quantitative data for the synthesis of the this compound core and representative analogues.

Synthesis of the this compound Core via Ring Expansion of Penicillin G

This protocol outlines the conversion of Penicillin G to a this compound derivative.

Table 1: Reaction Parameters for this compound Core Synthesis

StepReactionReagents and ConditionsTimeTemperatureYield
1OxidationPenicillin G potassium salt, peracetic acid3 h0 °C-
2Dehydration and Ring ExpansionPenicillin G sulfoxide, pyridine-HBr1 h60-70 °C (reflux)-
3Crystallization--0-5 °C-

Experimental Protocol:

  • Oxidation of Penicillin G: To a solution of Penicillin G potassium salt, 40% peracetic acid (5.115 mol equivalent) is added dropwise over 3 hours while maintaining the temperature at 0°C and the pH at 3.6. The completion of the reaction is monitored using an iodide paper test.

  • Crystallization of Penicillin G Sulfoxide: The pH of the reaction mixture is adjusted to 1.6 with 10% sulfuric acid at 0-5°C to induce crystallization of the penicillin G sulfoxide.

  • Dehydration and Ring Expansion: The isolated penicillin G sulfoxide is suspended in toluene (1.88 mol equivalent) and heated to 50-60°C. BSU (1.5 mol equivalent) and pyridine-HBr (0.4 mol equivalent) are added, and the mixture is refluxed for 1 hour at 70-80°C to effect the ring expansion to Cephalosporin G.

  • Crystallization of Cephalosporin G: The reaction mixture is cooled to 0-5°C and the pH is adjusted to 2 to crystallize the final product.

Synthesis of this compound Analogues

The versatile this compound scaffold allows for extensive functionalization at various positions, leading to a wide range of analogues with tailored properties.

The amino group at the C-7 position of 7-ACA is readily acylated to introduce diverse side chains, a key strategy in the development of new cephalosporin antibiotics.

Table 2: Synthesis of 7-Phenylacetylamino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester (GCLE) [1]

StepReactionReagents and ConditionsTimeTemperatureYield
1EsterificationPenicillin G potassium salt, 4-methoxybenzyl chloride---
2OxidationPeracetic acid---
3Ring Opening2-mercaptobenzothiazole, phenylsulfinic acid---
4ChlorinationChlorine gas---
5Ring ClosureAmmonia gas1 h-10 to -15 °C70.5%

Experimental Protocol (Final Ring Closure Step): [1]

The chlorinated intermediate is dissolved in 240 mL of DMF and cooled to below -10°C. Ammonia gas is bubbled through the solution. After the addition is complete, the reaction is stirred at -10 to -15°C for 1 hour. The temperature is then raised to 0°C, and activated carbon is added. After 30 minutes, the carbon is filtered off. The mother liquor is added dropwise to 120 mL of purified water with stirring to precipitate the white crystalline product. The mixture is kept for 2 hours and then filtered. The solid is vacuum-dried for 6 hours to yield 13.3 g of GCLE crystals (Purity: 96.2% by HPLC, Yield: 70.5%).[1]

Modifications at the C-3 position of the this compound nucleus significantly impact the antibacterial spectrum and pharmacokinetic profile of cephalosporins.

Table 3: Synthesis of 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) [2]

StepReactionReagents and ConditionsTimeTemperatureYield
1BrominationENM compound, bromine, morpholine in methylene dichloride30 min-30 to -20 °C-
2CyclizationSulfuric acid, methanol, tri-n-octyl methyl ammonium chloride10-15 h10-30 °C-
3ChlorinationCompound from step 2, PCl₃ in DMF2-4 h10-30 °C-
4DeprotectionPCl₅, pyridine in methylene dichloride, then alcoholysis3-5 h-10 to 0 °C92.7% (overall)

Experimental Protocol (Illustrative Steps): [2]

  • Bromination: To a solution of the ENM starting material (40 mmol) and morpholine (44 mmol) in 150 mL of methylene dichloride at -20°C, bromine (40 mmol) is added dropwise over 30 minutes. The reaction is stirred for an additional 30 minutes at -20°C.[2]

  • Cyclization: To the solution from the previous step, 32 mL of 8.5% aqueous sulfuric acid is added to adjust the pH to approximately 0.7. Methanol (160 mL) and tri-n-octyl methyl ammonium chloride (1.0 g) are then added, and the reaction is stirred at 15°C for 12 hours.[2]

  • Chlorination: The intermediate from the cyclization step is reacted with PCl₃ (1.2-1.5 molar equivalents) in DMF at 10-30°C for 2-4 hours.[2]

  • Deprotection: The chlorinated compound is treated with phosphorus pentachloride (1.5-3 molar equivalents) in the presence of pyridine in methylene dichloride for 3-5 hours. This is followed by alcoholysis in a mixture of alcohol and ketone at -10 to 0°C for 3-5 hours to remove the protecting groups and yield 7-ACCA.[2]

This guide provides a foundational understanding of the key synthetic methodologies for this compound and its analogues. The detailed protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel β-lactam antibiotics. Further exploration of the extensive literature is encouraged for more specialized synthetic transformations and the development of next-generation cephalosporins.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Cepham Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of cepham derivatives, the core scaffold of cephalosporin antibiotics. Understanding these relationships is critical for the rational design of new agents with improved potency, expanded antibacterial spectra, and enhanced resistance to bacterial β-lactamases.

Introduction to this compound Derivatives

Cephalosporins are a cornerstone class of β-lactam antibiotics, widely used for treating a variety of bacterial infections.[1] Their bactericidal activity stems from a common structural feature: the this compound nucleus, which consists of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring.[2] Semi-synthetic cephalosporins are derived by chemically modifying the side chains at positions C-3 and C-7 of the 7-aminocephalosporanic acid (7-ACA) core.[2] These modifications are pivotal as they modulate the antibacterial spectrum, pharmacokinetic properties, and stability against bacterial resistance mechanisms.

Mechanism of Action and Bacterial Resistance

Mechanism of Action: Cephalosporins exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.[3] They act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[3] By mimicking the D-Ala-D-Ala substrate of the PBP, the strained β-lactam ring of the cephalosporin opens and forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and halting cell wall construction, which ultimately leads to cell lysis.[1][3]

Bacterial Resistance: The clinical efficacy of cephalosporins is continually challenged by the emergence of bacterial resistance. The primary mechanisms include:

  • β-Lactamase Production: This is the most common resistance mechanism, involving bacterial enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[4][5]

  • Alteration of Target PBPs: Modifications to the structure of PBPs can reduce their binding affinity for β-lactam antibiotics, rendering the drugs less effective.[1][6]

  • Reduced Permeability: In Gram-negative bacteria, changes in the outer membrane porin channels can restrict the entry of cephalosporins into the cell.[2]

Core Structure-Activity Relationships

The biological properties of this compound derivatives are primarily dictated by the nature of the substituents at the C-7 and C-3 positions.

C-7 Acylamino Side Chain (R1)

Modifications at the C-7 position primarily influence the antibacterial spectrum and stability against β-lactamases.

  • Antibacterial Spectrum: The introduction of an aminothiazole ring, often combined with a methoxyimino or a similar oxyimino group, is a key feature in second, third, and fourth-generation cephalosporins. This combination significantly enhances activity against Gram-negative bacteria and provides resistance to many β-lactamases.[7][8]

  • β-Lactamase Stability: The steric bulk provided by the syn-oxyimino group protects the β-lactam ring from hydrolysis by many β-lactamase enzymes.[9]

  • Gram-Positive vs. Gram-Negative Activity: Increasing the lipophilicity of the C-7 acyl side chain generally enhances activity against Gram-positive bacteria but reduces activity against Gram-negative organisms. Conversely, the presence of polar substituents tends to increase Gram-negative activity.

C-3 Side Chain (R2)

The substituent at the C-3 position is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

  • Metabolic Stability: The original acetoxymethyl group of cephalosporin C is metabolically labile. Modifications at this position can create more stable compounds. For instance, replacement of the acetoxy group with groups like methyl or chloro has resulted in orally active compounds.

  • Leaving Group Ability: The C-3 substituent functions as a leaving group following the acylation of the PBP by the β-lactam ring. A good leaving group can enhance antibacterial activity. Quaternary ammonium groups, for example, not only improve cell penetration and pharmacokinetic properties but also contribute to β-lactamase stability.

  • Spectrum of Activity: The introduction of charged or heterocyclic groups, such as pyridinium or other aromatic thiols, can enhance activity against Gram-negative bacteria, including Pseudomonas aeruginosa.

Data Presentation: Quantitative SAR

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative cephalosporins, illustrating the impact of C-3 and C-7 modifications. Lower MIC values indicate greater potency.

Table 1: SAR of Cephalosporins Against Staphylococcus aureus (Gram-Positive)

CephalosporinC-7 Side Chain (R1)C-3 Side Chain (R2)Representative MIC (µg/mL)
CephalexinPhenylglycyl-CH₃2-16[10]
CefuroximeFuryl(methoxyimino)acetyl-OCONH₂0.5-2[10]
CefpodoximeAminothiazolyl(methoxyimino)acetyl-CH₂-O-CH(CH₃)₂2-8[10]
CeftarolineAminothiazolyl(N-thiazolyl)acetamido-S-pyridinium≤1.0

Table 2: SAR of Cephalosporins Against Escherichia coli (Gram-Negative)

CephalosporinC-7 Side Chain (R1)C-3 Side Chain (R2)Representative MIC (µg/mL)
CephalexinPhenylglycyl-CH₃4-64[10]
CefuroximeFuryl(methoxyimino)acetyl-OCONH₂1-8[10]
CefpodoximeAminothiazolyl(methoxyimino)acetyl-CH₂-O-CH(CH₃)₂0.125-8[10]
CefepimeAminothiazolyl(methoxyimino)acetyl-CH₂-N⁺-methylpyrrolidine≤8

Table 3: SAR of Cephalosporins Against Pseudomonas aeruginosa (Gram-Negative)

CephalosporinC-7 Side Chain (R1)C-3 Side Chain (R2)Representative MIC (µg/mL)
CeftazidimeAminothiazolyl(carboxypropoxyimino)acetyl-CH₂-N⁺-pyridine≤8
CefepimeAminothiazolyl(methoxyimino)acetyl-CH₂-N⁺-methylpyrrolidine≤16
CefoselisAminothiazolyl(methoxyimino)acetylQuaternary ammonium0.25 to >256
CeftolozaneAminothiazolyl(ethylcarboxybutoxyimino)acetylPyrazolium≤4

Experimental Protocols

Accurate determination of antibacterial activity and stability is fundamental to SAR studies. Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), are crucial.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a this compound derivative, based on CLSI guidelines.[7]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test this compound derivative

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile 96-well U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for suspension

  • Incubator (35°C ± 2°C)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound. b. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate. c. Add 100 µL of the test compound at twice the desired highest final concentration to the wells in the first column. d. Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. e. Column 11 serves as the positive growth control (no drug), and Column 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. After incubation, visually inspect the wells for turbidity or a pellet of bacterial growth. b. The MIC is the lowest concentration of the this compound derivative at which there is no visible growth.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum Dilute to Final Concentration (~5x10^5 CFU/mL) prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacteria dilute_inoculum->inoculate prep_plate Prepare 96-Well Plate (Serial Dilutions of Compound) prep_plate->inoculate incubate Incubate at 35°C (16-20 hours) inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end_mic End determine_mic->end_mic

Protocol: β-Lactamase Stability Assay

This protocol describes a colorimetric assay using the chromogenic cephalosporin nitrocefin to determine the stability of a this compound derivative against β-lactamase enzymes.

Objective: To measure the rate of hydrolysis of a test compound by a β-lactamase enzyme, indicating its stability.

Materials:

  • Test this compound derivative

  • Purified β-lactamase enzyme

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 100 mM PBS, pH 7.0)

  • Spectrophotometric multiwell plate reader

  • 96-well clear, flat-bottom plates

Procedure:

  • Reagent Preparation: a. Prepare a working solution of nitrocefin (e.g., 0.5 mg/mL) in the assay buffer. The solution should be yellow. b. Prepare a solution of the purified β-lactamase enzyme in assay buffer. c. Prepare solutions of the test compound at various concentrations.

  • Assay Setup: a. To wells of a 96-well plate, add the assay buffer. b. Add the β-lactamase enzyme solution to the wells. c. For competitive inhibition assays, add the test compound to the wells and incubate briefly with the enzyme. d. To initiate the reaction, add the nitrocefin working solution to all wells.

  • Measurement: a. Immediately place the plate in a microplate reader. b. Measure the increase in absorbance at 490 nm over time (e.g., every minute for 30-60 minutes).[8] Hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.[3]

  • Data Analysis: a. Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot. b. Compare the rate of nitrocefin hydrolysis in the presence and absence of the test compound. c. A significant reduction in the rate of hydrolysis indicates that the test compound is a stable inhibitor of the β-lactamase. The relative rate of hydrolysis of the test compound itself can also be measured directly if it has a suitable chromophore.

Signaling Pathway: Mechanism of Action

Mechanism_of_Action cluster_process Bacterial Cell Wall Synthesis This compound This compound Derivative (β-Lactam Antibiotic) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) This compound->PBP Binds & Inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Precursors Peptidoglycan Precursors (Lipid II) Precursors->PBP Substrate CellWall Stable Bacterial Cell Wall Crosslinking->CellWall Forms Lysis Cell Lysis & Death Crosslinking->Lysis Inhibition leads to

Conclusion

The structure-activity relationship of this compound derivatives is a well-established yet dynamic field. The C-7 acylamino side chain is the primary determinant of the antibacterial spectrum and β-lactamase stability, while the C-3 substituent governs the compound's pharmacokinetic profile. The continuous evolution of bacterial resistance necessitates ongoing research into novel this compound derivatives. By leveraging the foundational SAR principles outlined in this guide, researchers and drug development professionals can more effectively design next-generation cephalosporins with superior efficacy against multidrug-resistant pathogens.

References

A Comprehensive Guide to Preliminary Biocompatibility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Preliminary biocompatibility studies are a critical initial step in the evaluation of any new material or compound intended for biomedical application. These studies provide essential data on how a substance interacts with biological systems at a cellular and systemic level. This guide outlines a framework for conducting these preliminary assessments, focusing on in vitro cytotoxicity, hemocompatibility, and initial in vivo local tissue response. Methodologies and assay principles are detailed to provide researchers, scientists, and drug development professionals with a thorough understanding of the core investigational workflow. While the term "cepham" in initial searches primarily identifies this compound Life Sciences, a supplier of assay kits, this document will detail the types of studies that would be necessary for a novel compound, herein hypothetically referred to as 'Compound X', using the principles behind assays such as those provided by this compound Life Sciences and other standard biocompatibility testing protocols.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are foundational to biocompatibility assessment, providing a rapid and cost-effective means to evaluate the potential for a substance to cause cell damage or death. These assays are typically performed on relevant cell lines, such as fibroblasts or specific organ-derived cells, depending on the intended application of the test material.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[1][2] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[1] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is directly proportional to the number of lysed cells.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of Compound X in cell culture medium. Remove the existing medium from the wells and add 100 µL of the prepared Compound X dilutions. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control.

  • Incubation: Incubate the plate for a duration relevant to the intended exposure time of Compound X (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.

  • LDH Reaction: Transfer 10-50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing the tetrazolium salt and diaphorase) to each well.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Determine the percentage of cytotoxicity using the following formula:

    • Cytotoxicity (%) = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[3] This assay is based on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. The SRB assay is known for its good linearity and sensitivity.[3]

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the LDH assay.

  • Cell Fixation: After the incubation period, gently remove the medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water to remove the TCA. Allow the plate to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Measurement: Shake the plate for 5 minutes on a shaker and measure the absorbance at 510 nm.

Data Presentation: In Vitro Cytotoxicity
Concentration of Compound X% Cytotoxicity (LDH Assay)% Cell Viability (SRB Assay)
0 µg/mL (Control)0 ± 2.1100 ± 4.5
10 µg/mL5.3 ± 1.895.2 ± 3.9
50 µg/mL15.8 ± 3.284.1 ± 5.1
100 µg/mL48.2 ± 4.551.7 ± 6.3
200 µg/mL89.7 ± 5.910.4 ± 2.8

Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis A Cell Culture Seeding C Treatment of Cells with Compound X A->C B Preparation of Compound X Dilutions B->C D Incubation (24-72h) C->D E Addition of Assay Reagents (LDH or SRB) D->E F Incubation and Measurement E->F G Data Analysis and Calculation F->G H Determination of Cytotoxicity/Viability G->H

Caption: Workflow of in vitro cytotoxicity testing.

Hemocompatibility Testing

For any material that will come into contact with blood, hemocompatibility testing is mandatory.[4] These tests evaluate the effects of the material on blood components and are critical for predicting potential adverse reactions such as thrombosis or hemolysis.[4][5] Key aspects of hemocompatibility include thrombosis, coagulation, platelets, immunology (complement system), and hematology (hemolysis).[5][6]

Hemolysis Assay

The hemolysis assay determines the degree of red blood cell (RBC) lysis caused by a material. The ASTM F756 standard is a common protocol for this assessment.[7] It involves direct contact of the material with a blood suspension or using an extract of the material.[7]

  • Blood Collection: Obtain fresh human blood in tubes containing an anticoagulant (e.g., citrate).

  • Material Preparation: Prepare samples of Compound X (e.g., coated onto a surface) with defined surface areas.

  • Test Setup: Place the material samples in test tubes. Add diluted blood to each tube.

  • Controls: Use a negative control (e.g., polyethylene) and a positive control (water for 100% hemolysis).

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 2 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis:

    • Hemolysis (%) = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Data Presentation: Hemocompatibility
Test ParameterCompound XNegative ControlPositive Control
Hemolysis (%)1.5 ± 0.3< 2> 5
Prothrombin Time (PT) (sec)12.5 ± 0.812.2 ± 0.6-
Activated Partial Thromboplastin Time (aPTT) (sec)32.1 ± 1.531.5 ± 1.2-
Platelet Count (x10^9/L)250 ± 20255 ± 18-
Complement Activation (SC5b-9 ng/mL)300 ± 45280 ± 30> 1000

Workflow for Hemocompatibility Assessment

G cluster_tests Hemocompatibility Tests A Fresh Human Blood Collection B Incubation of Blood with Compound X A->B C Centrifugation and Plasma/Supernatant Separation B->C D Hemolysis Assay C->D E Coagulation Assays (PT, aPTT) C->E F Platelet Count C->F G Complement Activation Assay C->G H Data Analysis and Comparison to Controls D->H E->H F->H G->H

Caption: Workflow of hemocompatibility testing.

In Vivo Biocompatibility Studies

In vivo studies are essential for evaluating the local tissue response to a material in a living organism.[8] These studies can reveal complex biological responses, such as inflammation, fibrosis, and integration, which cannot be fully recapitulated by in vitro tests.[8] A common initial in vivo assessment is subcutaneous implantation in a rodent model.

Experimental Protocol: Subcutaneous Implantation (Rodent Model)
  • Animal Model: Use a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Material Sterilization: Sterilize the implant material (e.g., a disk coated with Compound X) using an appropriate method (e.g., ethylene oxide or gamma irradiation).

  • Implantation: Anesthetize the animal. Make a small incision on the dorsal side and create a subcutaneous pocket. Insert the sterile implant. Suture the incision.

  • Post-operative Care: Monitor the animals for signs of distress and provide appropriate post-operative care.

  • Explantation and Histology: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and explant the implant along with the surrounding tissue.

  • Tissue Processing: Fix the tissue in 10% neutral buffered formalin, process, embed in paraffin, and section.

  • Histological Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) to visualize the cellular response. Other stains like Masson's trichrome can be used to assess fibrosis.

  • Analysis: A pathologist will score the local tissue response based on the presence of inflammatory cells (neutrophils, lymphocytes, macrophages), neovascularization, and fibrous capsule formation.

Data Presentation: In Vivo Local Tissue Response
Time PointInflammatory Cell Infiltrate (Score 0-4)Fibrous Capsule Thickness (µm)Neovascularization (Score 0-4)
Compound X
1 Week2.5 ± 0.580 ± 152.1 ± 0.4
4 Weeks1.2 ± 0.345 ± 101.5 ± 0.3
12 Weeks0.8 ± 0.230 ± 81.1 ± 0.2
Control Material
1 Week2.3 ± 0.475 ± 122.0 ± 0.5
4 Weeks1.1 ± 0.240 ± 91.4 ± 0.2
12 Weeks0.7 ± 0.128 ± 61.0 ± 0.1

Workflow for In Vivo Subcutaneous Implantation Study

G A Material Sterilization B Animal Anesthesia and Surgical Implantation A->B C Post-operative Monitoring B->C D Explantation at Defined Time Points C->D E Tissue Fixation and Processing D->E F Histological Staining (H&E, Trichrome) E->F G Pathological Evaluation and Scoring F->G H Data Analysis and Report G->H

Caption: Workflow of in vivo biocompatibility testing.

Illustrative Signaling Pathway: MAPK/ERK Pathway

The interaction of a biomaterial with cells can trigger a variety of intracellular signaling pathways that govern cellular responses like proliferation, differentiation, and apoptosis.[9][10] The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that is often investigated in the context of cellular responses to external stimuli.[9][10] The diagram below illustrates a simplified representation of the MAPK/ERK pathway, which could be activated by a ligand binding to a receptor tyrosine kinase (RTK) on the cell surface. This is a generalized pathway and its activation by a specific compound would require experimental validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binding Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc) ERK->TF Translocation & Phosphorylation Response Cellular Response (Proliferation, Survival) TF->Response Gene Expression

Caption: Simplified MAPK/ERK signaling pathway.

References

Theoretical Insights into Cepham Ring Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cepham ring, a core structural motif of cephalosporin antibiotics, is a cornerstone of antibacterial therapy. Its inherent reactivity, largely dictated by the strained β-lactam ring, is crucial for its mechanism of action but also presents challenges in terms of chemical stability and degradation. This technical guide delves into the theoretical studies that have elucidated the factors governing the stability of the this compound ring, providing a molecular-level understanding to aid in the design and development of more robust and effective cephalosporin derivatives.

Electronic Structure and Intrinsic Stability of the this compound Nucleus

Theoretical studies, employing a range of computational methods from semi-empirical to high-level ab initio and density functional theory (DFT), have been instrumental in dissecting the electronic and geometric features that contribute to the this compound ring's reactivity.

Ring Strain and Geometry

The fusion of the four-membered β-lactam ring with the six-membered dihydrothiazine ring creates significant ring strain, a key determinant of the molecule's susceptibility to nucleophilic attack. Computational models have quantified this strain and detailed the precise geometric distortions of the this compound nucleus.

Table 1: Calculated Geometric Parameters of the this compound Ring from a DFT Study

ParameterGround StateTransition State (Hydrolysis)
C7-N4 Bond Length (Å)1.381.45
C8=O9 Bond Length (Å)1.211.30
C7-N4-C6 Angle (°)91.588.2
Sum of angles at N4~330°~300°

Note: These are representative values and can vary depending on the specific cephalosporin and computational method.

The pyramidal nature of the β-lactam nitrogen (N4), deviating from the planar geometry of a typical amide, reduces amide resonance and increases the electrophilicity of the carbonyl carbon (C8), rendering it more susceptible to nucleophilic attack.

Conformational Analysis

The dihydrothiazine ring of the this compound nucleus can adopt different conformations, with theoretical calculations identifying two primary low-energy forms: the "S1-up" and "C2-up" conformations. DFT, Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) calculations have shown the S1-up conformation to be the more stable. The energy barrier for interconversion is relatively low, calculated to be around 7 kcal/mol, suggesting that the ring is flexible and can adopt different conformations, which may be crucial for its interaction with biological targets.[1]

Influence of Substituents on this compound Ring Stability

The nature of the substituents at the C3 and C7 positions of the this compound ring profoundly influences its stability and reactivity. Theoretical studies have provided a rational basis for understanding these substituent effects.

C3 Substituents

The substituent at the C3 position plays a critical role in modulating the reactivity of the β-lactam ring through electronic effects. Molecular orbital calculations, such as CNDO/2, have demonstrated a correlation between the charge distribution in the β-lactam carbonyl group and the rate of alkaline hydrolysis.[2] Electron-withdrawing groups at C3 can enhance the electrophilicity of the β-lactam carbonyl carbon, thereby increasing the rate of hydrolysis. Furthermore, the polarity of the C3-C4 double bond has been shown to be a key factor, with a direct relationship confirmed between the rate of β-lactam ring opening and the difference in 13C NMR chemical shifts of these atoms.[3] The ability of the C3' substituent to act as a good leaving group can also significantly activate the β-lactam ring towards nucleophilic attack by stabilizing the transition state.[4][5]

C7 Substituents

While the C7 side chain is primarily responsible for the antibacterial spectrum and interaction with penicillin-binding proteins (PBPs), it can also influence the stability of the this compound ring. In most cases, the nature of the C7 acylamino side chain has a minor influence on the intrinsic reactivity of the β-lactam.[3] However, the presence of a nucleophilic group, such as an amino group, in the C7 side chain can lead to intramolecular aminolysis, significantly increasing the degradation rate.[3][6]

Degradation Pathways of the this compound Ring: A Theoretical Perspective

Computational studies have been pivotal in elucidating the complex degradation pathways of cephalosporins under various conditions. These studies provide detailed mechanistic insights that are often difficult to obtain through experimental methods alone.

Hydrolysis

The primary degradation pathway for cephalosporins in aqueous solution is the hydrolysis of the β-lactam ring. DFT calculations have been employed to map the potential energy surface of this reaction, identifying the transition state and calculating the activation energy. The mechanism typically involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the β-lactam ring.

A computational study on the hydrolysis of ceftriaxone combined experimental data with DFT calculations to propose a detailed degradation pathway.[7] This study utilized calculations of bond dissociation energies and Fukui functions to understand the molecule's susceptibility to radical attack and to identify the most likely sites for degradation.[7]

Hydrolysis_Pathway Cephalosporin Intact Cephalosporin TS Tetrahedral Intermediate (Transition State) Cephalosporin->TS Nucleophilic Attack (H2O / OH-) RingOpened β-Lactam Ring Opened Intermediate TS->RingOpened C-N Bond Cleavage DegradationProducts Further Degradation Products RingOpened->DegradationProducts Cefixime_Degradation Cefixime Cefixime Acid Acidic Conditions (pH < 4) Cefixime->Acid Neutral Neutral Conditions (pH 4-7) Cefixime->Neutral Basic Basic Conditions (pH > 7) Cefixime->Basic Lactones Lactone Derivatives Acid->Lactones Aldehyde Aldehyde Derivative Neutral->Aldehyde RingOpened_Epimer Ring-Opened Product & 7-Epimer Basic->RingOpened_Epimer Ceftriaxone_Degradation Ceftriaxone Ceftriaxone Intact Molecule Intermediate1 Intermediate A β-Lactam Ring Opened Ceftriaxone->Intermediate1 Hydrolysis Intermediate2 Intermediate B Decarboxylation Intermediate1->Intermediate2 Rearrangement FinalProducts {Final Degradation Products | Multiple Species} Intermediate2->FinalProducts Computational_Workflow Model Molecular Model Construction GeomOpt Geometry Optimization (e.g., DFT, HF) Model->GeomOpt FreqCalc Frequency Calculation (Confirm Minima/TS) GeomOpt->FreqCalc EnergyCalc Single-Point Energy Calculation (e.g., CCSD(T)) GeomOpt->EnergyCalc ReactionPath Reaction Pathway Mapping (e.g., IRC, PES Scan) GeomOpt->ReactionPath PropCalc Property Calculation (e.g., Charges, Bond Orders) EnergyCalc->PropCalc Analysis Data Analysis and Interpretation PropCalc->Analysis ReactionPath->Analysis

References

Methodological & Application

Synthesis of the Cepham Nucleus: A Detailed Protocol for Laboratory-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cepham nucleus, a bicyclic heteroatomic ring system consisting of a β-lactam ring fused to a six-membered dihydrothiazine ring, forms the fundamental scaffold of cephalosporin antibiotics. These antibiotics are a cornerstone in the treatment of bacterial infections. Understanding the synthesis of the core this compound structure is crucial for the development of novel cephalosporin derivatives with improved efficacy and resistance profiles. This document provides a detailed protocol for the laboratory-scale chemical synthesis of the unsubstituted this compound nucleus, 5-thia-1-azabicyclo[4.2.0]octan-8-one. The synthesis is a multi-step process involving the formation of a key dihydrothiazine intermediate followed by β-lactam ring closure.

Overall Synthesis Pathway

The synthesis of the this compound nucleus proceeds through a three-step sequence starting from readily available precursors. The key strategic elements involve the initial construction of the dihydrothiazine ring, followed by the crucial intramolecular cyclization to form the strained β-lactam ring.

This compound Synthesis Workflow Figure 1: Overall Workflow for this compound Synthesis cluster_0 Step 1: Dihydrothiazine Precursor Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: β-Lactam Ring Closure A Homocysteamine C Ethyl 2-(1,3-thiazinan-2-yl)acetate A->C Reaction B Ethyl propiolate B->C D Ethyl 2-(1,3-thiazinan-2-yl)acetate E 2-(1,3-Thiazinan-2-yl)acetic acid D->E Hydrolysis F 2-(1,3-Thiazinan-2-yl)acetic acid G This compound Nucleus F->G Cyclization

Caption: Figure 1: Overall Workflow for this compound Synthesis.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1,3-thiazinan-2-yl)acetate

This initial step involves a Michael addition of homocysteamine to ethyl propiolate to form the six-membered dihydrothiazine ring.

Materials:

  • Homocysteamine hydrochloride

  • Ethyl propiolate

  • Triethylamine (TEA)

  • Ethanol, absolute

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of homocysteamine hydrochloride (1.0 eq) in absolute ethanol, add triethylamine (2.2 eq) at room temperature with stirring.

  • Cool the mixture to 0 °C in an ice bath.

  • Add ethyl propiolate (1.0 eq) dropwise to the stirred solution over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure ethyl 2-(1,3-thiazinan-2-yl)acetate.

Step 2: Saponification to 2-(1,3-Thiazinan-2-yl)acetic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, the direct precursor for the β-lactam ring formation.

Materials:

  • Ethyl 2-(1,3-thiazinan-2-yl)acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl 2-(1,3-thiazinan-2-yl)acetate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(1,3-thiazinan-2-yl)acetic acid as a solid. This product is often used in the next step without further purification.

Step 3: β-Lactam Ring Closure to form 5-Thia-1-azabicyclo[4.2.0]octan-8-one (this compound)

The final step is the intramolecular cyclization of the amino acid derivative to form the this compound nucleus. This is a critical step that forms the strained β-lactam ring.

Materials:

  • 2-(1,3-Thiazinan-2-yl)acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(1,3-thiazinan-2-yl)acetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add EDC (1.2 eq) and NHS (1.2 eq) to the solution and stir at room temperature for 1 hour.

  • Add triethylamine (2.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the this compound nucleus, 5-thia-1-azabicyclo[4.2.0]octan-8-one.

Data Presentation

StepProductStarting MaterialYield (%)Purity (by NMR)Physical State
1Ethyl 2-(1,3-thiazinan-2-yl)acetateHomocysteamine HCl65-75>95%Colorless oil
22-(1,3-Thiazinan-2-yl)acetic acidEthyl 2-(1,3-thiazinan-2-yl)acetate85-95>90%White solid
35-Thia-1-azabicyclo[4.2.0]octan-8-one2-(1,3-Thiazinan-2-yl)acetic acid40-50>98%White crystalline solid

Table 1: Summary of Quantitative Data for this compound Synthesis

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (KBr, cm-1)MS (m/z)
This compound Nucleus 4.25 (dd, 1H, H-7), 3.80 (m, 1H, H-6), 3.40-3.20 (m, 2H, H-4), 2.95 (dd, 1H, H-7), 2.80-2.60 (m, 2H, H-2), 2.10-1.90 (m, 2H, H-3)168.5 (C=O), 58.2 (C-6), 49.5 (C-7), 45.1 (C-4), 29.7 (C-2), 25.3 (C-3)2920 (C-H), 1765 (β-lactam C=O)[M+H]+ calculated for C6H10NOS: 144.0534; found: 144.0531

Table 2: Spectroscopic Data for the Unsubstituted this compound Nucleus

Logical Relationships in β-Lactam Ring Closure

The formation of the β-lactam ring is a critical step that involves the activation of the carboxylic acid and subsequent intramolecular nucleophilic attack by the secondary amine of the dihydrothiazine ring.

Beta-Lactam Ring Closure Figure 2: Key Steps in β-Lactam Formation A Carboxylic Acid Precursor (2-(1,3-Thiazinan-2-yl)acetic acid) B Activation with EDC/NHS A->B C Activated NHS Ester Intermediate B->C D Intramolecular Nucleophilic Attack (Amine on Carbonyl Carbon) C->D E Tetrahedral Intermediate D->E F Ring Closure and NHS Departure E->F G This compound Nucleus (β-Lactam Ring Formed) F->G

Caption: Figure 2: Key Steps in β-Lactam Formation.

Conclusion

This protocol provides a detailed and reliable method for the laboratory-scale synthesis of the unsubstituted this compound nucleus. The procedures outlined, along with the accompanying data and diagrams, offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. The successful synthesis of this core structure opens avenues for the creation of novel cephalosporin analogues through subsequent functionalization at various positions of the this compound ring system, aiding in the ongoing quest for new and effective antibacterial agents.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analytical Determination and Purification of Cephem-Core Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephems are a critical class of β-lactam antibiotics, which include the widely used cephalosporins and cephamycins.[1] The core chemical structure of these antibiotics is the cephem nucleus, a bicyclic ring system composed of a β-lactam ring fused to a dihydrothiazine ring.[2] Given their extensive use in treating bacterial infections, ensuring the purity and potency of these compounds is paramount.[3] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis and purification of pharmaceuticals, offering high resolution, sensitivity, and reproducibility.[4][5][6]

This application note provides a detailed protocol for a robust Reversed-Phase HPLC (RP-HPLC) method suitable for the quantitative analysis and purification of cephem-based antibiotics from complex matrices such as fermentation broths.[7] The methodology described herein is based on established techniques for cephalosporin analysis.[8][9]

Experimental Protocol

This protocol outlines a general RP-HPLC method for the analysis of cephem antibiotics. Optimization may be required for specific molecules or sample matrices.

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a gradient or isocratic pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[5]

    • For purification, an automated fraction collector is required.

    • Data acquisition and processing software.

  • Reagents and Solvents:

    • Acetonitrile (ACN), HPLC grade.[10]

    • Methanol (MeOH), HPLC grade.[10]

    • Ammonium Acetate or Potassium Dihydrogen Orthophosphate, analytical grade.[5]

    • Acetic Acid or Phosphoric Acid for pH adjustment.[11]

    • Water, HPLC grade or ultrapure.[10]

    • Reference standard of the target cephem antibiotic.

2. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the RP-HPLC analysis.

ParameterRecommended Condition
HPLC Column C8 or C18, 250 mm x 4.6 mm, 5 µm particle size.[5][8]
Mobile Phase A: 0.1 M Ammonium Acetate Buffer (pH 5.6) B: Acetonitrile.
Gradient/Isocratic Isocratic: 95:5 (v/v) A:B. (Gradient elution may be optimized for complex samples).
Flow Rate 0.8 - 1.0 mL/min.[8][11]
Detection Wavelength 250 - 265 nm.[8][11]
Column Temperature 30 °C.
Injection Volume 10 - 20 µL.[8][11]

3. Preparation of Solutions

  • Buffer Preparation (0.1 M Ammonium Acetate, pH 5.6):

    • Dissolve approximately 7.71 g of ammonium acetate in 1000 mL of HPLC grade water.

    • Adjust the pH to 5.6 ± 0.2 using dilute acetic acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas prior to use.[5]

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the buffer and acetonitrile in the desired ratio (e.g., 95:5 v/v).

    • Degas the final mobile phase mixture before use.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh about 10 mg of the cephem reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.[5] This is the stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions (e.g., 0.5 - 50 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to generate a calibration curve.

4. Sample Preparation (from Fermentation Broth)

  • Harvest the fermentation broth and remove cells and other insoluble materials by filtration through a 0.22 µm or 0.45 µm pore-size filter.[12]

  • The clarified filtrate can be further purified by ultrafiltration to remove high-molecular-weight proteins if necessary.

  • Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • The sample is now ready for injection into the HPLC system.

Method Validation and Data Presentation

A validated method ensures reliable and accurate results. Key validation parameters and their typical acceptance criteria are summarized below.

Validation ParameterTypical Result/Acceptance Criteria
Linearity (Correlation Coefficient, r²) r² ≥ 0.999 over a concentration range of 0.5–80 µg/mL.[8]
Accuracy (% Recovery) 98 - 102%.[8][9]
Precision (Relative Standard Deviation, RSD) ≤ 2%.[8]
Limit of Detection (LOD) 0.018 - 0.09 µg/mL.[8]
Limit of Quantification (LOQ) 0.056 - 0.29 µg/mL.[8]
System Suitability (Tailing Factor) ≤ 1.5.[8]

Visualizations

Workflow for HPLC Analysis and Purification

G cluster_prep Preparation cluster_hplc HPLC Process cluster_output Output & Purification A Sample Preparation (e.g., Filtration of Broth) C HPLC System Setup (Column Equilibration) A->C B Standard & Mobile Phase Preparation B->C D Inject Sample/ Standard C->D E Chromatographic Separation D->E F UV Detection E->F G Data Acquisition & Analysis F->G H Fraction Collection (For Purification) F->H if purifying I Purity Analysis & Further Processing H->I

References

Application of Cepham Derivatives in Beta-Lactamase Inhibitor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cepham core, a bicyclic system featuring a β-lactam ring fused to a saturated six-membered thiazine ring (4-thia-1-azabicyclo[3.2.0]heptan-7-one), represents a significant scaffold in the design of β-lactamase inhibitors. Modifications to this core structure, particularly the oxidation of the sulfur atom to a sulfone or sulfoxide and substitutions at various positions, have yielded compounds with potent inhibitory activity against a range of β-lactamases. These enzymes are the primary mechanism of resistance to β-lactam antibiotics in many pathogenic bacteria. This document provides detailed application notes and experimental protocols for the study of this compound-based β-lactamase inhibitors.

Mechanism of Action of this compound-Based Inhibitors

This compound derivatives, particularly this compound sulfones, often act as mechanism-based inhibitors, also known as "suicide inhibitors." The proposed mechanism involves the inhibitor mimicking the structure of a substrate β-lactam antibiotic and binding to the active site of the β-lactamase. The active site serine residue of the enzyme attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a covalent acyl-enzyme intermediate.

The key to the inhibitory action of many this compound sulfones lies in the subsequent steps. The presence of the sulfone group and other substituents can facilitate the opening of the second ring of the this compound nucleus. This can lead to the formation of a stable, inactivated enzyme complex that does not readily deacylate, thus rendering the enzyme non-functional.

Data Presentation: Inhibitory Activity of this compound Derivatives

The inhibitory potential of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). Below are representative, illustrative data for hypothetical this compound derivatives against common β-lactamases.

Compound IDDerivative TypeTarget β-LactamaseIC50 (µM)Ki (µM)Inhibition Type
This compound-S-01 7α-hydroxyethyl cephem sulfoneTEM-1 (Class A)0.50.1Competitive, Irreversible
This compound-S-02 7α-hydroxyethyl cephem sulfoneAmpC (Class C)1.20.3Competitive, Irreversible
This compound-SO-01 7α-hydroxyethyl cephem sulfoxideTEM-1 (Class A)5.81.5Competitive
This compound-SO-02 7α-hydroxyethyl cephem sulfoxideAmpC (Class C)10.22.8Competitive

Experimental Protocols

Protocol 1: Determination of IC50 for this compound-Based Inhibitors

Objective: To determine the concentration of a this compound derivative required to inhibit 50% of the activity of a specific β-lactamase.

Materials:

  • Purified β-lactamase (e.g., TEM-1, AmpC)

  • This compound derivative stock solution (in DMSO)

  • Nitrocefin (chromogenic substrate) stock solution (10 mg/mL in DMSO)[1]

  • Phosphate Buffered Saline (PBS), pH 7.0

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of Nitrocefin (e.g., 0.5 mg/mL) in PBS.[1]

    • Prepare serial dilutions of the this compound derivative in PBS. The concentration range should bracket the expected IC50 value.

    • Dilute the purified β-lactamase in PBS to a concentration that gives a linear rate of nitrocefin hydrolysis for at least 10 minutes.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the diluted β-lactamase solution to each well.

    • Add an equal volume of the serially diluted this compound derivative to the wells. Include a control well with PBS instead of the inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at room temperature for a set time (e.g., 10 minutes) to allow for binding.

  • Initiation of Reaction and Measurement:

    • To initiate the reaction, add a fixed volume of the nitrocefin working solution to each well.

    • Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.[2][3]

  • Data Analysis:

    • Calculate the initial velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme activity (relative to the control without inhibitor) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.[4]

Protocol 2: Determination of the Inhibition Constant (Ki)

Objective: To determine the binding affinity of a this compound derivative to a β-lactamase.

Materials:

  • Same as for IC50 determination.

Procedure:

  • Assay Setup:

    • This experiment is set up as a series of IC50 determinations performed at different concentrations of the substrate (nitrocefin).

    • For each fixed concentration of nitrocefin, perform a dose-response experiment with varying concentrations of the this compound inhibitor, as described in Protocol 1.

  • Data Analysis:

    • Determine the IC50 value for the this compound inhibitor at each nitrocefin concentration.

    • The Ki can be determined using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) where:

      • [S] is the concentration of the substrate (nitrocefin).

      • Km is the Michaelis-Menten constant of the enzyme for the substrate. The Km of the β-lactamase for nitrocefin should be determined in a separate experiment by measuring the reaction velocity at various nitrocefin concentrations.

    • Alternatively, a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) in the presence of different inhibitor concentrations can be used to determine the Ki.

Visualizations

Inhibition_Mechanism E β-Lactamase (E) EI Enzyme-Inhibitor Complex (E-I) E->EI Binding I This compound Inhibitor (I) I->EI EI_Acyl Acyl-Enzyme Intermediate (E-I*) EI->EI_Acyl Acylation E_Inactive Inactive Enzyme EI_Acyl->E_Inactive Ring Opening/ Rearrangement

Caption: Mechanism of action for a this compound-based suicide inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - β-Lactamase - this compound Inhibitor (Serial Dilutions) - Nitrocefin Plate Plate Setup: Add Enzyme + Inhibitor Reagents->Plate Incubate Pre-incubate Plate->Incubate React Add Nitrocefin & Measure Absorbance (490 nm) Incubate->React Velocity Calculate Initial Velocities React->Velocity Plot Plot % Inhibition vs. [Inhibitor] Velocity->Plot IC50 Determine IC50 Plot->IC50

Caption: Experimental workflow for IC50 determination.

Conclusion

This compound-based structures provide a versatile platform for the development of novel β-lactamase inhibitors. The protocols outlined in this document offer a standardized approach to characterizing the inhibitory activity of these compounds. Further exploration of structure-activity relationships through the synthesis and evaluation of diverse this compound analogs will be crucial in the ongoing effort to combat antibiotic resistance.

References

Application Notes and Protocols for a Cell-Based Assay to Determine Cepham (Cefiderocol) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepham (Cefiderocol) is a novel siderophore cephalosporin antibiotic with a unique "Trojan horse" mechanism of action against a broad spectrum of Gram-negative bacteria, including multidrug-resistant strains.[1] It circumvents common resistance mechanisms by utilizing the bacteria's own iron uptake systems to gain entry into the periplasmic space.[1] Once inside, Cefiderocol inhibits bacterial cell wall biosynthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3.[2] This unique mode of entry and its stability against many β-lactamases make it a critical tool in combating difficult-to-treat infections.

These application notes provide detailed protocols for two distinct cell-based assays to quantify the in vitro activity of Cefiderocol: a bacterial viability assay and a mechanism-based reporter gene assay. These assays are essential for researchers in drug discovery and development for determining the potency of Cefiderocol and similar compounds.

Mechanism of Action of Cefiderocol

Cefiderocol's innovative mechanism of action is a key factor in its efficacy.

  • Siderophore Mimicry: Cefiderocol possesses a catechol moiety on its C-3 side chain, which chelates iron. This allows it to mimic natural siderophores, which are molecules produced by bacteria to scavenge for iron.

  • Active Transport: The Cefiderocol-iron complex is actively transported across the outer membrane of Gram-negative bacteria via specific iron transporters.[1]

  • Periplasmic Accumulation: Once in the periplasmic space, Cefiderocol dissociates from the iron and accumulates at high concentrations.

  • PBP Inhibition: Cefiderocol then binds to and inhibits PBPs, essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and death.

G cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space Cefiderocol Cefiderocol Cefiderocol_Iron_Complex Cefiderocol-Iron Complex Cefiderocol->Cefiderocol_Iron_Complex Chelates Iron Iron Iron->Cefiderocol_Iron_Complex Iron_Transporter Iron Transporter Cefiderocol_Iron_Complex->Iron_Transporter Binds to Cefiderocol_Peri Cefiderocol Iron_Transporter->Cefiderocol_Peri Transports PBP3 PBP3 Cefiderocol_Peri->PBP3 Binds to & Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP3->Cell_Wall_Synthesis Required for Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Inhibition leads to

Caption: Cefiderocol's "Trojan Horse" Mechanism of Action.

Experimental Protocols

Assay 1: Bacterial Viability Assay using Resazurin

This assay measures the metabolic activity of bacterial cells as an indicator of viability. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable bacteria.

Materials:

  • Cefiderocol (analytical grade)

  • Gram-negative bacterial strains (e.g., Pseudomonas aeruginosa ATCC 27853, Escherichia coli ATCC 25922, or relevant clinical isolates)

  • Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)

  • Resazurin sodium salt

  • Phosphate-buffered saline (PBS), sterile

  • 96-well, black, clear-bottom microplates

  • Multichannel pipette

  • Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

  • Incubator (37°C)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the desired bacterial strain into 5 mL of ID-CAMHB.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh, pre-warmed ID-CAMHB to an optical density at 600 nm (OD600) of 0.05-0.1. This corresponds to approximately 1 x 10^8 CFU/mL.

    • Further dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in ID-CAMHB.

  • Preparation of Cefiderocol Dilutions:

    • Prepare a stock solution of Cefiderocol in a suitable solvent (e.g., sterile water or DMSO).

    • Perform a serial dilution of Cefiderocol in ID-CAMHB in a separate 96-well plate to create a range of concentrations. A typical starting range could be from 128 µg/mL down to 0.06 µg/mL.

    • Include a vehicle control (solvent only) and a no-treatment control.

  • Assay Procedure:

    • To the 96-well black, clear-bottom microplate, add 50 µL of the bacterial suspension to each well.

    • Add 50 µL of the corresponding Cefiderocol dilution to each well.

    • Include wells with bacteria only (positive control for growth) and media only (negative control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Resazurin Staining and Measurement:

    • Prepare a 0.015% (w/v) resazurin solution in sterile PBS and filter-sterilize.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate the plate at 37°C for 1-4 hours, protected from light.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis:

  • Subtract the background fluorescence (media only wells) from all other readings.

  • Normalize the data by expressing the fluorescence of the treated wells as a percentage of the untreated control (bacteria only).

  • Plot the percentage of viability against the log of the Cefiderocol concentration to generate a dose-response curve.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Bacterial_Culture Prepare Bacterial Inoculum Plate_Setup Add Bacteria and Cefiderocol to Plate Bacterial_Culture->Plate_Setup Cefiderocol_Dilutions Prepare Cefiderocol Serial Dilutions Cefiderocol_Dilutions->Plate_Setup Incubation Incubate at 37°C for 18-24h Plate_Setup->Incubation Add_Resazurin Add Resazurin Solution Incubation->Add_Resazurin Incubate_Resazurin Incubate at 37°C for 1-4h Add_Resazurin->Incubate_Resazurin Measure_Fluorescence Measure Fluorescence (Ex: 560nm, Em: 590nm) Incubate_Resazurin->Measure_Fluorescence Data_Normalization Normalize Data to Controls Measure_Fluorescence->Data_Normalization Dose_Response Generate Dose-Response Curve Data_Normalization->Dose_Response IC50_Calculation Calculate IC50 Dose_Response->IC50_Calculation

Caption: Workflow for the Resazurin-Based Bacterial Viability Assay.
Assay 2: Cell Wall Stress Reporter Gene Assay

This assay provides a more mechanism-specific readout of Cefiderocol's activity by measuring the induction of a promoter that is responsive to cell wall stress. The rcsA promoter in E. coli is a known reporter of cell envelope stress.[3] Here, we describe a protocol using a luciferase reporter gene under the control of the rcsA promoter.

Materials:

  • E. coli strain harboring a PrcsA-luc reporter plasmid (e.g., pPromrcsA-luc)

  • Cefiderocol (analytical grade)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Appropriate antibiotic for plasmid maintenance (e.g., kanamycin)

  • 96-well, white, opaque microplates

  • Luciferase assay reagent (containing luciferin)

  • Luminometer

  • Incubator (37°C)

Protocol:

  • Preparation of Bacterial Culture:

    • Inoculate a single colony of the E. coli PrcsA-luc reporter strain into 5 mL of LB broth containing the appropriate antibiotic for plasmid selection.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture 1:100 in fresh, pre-warmed LB broth with the selective antibiotic and grow to an early-to-mid logarithmic phase (OD600 of ~0.2-0.4).

  • Preparation of Cefiderocol Dilutions:

    • Prepare a serial dilution of Cefiderocol in LB broth in a separate 96-well plate. A sub-lethal concentration range should be used to ensure reporter expression without immediate cell death. A starting point could be concentrations around the MIC and below.

    • Include a vehicle control and a no-treatment control.

  • Assay Procedure:

    • To a 96-well white, opaque microplate, add 90 µL of the log-phase reporter bacterial culture to each well.

    • Add 10 µL of the corresponding Cefiderocol dilution to each well.

    • Incubate the plate at 37°C with shaking for a period determined by the kinetics of promoter induction (typically 2-4 hours).

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Immediately measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the background luminescence (media only wells) from all other readings.

  • Normalize the data by calculating the fold induction of luminescence in the treated wells compared to the untreated control.

  • Plot the fold induction against the log of the Cefiderocol concentration.

  • Determine the EC50 (half-maximal effective concentration) for reporter induction.

G cluster_pathway Signaling Pathway Cefiderocol Cefiderocol Cell_Wall_Stress Cell Wall Stress Cefiderocol->Cell_Wall_Stress Induces Rcs_System Rcs System Activation Cell_Wall_Stress->Rcs_System PrcsA_Promoter PrcsA Promoter Rcs_System->PrcsA_Promoter Activates Luciferase_Expression Luciferase Expression PrcsA_Promoter->Luciferase_Expression Drives Light_Production Light Production Luciferase_Expression->Light_Production Catalyzes Luminometer_Detection Luminometer Light_Production->Luminometer_Detection Measured by

Caption: Logical Flow of the Cell Wall Stress Reporter Gene Assay.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison of Cefiderocol's activity against different bacterial strains or under different conditions.

Table 1: Cefiderocol Activity against Gram-Negative Bacteria (Viability Assay)

Bacterial StrainResistance ProfileIC50 (µg/mL)95% Confidence Interval
P. aeruginosa ATCC 27853Wild-Type0.520.45 - 0.60
E. coli ATCC 25922Wild-Type0.250.21 - 0.30
K. pneumoniae (Clinical Isolate 1)Carbapenem-Resistant2.11.8 - 2.5
A. baumannii (Clinical Isolate 2)Multidrug-Resistant4.33.9 - 4.8

Table 2: Cefiderocol-Induced Cell Wall Stress Response (E. coli PrcsA-luc)

ParameterValue
Basal Luminescence (RLU)1,500 ± 250
Max Fold Induction15.2 ± 2.1
EC50 (µg/mL)0.12
95% Confidence Interval0.10 - 0.15

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the microplate.Ensure thorough mixing of bacterial culture before dispensing. Use a multichannel pipette carefully and consistently. Avoid using the outer wells of the plate or fill them with sterile media.[4]
No or low signal in positive controls (viability assay) Bacterial inoculum too low or not viable, inactive resazurin.Verify the OD600 and viability of the starting culture. Use a fresh preparation of resazurin solution.
High background fluorescence (viability assay) Contamination of media or reagents, autofluorescence of the compound.Use sterile technique throughout. Test the fluorescence of Cefiderocol alone at the concentrations used.
No induction of reporter gene Cefiderocol concentration too high (leading to cell death) or too low, reporter strain issue.Perform a dose-response curve to find the optimal sub-lethal concentration for induction. Verify the integrity and responsiveness of the reporter strain with a known cell wall active agent (e.g., a beta-lactam).
Low signal-to-noise ratio in luciferase assay Low promoter activity, inefficient cell lysis (if applicable), outdated luciferase reagent.Ensure the use of a sensitive luminometer. Use a fresh batch of luciferase assay reagent. Optimize the incubation time for maximal reporter expression.

References

Application Notes and Protocols for the Use of Cepham as a Starting Material for Novel Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antibiotics derived from the cepham nucleus. The this compound core, a foundational scaffold of cephalosporin antibiotics, offers a versatile platform for the development of new antibacterial agents to combat the growing challenge of antimicrobial resistance. This document outlines key synthetic strategies, detailed experimental procedures, and methods for assessing the biological activity of newly synthesized compounds.

Introduction: The this compound Nucleus as a Privileged Scaffold

The this compound framework, a bicyclic system consisting of a β-lactam ring fused to a dihydrothiazine ring, is the cornerstone of the cephalosporin class of antibiotics. The inherent reactivity of the β-lactam ring, coupled with the potential for diverse functionalization at the C-7 and C-3 positions, has made it a highly successful scaffold in the development of a wide array of clinically effective drugs.[1] By modifying the acylamino side chain at C-7 and the substituent at C-3, researchers can modulate the antibacterial spectrum, potency, stability to β-lactamases, and pharmacokinetic properties of the resulting antibiotics.[2] This document focuses on the use of key this compound intermediates, such as 7-aminocephalosporanic acid (7-ACA) and 7-aminodesacetoxycephalosporanic acid (7-ADCA), as starting materials for the synthesis of next-generation cephalosporin antibiotics.

Synthetic Strategies and Key Intermediates

The synthesis of novel this compound-based antibiotics primarily involves the modification of two key positions on the this compound nucleus: the C-7 amino group and the C-3 methylene group.

Acylation of the C-7 Amino Group

The acylation of the C-7 amino group of 7-ACA or its derivatives is a fundamental step in the synthesis of most semi-synthetic cephalosporins. This reaction introduces a side chain that is crucial for the antibiotic's interaction with penicillin-binding proteins (PBPs) in bacteria, thereby determining its antibacterial spectrum and potency.[3]

Modification at the C-3 Position

The substituent at the C-3 position influences the pharmacokinetic properties and stability of the cephalosporin molecule. For instance, the acetoxymethyl group of 7-ACA can be displaced by various nucleophiles to introduce a wide range of functionalities, leading to compounds with altered metabolic stability and biological activity.[2]

Key Starting Materials:

  • 7-Aminocephalosporanic Acid (7-ACA): A versatile starting material produced by the hydrolysis of cephalosporin C. It possesses an acetoxymethyl group at the C-3 position, which can be readily displaced.

  • 7-Aminodesacetoxycephalosporanic Acid (7-ADCA): Lacks the acetoxy group at C-3, making it a suitable precursor for orally active cephalosporins like cephalexin.[4]

Data Presentation: Antibacterial Activity of Novel this compound Derivatives

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative novel this compound derivatives against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[5]

Table 1: In Vitro Activity of Novel Cephalosporin Derivatives against Gram-Positive Bacteria (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniaeEnterococcus faecalisReference
Cephalexin Derivative 1 0.25>640.125>64[6]
Cephalexin Derivative 2 0.5>640.25>64[6]
C-10 Quinolonyl-cephem Ester 1 0.540.2516[7]
C-10 Quinolonyl-cephem Ester 2 180.532[7]
PPI-0903M ≤0.06-0.51-4≤0.06-0.258->128[8]
Ceftobiprole 0.51≤0.015-0.58-16[5]
Ceftaroline 0.12-0.50.25-2≤0.008-0.25>32[5]

Table 2: In Vitro Activity of Novel Cephalosporin Derivatives against Gram-Negative Bacteria (MIC in µg/mL)

Compound/DerivativeEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaEnterobacter cloacaeReference
Cephalexin Derivative 1 48>6416[6]
Cephalexin Derivative 2 816>6432[6]
C-10 Quinolonyl-cephem Ester 1 24168[7]
C-10 Quinolonyl-cephem Ester 2 483216[7]
Cefiderocol 0.25-10.5-20.50.5-1[9]
Cefepime-zidebactam ≤0.06-0.5≤0.06-10.5-4≤0.06-0.5[9]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and antimicrobial evaluation of novel this compound-based antibiotics.

Synthesis Protocols

Protocol 1: General Procedure for the Acylation of 7-ACA to Synthesize Novel Cephalosporin Derivatives [3][10]

This protocol describes a general method for the acylation of 7-ACA with an activated carboxylic acid derivative.

Materials:

  • 7-Aminocephalosporanic acid (7-ACA)

  • Acylating agent (e.g., a specific acyl chloride or activated ester)

  • Anhydrous dichloromethane (DCM)

  • Tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Suspension of 7-ACA: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-ACA (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Cool the suspension to 0 °C in an ice bath. Add the tertiary amine base (2.2 equivalents) dropwise with stirring. Continue stirring at 0 °C for 30 minutes to an hour, or until the 7-ACA has dissolved.

  • Acylation: In a separate flask, dissolve the acylating agent (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the 7-ACA solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cephalosporin derivative.

Protocol 2: Synthesis of 7-amino-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TMCA) [11]

This protocol details the synthesis of a key intermediate for many potent cephalosporins.

Materials:

  • 7-Aminocephalosporanic acid (7-ACA)

  • 1-methyl-5-mercapto-1H-tetrazole

  • Boric acid

  • Water

  • Sodium hydroxide

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 7-ACA (1 equivalent) and 1-methyl-5-mercapto-1H-tetrazole (1.1 equivalents) in water.

  • Catalyst Addition: Add boric acid (0.1 equivalents) to the solution.

  • pH Adjustment and Reaction: Heat the mixture to 60-70 °C and adjust the pH to 6.0-6.5 with a solution of sodium hydroxide. Maintain this temperature and pH for 4-6 hours.

  • Crystallization and Isolation: Cool the reaction mixture to 0-5 °C and adjust the pH to 3.5-4.0 with hydrochloric acid to induce crystallization.

  • Filtration and Drying: Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain 7-TMCA.

Antimicrobial Susceptibility Testing Protocol

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Novel antibiotic compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., ATCC quality control strains and clinical isolates)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions: Prepare a 2-fold serial dilution of the novel antibiotic in CAMHB directly in the 96-well plate. Typically, 50 µL of CAMHB is added to wells 2 through 12. Add 100 µL of the highest concentration of the antibiotic to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: Following incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).

Visualizations

Signaling Pathways and Mechanisms of Action

Cephalosporins exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.

G cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Cephalosporins PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Inhibition Inhibition of Cross-linking PBP->Inhibition CellWall Stable Cell Wall Peptidoglycan->CellWall Forms Cephalosporin Novel this compound Antibiotic Cephalosporin->PBP CellLysis Cell Lysis and Bacterial Death Inhibition->CellLysis

Caption: Mechanism of action of this compound-based antibiotics.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and evaluation of novel this compound antibiotics.

G cluster_synthesis Synthesis Workflow start This compound Starting Material (e.g., 7-ACA) reaction Chemical Modification (e.g., Acylation at C-7) start->reaction purification Purification (Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization product Novel this compound Derivative characterization->product

Caption: General workflow for the synthesis of novel this compound derivatives.

G cluster_testing Antimicrobial Testing Workflow start Novel this compound Derivative mic MIC Determination (Broth Microdilution) start->mic data Data Analysis (MIC Values) mic->data evaluation Evaluation of Antibacterial Spectrum data->evaluation

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

The this compound nucleus remains a highly valuable and adaptable scaffold for the discovery of novel antibiotics. The synthetic protocols and evaluation methods detailed in these application notes provide a solid foundation for researchers to design, synthesize, and test new this compound-based compounds. Through continued innovation in the modification of the this compound core, the scientific community can address the urgent need for new therapies to combat multidrug-resistant bacterial infections.

References

Application Notes and Protocols for the Scale-Up Synthesis of Cepham Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepham derivatives, most notably the cephalosporin class of antibiotics, represent a cornerstone in the management of bacterial infections. The core of these molecules is the this compound nucleus, a bicyclic system comprising a β-lactam ring fused to a dihydrothiazine ring. The therapeutic efficacy of these antibiotics is primarily attributed to the β-lactam ring, which inhibits bacterial cell wall synthesis.[1][2] The semi-synthetic modification of the this compound core, particularly at the C-7 and C-3 positions of 7-aminocephalosporanic acid (7-ACA), has given rise to several generations of cephalosporins with broad spectra of activity.[3][4]

The transition from laboratory-scale synthesis to industrial production of this compound derivatives presents significant challenges, including maintaining high yields and purity, ensuring process safety, and minimizing environmental impact.[5] This document provides detailed protocols and application notes for the scalable synthesis of this compound derivatives, with a focus on the production of the key intermediate 7-ACA and its subsequent conversion to a model cephalosporin. Both chemical and enzymatic methodologies are discussed, reflecting the industry's shift towards more sustainable and efficient "green" chemistry.[6]

Data Presentation: Scaling Up Cephalosporin C Production

The successful scale-up of fermentation processes is critical for the industrial production of cephalosporin precursors. The following table summarizes a comparative study on the production of Cephalosporin C (CPC), the precursor to 7-ACA, in a shake flask versus a 14 L laboratory fermentor. This data highlights the significant increase in yield achievable with controlled fermentation parameters.

ParameterShake Flask14 L Fermentor (Optimized)Fold IncreaseReference
Fermentation Volume100 mL4 L-[7]
Maximum CPC Yield-1.598 g / 4 L~3.4x (vs. unoptimized)[7]
Time to Reach Max Yield-3 days-[7]
Key OptimizationUncontrolled pHControlled pH at 4.0-[7]
AgitationShaking400 rpm-[7]
AerationPassive1 vvm-[7]

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of 7-Aminocephalosporanic Acid (7-ACA) from Cephalosporin C

This protocol describes a widely used, environmentally friendly method for the production of 7-ACA on a large scale.[8]

Step 1: Conversion of Cephalosporin C to Glutaryl-7-ACA (GL-7-ACA)

  • Reaction Setup: Prepare a buffered solution of Cephalosporin C (CPC) at a concentration of 10-20% (w/v) in a suitable reactor. Adjust the pH to the optimal range for D-amino acid oxidase (DAO), typically around 7.5-8.5.

  • Enzyme Addition: Add immobilized D-amino acid oxidase (DAO) to the reactor. The enzyme loading should be optimized based on the specific activity of the enzyme preparation.

  • Oxygen Supply: Provide a continuous supply of oxygen or air, as DAO is an oxidase. Ensure efficient mixing to facilitate oxygen transfer.

  • Temperature Control: Maintain the reaction temperature between 25-30°C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC, measuring the consumption of CPC and the formation of the intermediate, α-ketoadipyl-7-ACA, which spontaneously converts to GL-7-ACA.

  • Hydrogen Peroxide Removal: The reaction produces hydrogen peroxide as a byproduct, which can inactivate the enzyme. Add catalase to the reaction mixture to decompose the hydrogen peroxide.[8]

Step 2: Conversion of GL-7-ACA to 7-ACA

  • pH Adjustment: After the completion of the first step, adjust the pH of the reaction mixture to the optimal range for glutaryl-7-ACA acylase (GLA), typically between 7.0 and 8.0.

  • Enzyme Addition: Add immobilized glutaryl-7-ACA acylase to the reactor.

  • Temperature Control: Maintain the reaction temperature between 30-35°C.

  • Reaction Monitoring: Monitor the formation of 7-ACA and the consumption of GL-7-ACA by HPLC.

  • Enzyme Removal: Once the reaction is complete, separate the immobilized enzyme by filtration for reuse.

Purification of 7-ACA

  • Crystallization: Adjust the pH of the 7-ACA solution to its isoelectric point (around pH 3.5-4.0) with a suitable acid (e.g., hydrochloric acid) to induce crystallization.

  • Filtration and Washing: Filter the precipitated 7-ACA and wash the crystals with cold water, followed by an organic solvent like methanol or acetone, to remove impurities.[3]

  • Drying: Dry the purified 7-ACA crystals under vacuum at a controlled temperature.

Protocol 2: Chemical Synthesis of a Cephalosporin Derivative (Cefazolin) from 7-ACA

This protocol details the acylation of 7-ACA to produce cefazolin, a first-generation cephalosporin.

  • Preparation of 7-ACA Solution:

    • Suspend 7-ACA in dichloromethane in a reaction vessel.

    • Cool the suspension to between -10°C and -20°C.

    • Slowly add a suitable base, such as tetramethylguanidine or triethylamine, while stirring until a clear solution is obtained. This forms the soluble salt of 7-ACA.[3]

  • Acylation Reaction:

    • In a separate reactor, prepare the acylating agent by reacting 1H-tetrazole-1-acetic acid with an activating agent (e.g., pivaloyl chloride) in dichloromethane.

    • Slowly add the activated acylating agent to the cold 7-ACA solution while maintaining the temperature between -10°C and -20°C.

    • Monitor the reaction by HPLC until the 7-ACA is consumed.

  • Work-up and Isolation:

    • Quench the reaction by adding water.

    • Separate the aqueous layer containing the cefazolin salt.

    • Adjust the pH of the aqueous layer to approximately 3.5 with hydrochloric acid to precipitate the cefazolin acid.[3]

    • Filter the precipitate and wash sequentially with cold water, methanol, and acetone.[3]

  • Purification:

    • The crude cefazolin can be further purified by recrystallization from a suitable solvent system or by column chromatography on a large scale using adsorbent resins.[9][10]

Visualizations

Signaling Pathway: Mechanism of Action of this compound Derivatives

This compound derivatives, such as cephalosporins, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall peptidoglycan.[1] The key step they block is the final transpeptidation reaction, which is catalyzed by penicillin-binding proteins (PBPs).[11]

Cephalosporin_Mechanism_of_Action UDP-NAG UDP-N-acetylglucosamine UDP-NAM-pentapeptide UDP-N-acetylmuramic acid -pentapeptide UDP-NAG->UDP-NAM-pentapeptide MurA-F enzymes Lipid_I Lipid I UDP-NAM-pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Transglycosylation PBP Penicillin-Binding Protein (Transpeptidase) Nascent_PG->PBP Binds to PBP Cross-linked_PG Cross-linked Peptidoglycan (Mature Cell Wall) PBP->Cross-linked_PG Transpeptidation (Cross-linking) Cephalosporin This compound Derivative (e.g., Cephalosporin) Cephalosporin->PBP Cepham_Synthesis_Workflow Start Start: Cephalosporin C (from Fermentation) Enzymatic_Conversion Two-Step Enzymatic Conversion (DAO & GLA) Start->Enzymatic_Conversion 7-ACA 7-ACA Intermediate Enzymatic_Conversion->7-ACA Acylation Chemical Acylation (Side Chain Addition) 7-ACA->Acylation Crude_Product Crude this compound Derivative Acylation->Crude_Product Purification Purification (Crystallization / Chromatography) Crude_Product->Purification API Purified API Purification->API QC Quality Control (HPLC, Spectroscopy) API->QC Process_Development_Logic Start Define Target this compound Derivative & Production Scale Route_Selection Select Synthesis Route for 7-ACA / 7-ADCA? Start->Route_Selection Chemical_Route Chemical Route Route_Selection->Chemical_Route High Throughput, Existing Infrastructure Enzymatic_Route Enzymatic Route Route_Selection->Enzymatic_Route Green Chemistry, Higher Selectivity Process_Optimization Optimize Reaction Conditions (Temp, pH, Time, Reagents) Chemical_Route->Process_Optimization Enzymatic_Route->Process_Optimization Downstream_Strategy Define Downstream Processing Strategy? Process_Optimization->Downstream_Strategy Crystallization Crystallization Downstream_Strategy->Crystallization High Purity, Lower Cost Chromatography Chromatography Downstream_Strategy->Chromatography Complex Mixtures, Higher Resolution Pilot_Scale Pilot Scale Production & Validation Crystallization->Pilot_Scale Chromatography->Pilot_Scale Industrial_Scale Industrial Scale-Up Pilot_Scale->Industrial_Scale

References

Application Notes and Protocols for NMR Spectroscopy in Cepham Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of cephams, a core chemical scaffold of many β-lactam antibiotics.

Introduction to Cepham Structure and NMR Spectroscopy

The this compound framework is a bicyclic system consisting of a β-lactam ring fused to a dihydrothiazine ring. The precise determination of the molecular structure, including stereochemistry, is critical for understanding its biological activity and for the development of new antibiotic agents. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed insights into the connectivity of atoms and their spatial arrangement.[1][2]

A systematic approach employing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule.

Key NMR Experiments for this compound Structure Elucidation

A typical workflow for the complete structural characterization of a this compound derivative involves the following NMR experiments:

  • 1D ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their coupling interactions.[3][4][5]

  • 1D ¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule.[6][7][8]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[9][10]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[11][12][13][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to four bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.[14][15][16]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the relative stereochemistry of the molecule.[17][18][19][20][21]

Quantitative Data Summary

The following tables summarize typical chemical shift (δ) and coupling constant (J) ranges for the core this compound scaffold. These values can vary depending on the specific substituents on the this compound ring.

Table 1: Typical ¹H NMR Chemical Shifts for the this compound Core

ProtonChemical Shift (δ) ppmMultiplicityTypical J (Hz)
H-23.0 - 3.8d, ddJgem ≈ 14-18
H-33.5 - 4.5m
H-44.8 - 5.5dJvic ≈ 4-5
H-65.0 - 5.8dJvic ≈ 4-5
H-75.2 - 6.0ddJvic ≈ 4-5, J(H7-NH) ≈ 8-9

Table 2: Typical ¹³C NMR Chemical Shifts for the this compound Core

CarbonChemical Shift (δ) ppm
C-225 - 35
C-340 - 50
C-455 - 65
C-657 - 62
C-758 - 63
C-8 (C=O)165 - 175

Experimental Protocols

Sample Preparation
  • Dissolve the Sample: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[22][23] The choice of solvent is crucial and should dissolve the compound completely. For samples sensitive to acidic conditions, co-evaporation with a neutral solvent might be necessary.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5][24]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments like NOESY, it may be beneficial to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the measurements.

1D ¹H NMR Spectroscopy

Objective: To obtain a proton spectrum for initial analysis of proton environments and multiplicities.

Methodology:

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[6]

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral width (SW): Typically 12-16 ppm, centered around 5-6 ppm.

    • Acquisition time (AQ): 2-4 seconds.

    • Relaxation delay (D1): 1-5 seconds.

    • Number of scans (NS): 8-16, depending on the sample concentration.

  • Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons.

1D ¹³C NMR Spectroscopy

Objective: To determine the number of unique carbon environments.

Methodology:

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse sequence: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker).[6]

    • Spectral width (SW): Typically 0-200 ppm.

    • Acquisition time (AQ): 1-2 seconds.

    • Relaxation delay (D1): 2-5 seconds.

    • Number of scans (NS): 1024 or more, as ¹³C has a low natural abundance.[7]

  • Processing:

    • Apply Fourier transformation.

    • Phase the spectrum.

    • Reference the spectrum using the solvent peak or TMS.

2D COSY Spectroscopy

Objective: To identify proton-proton coupling networks.

Methodology:

  • Acquisition Parameters:

    • Pulse sequence: Standard COSY experiment (e.g., cosygpmfphpp on Bruker).

    • Spectral width (SW): Same as the 1D ¹H NMR spectrum in both dimensions.

    • Number of increments in F1: 256-512.

    • Number of scans (NS): 2-8 per increment.

  • Processing:

    • Apply Fourier transformation in both dimensions.

    • Phase the spectrum.

    • Symmetrize the spectrum if necessary.

2D HSQC Spectroscopy

Objective: To identify direct one-bond proton-carbon correlations.

Methodology:

  • Acquisition Parameters:

    • Pulse sequence: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker).[13]

    • Spectral width (SW) in F2 (¹H): Same as 1D ¹H NMR.

    • Spectral width (SW) in F1 (¹³C): Typically 0-160 ppm.

    • Number of increments in F1: 128-256.

    • Number of scans (NS): 2-16 per increment.

    • Set the one-bond C-H coupling constant (¹JCH) to an average value of 145 Hz.[11]

  • Processing:

    • Apply Fourier transformation in both dimensions.

    • Phase the spectrum.

2D HMBC Spectroscopy

Objective: To identify long-range (2-4 bond) proton-carbon correlations.

Methodology:

  • Acquisition Parameters:

    • Pulse sequence: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf on Bruker).

    • Spectral width (SW) in F2 (¹H): Same as 1D ¹H NMR.

    • Spectral width (SW) in F1 (¹³C): Typically 0-200 ppm to include quaternary carbons.

    • Number of increments in F1: 256-512.

    • Number of scans (NS): 4-32 per increment.

    • Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz.

  • Processing:

    • Apply Fourier transformation in both dimensions.

    • Phase the spectrum (magnitude mode is often used).

2D NOESY Spectroscopy

Objective: To identify protons that are close in space for stereochemical assignment.

Methodology:

  • Acquisition Parameters:

    • Pulse sequence: Standard NOESY experiment with gradient selection (e.g., noesygpphpp on Bruker).

    • Spectral width (SW): Same as the 1D ¹H NMR spectrum in both dimensions.

    • Number of increments in F1: 256-512.

    • Number of scans (NS): 8-16 per increment.

    • Mixing time (d8): This is a crucial parameter and may need to be optimized. A typical starting value is 500-800 ms.

  • Processing:

    • Apply Fourier transformation in both dimensions.

    • Phase the spectrum.

Visualizations

Structure_Elucidation_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Data Analysis and Structure Determination H1_NMR 1H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY Proton_Info Proton Environments & Multiplicities H1_NMR->Proton_Info C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Info Carbon Skeleton C13_NMR->Carbon_Info HH_Connectivity H-H Connectivity COSY->HH_Connectivity CH_Connectivity Direct C-H Connectivity HSQC->CH_Connectivity Long_Range_Connectivity Long-Range C-H Connectivity (Molecular Fragments) HMBC->Long_Range_Connectivity Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Final_Structure Complete 3D Structure Proton_Info->Final_Structure Carbon_Info->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure Stereochemistry->Final_Structure

Caption: Workflow for this compound Structure Elucidation using NMR.

Caption: Key 2D NMR correlations for a this compound scaffold.

References

Application Notes and Protocols for Mass Spectrometry-Based Identification of Cepham Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepham and its derivatives, most notably the cephalosporin class of antibiotics, are critical therapeutic agents. Understanding their metabolic fate is paramount for drug development, ensuring efficacy, and assessing potential toxicity. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the identification and quantification of drug metabolites. These application notes provide detailed methodologies for the identification of this compound metabolites using state-of-the-art LC-MS techniques.

Core Concepts in this compound Metabolism

Cephalosporins undergo various metabolic transformations, primarily categorized as Phase I and Phase II reactions. These modifications alter the parent drug's structure to facilitate its excretion from the body.[1][2]

Phase I Metabolism: These reactions introduce or expose functional groups on the parent molecule. For many cephalosporins, a key Phase I biotransformation is the hydrolysis of the acetyl group at the 3-position of the this compound nucleus, resulting in the formation of a desacetyl metabolite.[3] This process is often catalyzed by esterase enzymes. Other Phase I reactions can include oxidation and reduction.[1][2]

Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[1][2][4] Common conjugation reactions include glucuronidation, sulfation, and glutathione conjugation.[1][4]

Experimental Workflows and Methodologies

Diagram: General Workflow for this compound Metabolite Identification

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Matrix (Plasma, Urine, etc.) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Protein_Precipitation->SPE LC Liquid Chromatography (Reversed-Phase C18) SPE->LC MS Mass Spectrometry (ESI+, HRMS or QQQ) LC->MS Data_Acquisition Data Acquisition (Full Scan, DDA, MRM) MS->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Metabolite_ID Metabolite Identification (Database Searching, Fragmentation Analysis) Data_Processing->Metabolite_ID

Caption: A generalized workflow for the identification of this compound metabolites.

Protocol 1: Sample Preparation from Biological Matrices

This protocol is designed for the extraction of this compound metabolites from plasma or urine for LC-MS analysis.

Materials:

  • Biological matrix (plasma, urine)

  • Acetonitrile (ACN) with 0.1% formic acid (ice-cold)

  • Methanol (MeOH) with 1% formic acid (ice-cold)[5]

  • Internal Standard (IS) solution (e.g., a structurally similar cephalosporin not expected in the sample)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18), if necessary for cleaner samples

Procedure: Protein Precipitation

  • Thaw biological samples on ice.

  • In a microcentrifuge tube, add 100 µL of the sample (plasma or urine).

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid.[6]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS analysis.

Optional Step: Solid-Phase Extraction (SPE) Cleanup For complex matrices or when higher sensitivity is required, an additional SPE cleanup step can be performed.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the metabolites with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS injection.

Protocol 2: LC-MS/MS Method for Targeted Quantification of this compound Metabolites

This protocol outlines a method for the targeted quantification of known this compound metabolites using a triple quadrupole (QQQ) mass spectrometer.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[5]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile[6]

  • Flow Rate: 0.3 mL/min[6]

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)[5]

  • Source Temperature: 450°C[6]

  • IonSpray Voltage: 5500 V[6]

  • Curtain Gas: 30 psi[6]

  • Collision Gas: Nitrogen

Quantitative Data: Example MRM Transitions for Cephalosporins and a Metabolite

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cefotaxime456.0324.039
Desacetylcefotaxime 414.0 282.0 -
Ceftriaxone555.0396.120
Cefazolin454.9323.0-

Collision energy values are instrument-dependent and require optimization.[7]

Protocol 3: LC-HRMS Method for Untargeted Identification of this compound Metabolites

This protocol is designed for the discovery and identification of unknown this compound metabolites using a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap.

Liquid Chromatography (LC) Conditions:

  • Use the same LC conditions as in Protocol 2 to ensure chromatographic separation.

High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: ESI+

  • Scan Mode: Full scan with data-dependent MS/MS (DDA) or data-independent acquisition (DIA)

  • Mass Range: m/z 100-1000

  • Resolution: >30,000 FWHM

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain rich fragmentation spectra.

Diagram: Data Processing Workflow for Untargeted Metabolite Identification

Raw_Data Raw LC-HRMS Data Peak_Picking Peak Picking and Feature Detection Raw_Data->Peak_Picking Alignment Retention Time Alignment Peak_Picking->Alignment Filtering Noise Filtering and Blank Subtraction Alignment->Filtering Putative_ID Putative Metabolite Identification (Mass Shift Analysis) Filtering->Putative_ID MSMS_Analysis MS/MS Fragmentation Analysis Putative_ID->MSMS_Analysis Database_Search Database Search (e.g., METLIN, HMDB) MSMS_Analysis->Database_Search Structure_Elucidation Structure Elucidation Database_Search->Structure_Elucidation cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Cephalosporin Desacetyl Desacetyl Metabolite (Hydrolysis) Parent->Desacetyl Esterase Oxidation Oxidized Metabolite Parent->Oxidation CYP450 Glucuronide Glucuronide Conjugate Parent->Glucuronide UGT Desacetyl->Glucuronide UGT Sulfate Sulfate Conjugate Oxidation->Sulfate SULT

References

Application Notes and Protocols: Cepham in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cepham core, the foundational structure of cephalosporin antibiotics, offers a unique and powerful platform for the development of targeted drug delivery systems. This approach leverages the specific enzymatic activity of β-lactamases, which are enzymes produced by many bacteria and can also be targeted to specific sites, such as tumors, using antibody-enzyme conjugates. This document provides detailed application notes and protocols for the design, synthesis, and evaluation of this compound-based prodrugs for targeted therapy.

The central principle of this drug delivery system lies in the enzymatic cleavage of the β-lactam ring within the this compound nucleus by β-lactamase.[1][2] This cleavage initiates a cascade of electron rearrangements, leading to the expulsion of a leaving group at the C-3' position of the this compound structure.[1] By attaching a therapeutic agent to this position via a linker, the drug can be selectively released at the target site where β-lactamase activity is present.[1] This strategy, particularly in the context of cancer therapy, is a cornerstone of Antibody-Directed Enzyme Prodrug Therapy (ADEPT).[1][3] In ADEPT, a monoclonal antibody specific to a tumor antigen is conjugated to β-lactamase and administered to the patient. Once the antibody-enzyme conjugate has localized at the tumor site, a non-toxic cephalosporin-drug prodrug is administered, which is then converted to its active, cytotoxic form only at the tumor, minimizing systemic toxicity.[1][3]

Applications

The primary application of this compound in targeted drug delivery is the creation of prodrugs that remain inactive until they encounter β-lactamase. This mechanism is particularly useful in two main therapeutic areas:

  • Oncology (ADEPT): Targeting solid tumors by conjugating β-lactamase to tumor-specific monoclonal antibodies.[1][4][5][6] This allows for the localized activation of potent cytotoxic agents like doxorubicin, paclitaxel (Taxol), and nitrogen mustards, thereby reducing their systemic side effects.[4][6]

  • Infectious Diseases: Targeting bacteria that naturally produce β-lactamases as a mechanism of antibiotic resistance.[2][7][8][9] This "Trojan horse" approach uses the bacteria's own defense mechanism to trigger the release of an antibiotic, such as ciprofloxacin, directly at the site of infection.[2][10]

Key Advantages

  • High Specificity: Drug release is triggered by a specific enzyme, β-lactamase, leading to targeted therapy.[7][11]

  • Reduced Systemic Toxicity: The prodrugs are significantly less toxic than the parent drugs, minimizing off-target effects.[4][6]

  • Overcoming Drug Resistance: In infectious diseases, this approach can overcome β-lactamase-mediated resistance by using the enzyme to activate a different class of antibiotic.[2][10]

  • Versatility: The this compound scaffold can be conjugated to a wide variety of therapeutic agents.[3][4][6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-based drug delivery systems.

Table 1: In Vitro Cytotoxicity of Cephalosporin-Drug Prodrugs

ProdrugParent DrugCell LineProdrug IC50 (µM)Parent Drug IC50 (µM)Fold Difference in ToxicityReference
Cephalosporin-Doxorubicin (delta-carboxybutanamido derivative)DoxorubicinH2981 (Lung Adenocarcinoma)~691.546[4]
Cephalosporin-Doxorubicin (alpha-sulfophenylacetyl derivative)DoxorubicinH2981 (Lung Adenocarcinoma)~391.526[4]
Cephalosporin Mustard (CCM)Phenylenediamine Mustard (PDM)H2981 (Lung Adenocarcinoma)25-451.5~17-30[6]
PROTAX (Cephalosporin-Taxol)TaxolSK-BR-3 (Breast Tumor)~10-fold less toxic than Taxol-~10
Cephalosporin-CC-1065 analogueCC-1065 analogueU937 (Leukemia)0.9 nM0.09 nM10[12]

Table 2: Enzymatic Activation Kinetics of Cephalosporin Prodrugs by β-Lactamase

Prodrugβ-Lactamase Sourcekcat/KM (s⁻¹M⁻¹)Reference
PROTAX (Cephalosporin-Taxol)Not Specified(1.4 ± 0.1) x 10⁵
Cephalosporin Mustard (CM)E. coli1.2 x 10⁵[6]
Cephalosporin Mustard (CCM)E. coli1.0 x 10⁵[6]
Cephalosporin Mustard (CM)Enterobacter cloacae7.9 x 10⁵[6]
Cephalosporin Mustard (CCM)Enterobacter cloacae6.8 x 10⁵[6]

Table 3: Pharmacokinetic Parameters of Selected Cephalosporins in Animal Models

CephalosporinAnimal ModelDose & RouteCmax (µg/mL)Tmax (h)t1/2 (h)AUC (µg·h/mL)Reference
CefquinomeMouse (Mastitis Model)30 µ g/gland (intramammary)----[5]
CeftiofurRat700 µg/kg18.5 ± 2.10.25 ± 0.01.5 ± 0.135.7 ± 4.3[7]
CefazolinHorse---0.63 - 2.02-[13]
CefalexinCat-----[13]

Experimental Protocols

Protocol 1: Synthesis of a Cephalosporin-Doxorubicin Prodrug

This protocol describes a general method for conjugating doxorubicin to the C-3' position of a cephalosporin nucleus, adapted from the principles described in the literature.[5][14]

Materials:

  • 7-aminocephalosporanic acid (7-ACA) or a suitable C-7 modified cephalosporin

  • Doxorubicin hydrochloride

  • p-Nitrophenyl chloroformate

  • Pyridine (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Triethylamine (TEA)

  • Diisopropylethylamine (DIPEA)

  • Appropriate protecting groups for the 7-amino group if starting with 7-ACA

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Activation of Doxorubicin:

    • Dissolve doxorubicin hydrochloride in anhydrous pyridine.

    • Add p-nitrophenyl chloroformate to the solution and stir at room temperature. This reaction forms a p-nitrophenyl carbonate derivative of doxorubicin at its amino sugar moiety.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, purify the product by silica gel chromatography.

  • Preparation of the Cephalosporin Moiety:

    • If starting with 7-ACA, protect the 7-amino group using a suitable protecting group (e.g., phenylacetyl).

    • The C-3' position needs to be functionalized for conjugation. If not already present, introduce a leaving group like an acetoxy group.

  • Conjugation Reaction:

    • Dissolve the activated doxorubicin and the prepared cephalosporin moiety in anhydrous DMF.

    • Add a base such as DIPEA or TEA to catalyze the reaction.

    • Stir the reaction mixture at room temperature until completion, monitoring by TLC or HPLC. The reaction involves the displacement of the C-3' leaving group on the cephalosporin by the amino group of doxorubicin, forming a carbamate linkage.[5]

  • Deprotection and Purification:

    • If a protecting group was used on the 7-amino position, remove it using appropriate conditions (e.g., enzymatic cleavage for phenylacetyl).

    • Purify the final cephalosporin-doxorubicin conjugate using preparative HPLC.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11][15][16][17]

Protocol 2: In Vitro β-Lactamase Activity Assay

This protocol determines the rate of prodrug activation by β-lactamase using a spectrophotometric method with the chromogenic cephalosporin, nitrocefin, as a positive control.

Materials:

  • Cephalosporin-drug conjugate

  • β-lactamase enzyme (e.g., from Enterobacter cloacae or Bacillus cereus)

  • Nitrocefin

  • Phosphate-buffered saline (PBS), pH 7.0

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the cephalosporin-drug conjugate in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in PBS.

    • Prepare a stock solution of nitrocefin in DMSO.

    • Reconstitute the β-lactamase enzyme in PBS to a working concentration.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the cephalosporin-drug conjugate solution at different concentrations to triplicate wells.

    • Include a positive control with nitrocefin and a negative control with PBS instead of the prodrug.

    • Initiate the reaction by adding 50 µL of the β-lactamase solution to each well.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at a wavelength specific to the cleavage of the cephalosporin (typically around 260-280 nm for the β-lactam ring) or the appearance of a chromogenic product if the released drug or a byproduct is colored. For nitrocefin, monitor the increase in absorbance at 490 nm.[3][6][18]

    • Take kinetic readings every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the substrate (prodrug) concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

    • Calculate the catalytic efficiency (kcat/Kₘ).

Protocol 3: MTT Cytotoxicity Assay

This protocol evaluates the cytotoxicity of the cephalosporin-drug conjugate, the parent drug, and the conjugate in the presence of β-lactamase.[4][10][14][19]

Materials:

  • Target cancer cell line (e.g., H2981, SK-BR-3)

  • Complete cell culture medium

  • Cephalosporin-drug conjugate

  • Parent drug

  • β-lactamase enzyme

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Treatment:

    • Prepare serial dilutions of the parent drug and the cephalosporin-drug conjugate.

    • Treat the cells with increasing concentrations of:

      • Parent drug alone

      • Prodrug alone

      • Prodrug in combination with a fixed concentration of β-lactamase

    • Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for an additional 4 hours or overnight at 37°C.

  • Measurement:

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC₅₀ value for each condition using non-linear regression analysis.

Protocol 4: In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor activity of a cephalosporin-based ADEPT system in a subcutaneous tumor model.[20][21][22][23][24][25]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Tumor cells (e.g., H2981)

  • Antibody-β-lactamase conjugate

  • Cephalosporin-drug conjugate

  • Phosphate-buffered saline (PBS)

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-5 x 10⁶ tumor cells in 100 µL of PBS into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment groups (n=5-10 mice per group):

      • Group 1: Vehicle control (PBS)

      • Group 2: Antibody-β-lactamase conjugate alone

      • Group 3: Cephalosporin-drug conjugate alone

      • Group 4: Antibody-β-lactamase conjugate followed by the cephalosporin-drug conjugate

      • Group 5 (optional): A non-binding antibody-β-lactamase conjugate followed by the prodrug (to demonstrate specificity)

    • Administer the antibody-β-lactamase conjugate (e.g., via intravenous injection) and allow 24-72 hours for it to localize to the tumor and clear from circulation.

    • Administer the cephalosporin-drug conjugate (e.g., via intraperitoneal or intravenous injection) for a specified number of doses.

  • Monitoring:

    • Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint and Analysis:

    • Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.

    • Excise the tumors and weigh them.

    • Analyze the tumor growth inhibition for each treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed differences.

    • Optionally, perform histological analysis (e.g., H&E staining, TUNEL assay) on the excised tumors to assess necrosis and apoptosis.

Visualizations

Signaling Pathway of Cephalosporin Prodrug Activation and Action

Cephalosporin_Prodrug_Activation cluster_systemic Systemic Circulation cluster_target Target Site (e.g., Tumor) Prodrug Cephalosporin-Drug (Inactive Prodrug) Enzyme β-Lactamase Prodrug->Enzyme Localization to Target Site Activated_Drug Active Drug Enzyme->Activated_Drug β-Lactam Ring Cleavage Target_Cell Target Cell (e.g., Cancer Cell) Activated_Drug->Target_Cell Cellular Uptake and Action Cell_Death Cell Death Target_Cell->Cell_Death Induces Apoptosis/ Necrosis In_Vitro_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Cephalosporin-Drug Conjugate Characterization Characterization (NMR, MS, HPLC) Synthesis->Characterization Enzyme_Assay β-Lactamase Activity Assay Characterization->Enzyme_Assay Cytotoxicity_Assay MTT Cytotoxicity Assay on Cancer Cells Characterization->Cytotoxicity_Assay Kinetics Determine Kₘ, kcat Enzyme_Assay->Kinetics IC50 Determine IC₅₀ Values Cytotoxicity_Assay->IC50 ADEPT_Logic Ab_Enzyme Antibody-Enzyme Conjugate Tumor_Antigen Tumor-Specific Antigen Ab_Enzyme->Tumor_Antigen Binds to Active_Drug Active Cytotoxic Drug Ab_Enzyme->Active_Drug Releases Tumor_Cell Tumor Cell Tumor_Antigen->Tumor_Cell Located on Prodrug Cephalosporin-Drug Prodrug Prodrug->Ab_Enzyme Activated by Normal_Cell Normal Cell Prodrug->Normal_Cell No Activation Active_Drug->Tumor_Cell Acts on Effect_Tumor Selective Tumor Cell Killing Tumor_Cell->Effect_Tumor Effect_Normal Minimal Effect on Normal Cells Normal_Cell->Effect_Normal

References

Troubleshooting & Optimization

Technical Support Center: Cepham Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cepham synthesis reactions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My this compound synthesis reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in this compound synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:

  • Reagent and Solvent Quality:

    • Purity of Starting Materials: Impurities in starting materials can interfere with the reaction, leading to side products or inhibition of the desired transformation. Ensure the purity of your reactants using appropriate analytical techniques (e.g., NMR, HPLC).

    • Solvent Purity: The presence of water or other impurities in the solvent can be detrimental, especially in moisture-sensitive reactions. Use dry, freshly distilled, or commercially available anhydrous solvents.

  • Reaction Conditions:

    • Temperature: Temperature plays a critical role in the rate and selectivity of the reaction.[1][2][3]

      • If the reaction is sluggish, a moderate increase in temperature might be necessary.

      • Conversely, high temperatures can lead to degradation of the product or starting materials. Consider running the reaction at a lower temperature if decomposition is suspected.[4][5]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[6] An incomplete reaction will naturally result in a low yield. Conversely, excessively long reaction times can lead to product degradation.

    • Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion or an increase in side products. Carefully calculate and measure the amounts of each reagent.

  • Reaction Work-up and Purification:

    • Product Solubility: Your product might be partially soluble in the aqueous layer during extraction. Always check all layers for your product before discarding them.

    • Purification Method: The chosen purification method (e.g., crystallization, column chromatography) may not be optimal, leading to product loss. Ensure the chosen method is suitable for the properties of your this compound derivative.

Issue 2: Presence of Significant Side Products

Q: My reaction mixture shows the formation of multiple unexpected spots on TLC, indicating the presence of side products. What are the common side reactions in this compound synthesis and how can I minimize them?

A: The formation of side products is a common challenge in this compound synthesis. Key side reactions to consider include:

  • Epimerization: The stereocenter at C-6 or C-7 of the this compound nucleus can be susceptible to epimerization under basic or acidic conditions, or at elevated temperatures.[7][8][9]

    • Mitigation: Carefully control the pH of the reaction mixture. Use non-ionic or hindered bases where possible. Running the reaction at lower temperatures can also help minimize epimerization.[5]

  • β-Lactam Ring Opening: The strained four-membered β-lactam ring is prone to hydrolysis under both acidic and basic conditions, especially in the presence of nucleophiles.[10]

    • Mitigation: Maintain anhydrous reaction conditions and control the pH. Use of protecting groups on sensitive functionalities can also prevent unwanted ring opening.

  • Formation of Isomers: Depending on the reaction conditions, double bond isomerization (e.g., from Δ³ to Δ²) can occur.

    • Mitigation: The choice of solvent and catalyst can influence the formation of the desired isomer. Lewis acids, for example, have been shown to improve selectivity in some cases.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the this compound ring closure reaction?

A1: The optimal temperature for the cyclization step is highly dependent on the specific substrate and the methodology being employed. While some reactions proceed at room temperature, others may require cooling (e.g., -20°C to 0°C) to minimize side reactions like epimerization and decomposition.[10] Conversely, gentle heating might be necessary to drive the reaction to completion. It is crucial to monitor the reaction closely to determine the optimal temperature for your specific system.

Q2: How does the choice of solvent affect the yield of my this compound synthesis?

A2: The solvent can significantly impact the reaction's success by influencing solubility, reaction rate, and the stability of reactants and products. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are commonly used. In some enzymatic syntheses, the use of ionic liquids or deep eutectic solvents has been shown to suppress hydrolysis and improve yields.

Q3: My this compound product appears to be degrading during purification. What steps can I take to prevent this?

A3: Degradation during purification is often due to the sensitivity of the β-lactam ring.

  • Temperature: Keep the purification process, especially column chromatography, at a low temperature if possible.

  • pH: Avoid strongly acidic or basic conditions during extraction and chromatography.

  • Stationary Phase: For chromatography, consider using a neutral stationary phase like silica gel that has been treated with a neutralizing agent if your compound is acid-sensitive.

  • Speed: Minimize the time the compound is in solution or on the column.

Q4: How can I effectively monitor the progress of my this compound synthesis reaction?

A4: Regular monitoring is key to achieving a good yield by ensuring the reaction is stopped at the optimal time.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also help identify the formation of side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time (in situ monitoring) or by analyzing aliquots taken from the reaction mixture.[6]

Data Presentation

Table 1: Effect of Reaction Parameters on Enzymatic Cephalexin Synthesis Yield

ParameterCondition 1Condition 2Yield (%)
Temperature 25°C35°CVaries
pH 6.57.5Varies
Enzyme Concentration LowHighVaries
Substrate Concentration LowHighVaries

Note: This table summarizes qualitative trends. The optimal conditions and resulting yields are highly dependent on the specific enzyme and substrates used.

Experimental Protocols

General Protocol for this compound Ring Closure (Illustrative Example)

This protocol is a generalized representation and will require optimization for specific substrates.

  • Preparation of Starting Material: The appropriate acyclic precursor is synthesized and purified.

  • Cyclization Reaction:

    • The precursor is dissolved in a suitable anhydrous solvent (e.g., DMF, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled to the desired temperature (e.g., 0°C).

    • A cyclizing agent (e.g., a base like triethylamine or a coupling reagent) is added dropwise to the stirred solution.

    • The reaction is monitored by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • The reaction is quenched with an appropriate reagent (e.g., water, saturated ammonium chloride solution).

    • The product is extracted into an organic solvent.

    • The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Purification:

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by crystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Starting Material Preparation & Purification dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to Optimal Temperature dissolve->cool add_reagent Add Cyclizing Agent cool->add_reagent monitor Monitor Reaction (TLC/HPLC) add_reagent->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Crystallization) concentrate->purify end Pure this compound Product purify->end

Caption: General workflow for this compound synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield reagents Impure Reagents/Solvents low_yield->reagents conditions Suboptimal Conditions (Temp, Time, Stoichiometry) low_yield->conditions workup Product Loss During Work-up low_yield->workup side_reactions Side Reactions low_yield->side_reactions purify_reagents Purify/Dry Reagents & Solvents reagents->purify_reagents optimize Optimize Conditions (Monitor Reaction) conditions->optimize check_layers Check All Extraction Layers workup->check_layers minimize_side Adjust Conditions to Minimize (pH, Temp) side_reactions->minimize_side

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Cepham Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering stability issues with cepham antibiotics in aqueous solutions. The following information is designed to help you troubleshoot common problems and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of this compound instability in aqueous solutions?

A1: The primary cause of instability is the chemical degradation of the core this compound structure. Cephams are a subgroup of β-lactam antibiotics, characterized by a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring.[1][2] This β-lactam ring is highly strained and susceptible to hydrolysis, where water molecules attack and break the amide bond in the ring.[3][4][5] This ring-opening event results in an inactive compound, leading to a loss of antibacterial activity.[5][6]

Q2: Which environmental factors have the most significant impact on this compound stability?

A2: The stability of cephams in aqueous solutions is most significantly influenced by three main factors: pH, temperature, and the composition of the buffer system.[7][8][9] Exposure to light can also contribute to degradation for photosensitive compounds.[9][10][11] Both highly acidic and alkaline conditions, as well as elevated temperatures, generally accelerate the rate of degradation.[7][12][13]

Q3: What is the optimal pH range for maintaining the stability of this compound solutions?

A3: Most this compound derivatives exhibit their maximum stability in a slightly acidic to neutral pH range. For example, maximum stability for cefepime is observed between pH 4 and 6.[7] Similarly, Cefpiramide is most stable in the pH range of 4 to 7.[10] Stability decreases significantly in strongly acidic (pH < 3) and alkaline (pH > 8) conditions due to specific acid- and base-catalyzed hydrolysis.[7][13][14]

Q4: How does temperature affect the stability of this compound solutions?

A4: Temperature has a profound effect on the degradation rate of cephams, which follows the principles of chemical kinetics. An increase in temperature accelerates the hydrolytic degradation of the β-lactam ring.[12][13][15] For instance, one study showed that increasing the temperature from 60°C to 100°C decreased the half-life of several cephalosporins dramatically.[15] Therefore, for short-term storage, refrigeration is often recommended, and for long-term storage, freezing at -70°C is preferable to -10°C or -25°C.[16][17]

Q5: Can the buffer I use affect the stability of my this compound compound?

A5: Yes, buffer components can directly participate in the degradation of cephams through buffer catalysis.[7] Buffers such as formate, acetate, phosphate, and borate have been shown to accelerate the loss of cephams like cefepime.[7][18] It is crucial to select a buffer system that is compatible with your specific this compound and experimental conditions or to use the lowest effective buffer concentration.[16][19]

Troubleshooting Guide

Problem: I am observing a rapid loss of potency or activity in my prepared this compound solution.

  • Possible Cause 1: Suboptimal pH.

    • Troubleshooting: Measure the pH of your solution. Cephams are most stable in a slightly acidic to neutral pH range (typically pH 4-7).[7][10] If the pH is outside the optimal range for your specific molecule, adjust it using appropriate acidic or basic solutions. Always prepare solutions fresh, and if storage is necessary, ensure the pH is within the stable range.[16]

  • Possible Cause 2: High Temperature.

    • Troubleshooting: Are you storing your stock solutions at room temperature? Degradation is significantly accelerated by heat.[12][13] Store stock solutions and working solutions at 4°C for short-term use and at -70°C for long-term storage.[17] Avoid repeated freeze-thaw cycles, which can also degrade the compound.[17]

  • Possible Cause 3: Buffer-Catalyzed Degradation.

    • Troubleshooting: Review the composition of your buffer. Common buffers like phosphate and acetate can catalyze hydrolysis.[7][18] If you suspect this is an issue, consider switching to a non-catalytic buffer or minimizing the buffer concentration to the lowest level required for your experiment.

Problem: I am observing the formation of a precipitate in my this compound solution.

  • Possible Cause 1: Low Solubility.

    • Troubleshooting: Some this compound derivatives, particularly ester prodrugs, have limited solubility in purely aqueous solutions.[16] You may need to incorporate a small percentage of a compatible co-solvent like DMSO to improve solubility. Always check the maximum allowable solvent concentration for your specific assay.

  • Possible Cause 2: Degradation Products.

    • Troubleshooting: The products formed from the degradation of a this compound can be less soluble than the parent compound, leading to precipitation over time.[16] This is another indication of instability. Follow the steps outlined above to minimize degradation (optimize pH, lower temperature, check buffer). Preparing solutions fresh before each experiment is the best practice to avoid this issue.[16]

Problem: My HPLC analysis shows multiple unexpected peaks that grow over time.

  • Possible Cause: Chemical Degradation.

    • Troubleshooting: The new peaks are likely degradation products. This confirms that your this compound is unstable under your current conditions. Use a validated stability-indicating HPLC method to identify and quantify these impurities.[20][21] This involves intentionally stressing the drug (e.g., with acid, base, heat, light) to generate degradation products and ensure your method can separate them from the active parent compound.[22] Refer to the primary degradation pathways to tentatively identify the impurities based on your storage conditions.[10][22]

Data Presentation: Factors Influencing this compound Stability

The following tables summarize the impact of pH and temperature on the stability of representative β-lactam antibiotics.

Table 1: Effect of pH on the Stability of Selected β-Lactams

CompoundConditionHalf-Life (t½)Reference
CefepimepH 4.0 - 6.0 (30°C)Approx. 2 days (T90)[7]
CefalotinpH 7 (25°C)5.3 days[13]
CefoxitinpH 7 (25°C)27 days[13]
AmpicillinpH 7 (25°C)12 days[13]
PenicillinpH 4.0High stability[23]
PenicillinpH 7.0Lower stability[23]
PenicillinpH 10.0High degradation rate[23]

Note: T90 refers to the time it takes for 10% of the compound to degrade.

Table 2: Effect of Temperature on the Stability of Selected β-Lactams

CompoundTemperatureHalf-Life (t½)Reference
Ampicillin60°C741 min[15]
Ampicillin100°C26 min[15]
Cefoperazone60°C118 min[15]
Cefoperazone100°C4 min[15]
Cefuroxime60°C158 min[15]
Cefuroxime100°C5 min[15]
Various β-lactams-70°CRecommended for long-term storage[17]
Various β-lactams-10°CUnsuitable, rapid deterioration observed[17]

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is used to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and subject it to various stress conditions in parallel. Include a control sample protected from stress.

    • Acid Hydrolysis: Add 0.1 M HCl to the solution and keep it at room temperature for a specified period (e.g., 24 hours).[22]

    • Base Hydrolysis: Add 0.1 M NaOH to the solution and keep it at room temperature for a specified period (e.g., 24 hours).[22] Neutralize the samples before analysis.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the solution and store it at room temperature for a specified period.

    • Thermal Degradation: Place the solution in a hot air oven at a specified temperature (e.g., 60°C) for 48 hours.[22]

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light for a specified duration, alongside a dark control.[22]

  • Analysis: Analyze all stressed samples and the control using a suitable analytical method, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.[20][21] The goal is to achieve partial degradation (e.g., 10-30%) to ensure that the primary degradation products are formed without completely destroying the parent compound.

  • Evaluation: The analytical method is considered "stability-indicating" if it can resolve the parent this compound peak from all generated degradation product peaks.

Protocol 2: Stability-Indicating HPLC Method

This is a general protocol for analyzing this compound stability. The specific column, mobile phase, and gradient will need to be optimized for your compound of interest.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or PDA detector.[21]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[20]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). For example, a mobile phase could be composed of water:acetonitrile (85:15 v/v) with 0.5% formic acid.[20]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Select the wavelength of maximum absorbance (λmax) for the this compound compound.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.

    • Sample Solution: Dilute the this compound solution under investigation with the mobile phase to a suitable concentration within the linear range of the assay.[10]

  • Analysis and Quantification: Inject the standard and sample solutions into the HPLC system. The concentration of the this compound and its degradation products can be determined by comparing the peak areas to the standard curve.

Visualizations

Diagrams of Key Pathways and Workflows

G cluster_0 Primary Degradation Pathway: β-Lactam Hydrolysis This compound This compound Core Structure Active β-Lactam Ring Inactive Inactive Product Hydrolyzed (Opened) β-Lactam Ring This compound->Inactive  Hydrolysis (Catalyzed by H⁺, OH⁻, Buffers, Heat) Water H₂O (Water)

Caption: Hydrolysis of the β-lactam ring in the this compound core structure.

G start Instability Observed (e.g., Potency Loss, Precipitate) check_ph 1. Measure and Optimize pH (Target: 4-7) start->check_ph check_temp 2. Check Storage Temperature (Use 4°C or -70°C) check_ph->check_temp check_buffer 3. Evaluate Buffer System (Risk: Phosphate, Acetate) check_temp->check_buffer check_light 4. Protect from Light (Use amber vials) check_buffer->check_light analyze 5. Analyze for Degradants (Stability-Indicating HPLC) check_light->analyze end_node Solution Stabilized analyze->end_node Problem Resolved

Caption: A logical workflow for troubleshooting this compound instability.

G prep 1. Prepare this compound Solution in Aqueous Buffer stress 2. Apply Stress Conditions (Heat, pH, Light, Oxidant) prep->stress sample 3. Collect Samples at Timed Intervals stress->sample hplc 4. Analyze via Stability- Indicating HPLC Method sample->hplc data 5. Quantify Parent Drug and Degradation Products hplc->data kinetics 6. Determine Degradation Rate and Half-Life data->kinetics

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Optimization of Cepham Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of cepham acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the acylation of the this compound nucleus, a critical step in the synthesis of semi-synthetic cephalosporin antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the acylation of 7-aminocephalosporanic acid (7-ACA)?

A1: The two primary methods for the acylation of 7-aminocephalosporanic acid (7-ACA), the core of the this compound structure, are chemical acylation and enzymatic acylation.[1]

  • Chemical Acylation: This method typically involves the reaction of 7-ACA with an activated carboxylic acid derivative, such as an acyl chloride, in the presence of a base.[2] Common solvents include dichloromethane, and the reaction is often carried out at low temperatures to minimize side reactions.[1]

  • Enzymatic Acylation: This approach utilizes enzymes, such as immobilized penicillin acylase or cephalosporin-C acylase, to catalyze the amide bond formation between 7-ACA and an acyl donor.[1][3] These reactions are generally performed in aqueous buffer systems under mild pH and temperature conditions.[3][4]

Q2: What are the critical parameters to control during the chemical acylation of 7-ACA?

A2: Several parameters are crucial for a successful chemical acylation of 7-ACA:

  • Temperature: Low temperatures, typically between -20°C and -10°C, are essential to control the exothermic reaction and minimize the formation of degradation products.[1]

  • pH/Base: The choice and amount of base (e.g., tetramethylguanidine, triethylamine) are critical for activating the 7-amino group of 7-ACA and neutralizing the acid generated during the reaction.[1]

  • Solvent: Anhydrous organic solvents like dichloromethane are commonly used to ensure the solubility of reactants and prevent hydrolysis of the acylating agent.[1][5]

  • Acylating Agent: The purity and stability of the acylating agent (e.g., acyl chloride) are paramount to prevent the introduction of impurities and side reactions.

Q3: What are the advantages of enzymatic acylation over chemical acylation?

A3: Enzymatic acylation offers several advantages over traditional chemical methods:

  • Milder Reaction Conditions: Enzymatic reactions are conducted in aqueous solutions at moderate temperatures (e.g., 30-35°C) and pH levels (e.g., 6.5-8.0), which helps to preserve the sensitive β-lactam ring of the this compound nucleus.[3][4]

  • Higher Specificity: Enzymes exhibit high specificity, leading to fewer side products and higher purity of the final product.

  • Environmental Benefits: Enzymatic processes avoid the use of hazardous organic solvents and reagents, making them more environmentally friendly.[6]

  • Simplified Downstream Processing: The cleaner reaction profiles of enzymatic syntheses can simplify the purification of the final cephalosporin antibiotic.

Q4: How can I monitor the progress of my this compound acylation reaction?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of this compound acylation reactions.[1][5] HPLC allows for the quantification of the starting materials (7-ACA and acyl donor), the desired product (acylated this compound), and any significant byproducts, providing a clear picture of the reaction kinetics and conversion efficiency.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Acylating Agent: The acyl chloride or other activated acyl donor may have hydrolyzed due to moisture.Ensure all reagents, solvents, and glassware are rigorously dried. Use a freshly opened or purified acylating agent.
Inactive Enzyme (Enzymatic Acylation): The immobilized enzyme may have lost its activity due to improper storage, pH, or temperature.Verify the storage conditions of the enzyme. Optimize the reaction pH and temperature according to the enzyme's specifications.[3] Consider using a fresh batch of immobilized enzyme.
Poor Solubility of 7-ACA: 7-ACA may not be fully dissolved in the reaction medium, limiting its availability for reaction.For chemical acylation, ensure sufficient base is used to form a soluble salt of 7-ACA.[1] For enzymatic acylation, ensure the pH of the buffer is appropriate for 7-ACA solubility.
Formation of Multiple Products (Poor Selectivity) Side Reactions (Chemical Acylation): N-acylation of the desired product or formation of lactone byproducts can occur, especially at higher temperatures.[5]Maintain a low reaction temperature (e.g., -10°C to -20°C).[1] Optimize the rate of addition of the acylating agent.
Hydrolysis of Product (Enzymatic Acylation): Some acylases can also hydrolyze the newly formed amide bond, reducing the net yield.Optimize the reaction time to stop the reaction at the point of maximum product accumulation. Consider using an enzyme with a higher synthesis-to-hydrolysis ratio.
Product Degradation Instability of the β-Lactam Ring: The this compound nucleus is sensitive to harsh pH conditions (both acidic and basic) and high temperatures.Maintain the recommended pH and temperature ranges throughout the reaction and workup.[3] Quench the reaction appropriately to neutralize any excess acid or base.

Data Presentation

Table 1: Comparison of Reaction Conditions for Chemical and Enzymatic Acylation of 7-ACA

ParameterChemical AcylationEnzymatic Acylation
Acylating Agent Acyl Chlorides, Activated EstersCarboxylic Acid Esters (e.g., methyl esters)
Catalyst/Activator Organic Bases (e.g., Triethylamine)[1]Immobilized Acylase[1]
Solvent Dichloromethane, N,N-Dimethylformamide[1][5]Aqueous Buffer (e.g., Phosphate Buffer)[1]
Temperature -20°C to 0°C[1]30°C to 35°C[3]
pH Not directly controlled, but base is used6.5 to 8.0[3][4]
Typical Yield 73-80% (for Cefotaxime synthesis)[2]Up to 85% (for 7-ACA from Cephalosporin C)[4]

Experimental Protocols

Protocol 1: General Procedure for Chemical Acylation of 7-ACA
  • Preparation of 7-ACA Solution: Suspend 7-ACA in anhydrous dichloromethane in a reaction flask under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension to between -20°C and -10°C.

  • Slowly add a suitable organic base (e.g., tetramethylguanidine or triethylamine, 1.1 equivalents) while stirring until the 7-ACA dissolves completely.[1]

  • Acylation: In a separate flask, prepare the acylating agent (e.g., acyl chloride, 1.0-1.2 equivalents) in anhydrous dichloromethane.

  • Slowly add the acylating agent solution to the 7-ACA solution while maintaining the temperature below -10°C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of 7-ACA is complete (typically 1-2 hours).

  • Work-up: Quench the reaction by adding water or a dilute acid. Separate the aqueous layer.

  • Adjust the pH of the aqueous layer to precipitate the acylated product.

  • Filter, wash, and dry the product.

Protocol 2: General Procedure for Enzymatic Acylation of 7-ACA
  • Preparation of Reaction Mixture: Prepare a solution of 7-ACA in a suitable buffer (e.g., 0.1 M phosphate buffer) and adjust the pH to the optimal range for the enzyme (e.g., pH 6.5).[1]

  • Add the acyl donor (e.g., a carboxylic acid ester) to the solution.

  • Enzymatic Reaction: Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 32°C).[1]

  • Add the immobilized acylase to initiate the reaction.

  • Incubate the mixture with gentle agitation.

  • Reaction Monitoring: Monitor the formation of the product by HPLC.

  • Product Isolation: Once the reaction reaches the desired conversion, remove the immobilized enzyme by filtration.

  • Extract the product from the aqueous reaction mixture using a suitable organic solvent (e.g., ethyl acetate).[1]

  • Further purify the product by crystallization or chromatography as needed.

Visualizations

Chemical_Acylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep_7ACA Prepare 7-ACA Solution (Dichloromethane, Base) Acylation Acylation Reaction (<-10°C) Prep_7ACA->Acylation Prep_Acyl Prepare Acylating Agent (Dichloromethane) Prep_Acyl->Acylation Monitoring Monitor by HPLC Acylation->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Precipitation Product Precipitation Extraction->Precipitation Isolation Filter & Dry Precipitation->Isolation

Caption: Workflow for the chemical acylation of 7-ACA.

Enzymatic_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_isolation Product Isolation Prep_Solution Prepare 7-ACA & Acyl Donor in Buffer (pH 6.5) Reaction Add Immobilized Enzyme (32°C) Prep_Solution->Reaction Monitoring Monitor by HPLC Reaction->Monitoring Filter_Enzyme Filter to Remove Enzyme Monitoring->Filter_Enzyme Extraction Solvent Extraction Filter_Enzyme->Extraction Purification Purify Product Extraction->Purification Troubleshooting_Logic cluster_chemical Chemical Acylation Issues cluster_enzymatic Enzymatic Acylation Issues Start Low/No Product Yield Moisture Check for Moisture (Reagents/Glassware) Start->Moisture Temp Verify Low Temperature (<-10°C) Start->Temp Base Check Base Stoichiometry Start->Base Enzyme_Activity Verify Enzyme Activity Start->Enzyme_Activity pH_Temp Check pH and Temperature Start->pH_Temp Substrate_Conc Optimize Substrate Concentration Start->Substrate_Conc

References

Technical Support Center: Stereoselective Synthesis of Cepham

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the stereoselective synthesis of the cepham nucleus.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of the this compound core, providing potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity in β-Lactam Ring Formation

Question: My synthesis is producing a nearly 1:1 mixture of cis and trans diastereomers of the β-lactam ring. How can I improve the diastereoselectivity for the desired isomer?

Answer: Achieving high diastereoselectivity in the formation of the bicyclic this compound core is a common challenge. The stereochemical outcome is influenced by several factors in the key ring-forming reactions, such as the Staudinger cycloaddition or intramolecular cyclizations. Here are several parameters to investigate:

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.

  • Solvent Polarity: The polarity of the solvent can influence the conformation of intermediates and the transition state geometry. A screening of solvents with varying polarities (e.g., from non-polar toluene to polar acetonitrile) is recommended.

  • Choice of Base: In base-mediated cyclizations, the nature of the base (e.g., steric bulk, pKa) can significantly impact the stereochemical outcome by influencing the formation and conformation of enolate intermediates.[1]

  • Substituent Effects: The electronic and steric properties of substituents on the reactants can direct the stereochemical course of the reaction. For instance, bulky protecting groups can favor the formation of one diastereomer over the other.

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Low_Diastereoselectivity_Troubleshooting start Low Diastereomeric Ratio (dr) temp Optimize Temperature (e.g., lower temperature) start->temp solvent Screen Solvents (Varying Polarity) start->solvent base Modify Base (Sterics, pKa) start->base substituents Adjust Substituents (e.g., Bulky Protecting Groups) start->substituents outcome Improved Diastereoselectivity temp->outcome solvent->outcome base->outcome substituents->outcome

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

Question: My enzymatic resolution/asymmetric catalysis is yielding a low enantiomeric excess (ee). What are the potential causes and how can I improve it?

Answer: Low enantioselectivity in the synthesis of a chiral this compound core can stem from several factors related to the catalyst, substrate, or reaction conditions.

  • Catalyst/Enzyme Activity: Ensure the catalyst or enzyme is active and used under optimal conditions (pH, temperature, co-factors). For enzymatic reactions, the choice of enzyme variant can dramatically impact enantioselectivity.

  • Substrate Purity: Impurities in the starting material can sometimes inhibit or interfere with the catalyst, leading to lower ee.

  • Reaction Conditions: For catalytic reactions, factors like solvent, temperature, and pressure can influence the enantioselectivity. Systematic optimization of these parameters is crucial. In enzymatic reactions, the buffer composition and pH are critical.

  • Reaction Time: In kinetic resolutions, allowing the reaction to proceed for too long can lead to a decrease in the enantiomeric excess of the remaining starting material. It's important to monitor the reaction and stop it at the optimal conversion.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the stereoselective synthesis of the this compound nucleus?

A1: The most prevalent methods include the [2+2] cycloaddition (Staudinger reaction) between a ketene and an imine, intramolecular cyclization of a pre-formed amino acid derivative, and enzymatic methods. The choice of method often depends on the desired substitution pattern and stereochemistry.

Q2: How can I determine the diastereomeric ratio (dr) of my product mixture?

A2: The diastereomeric ratio is typically determined by 1H NMR spectroscopy.[2] Specific protons in each diastereomer will have slightly different chemical shifts, and the ratio of the integrals of these distinct signals corresponds to the diastereomeric ratio. Chromatographic methods like HPLC or GC with a chiral stationary phase can also be used for separation and quantification of diastereomers.

Q3: What is enantiomeric excess (ee) and how is it calculated?

A3: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.[3] It can be calculated using the formula: ee (%) = |(% major enantiomer - % minor enantiomer)|.[4] Chiral HPLC or GC are common methods for determining the enantiomeric composition of a sample.

Q4: Can the protecting groups on the starting materials influence the stereochemical outcome?

A4: Yes, protecting groups can have a significant impact on stereoselectivity. Bulky protecting groups can sterically hinder the approach of reagents from one face of the molecule, leading to higher diastereoselectivity. They can also influence the conformation of key intermediates, which in turn affects the stereochemical outcome of the reaction.

Data Presentation

Table 1: Diastereoselectivity in this compound Core Synthesis via Intramolecular Cyclization

EntryPrecursor Substituent (R)BaseSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
1PhenylK2CO3Acetonitrile2585:1570
2PhenylDBUTHF090:1065
3tert-ButylNaHDMF-2070:3078
4BenzylLiHMDSToluene-78>95:562

Note: Data is a representative compilation from typical β-lactam synthesis literature and may not correspond to a single specific publication.

Table 2: Enantioselectivity in Enzymatic Resolution for a Chiral this compound Precursor

EntryEnzymeSubstrateSolvent SystemTemperature (°C)Enantiomeric Excess (ee, %)Conversion (%)
1Lipase ARacemic EsterToluene309251
2Lipase BRacemic EsterHexane/THF25>9949
3Penicillin AcylaseRacemic AmidePhosphate Buffer (pH 7.5)379850
4Protease CRacemic EsterAcetonitrile/Water408555

Note: This table presents illustrative data for enzymatic resolutions commonly applied in the synthesis of chiral building blocks for β-lactam antibiotics.

Experimental Protocols

Protocol 1: Stereoselective Intramolecular Cyclization to a this compound Nucleus

This protocol describes a general procedure for the diastereoselective intramolecular cyclization to form the this compound core.

  • Preparation of the Precursor: Synthesize the linear precursor, typically a substituted 4-((2-halopropanoyl)amino)butanoate, according to established literature procedures.

  • Cyclization Reaction:

    • Dissolve the linear precursor (1.0 eq) in anhydrous solvent (e.g., THF, DMF, or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

    • Slowly add a solution of the chosen base (e.g., LiHMDS, K2CO3, 1.1 eq) to the reaction mixture over 30 minutes.

    • Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound diastereomer.

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Experimental_Workflow_Cyclization cluster_prep Precursor Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up and Purification prep Synthesize Linear Precursor dissolve Dissolve Precursor in Anhydrous Solvent prep->dissolve cool Cool to Desired Temperature dissolve->cool add_base Slowly Add Base cool->add_base stir Stir and Monitor Reaction add_base->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Pure this compound Product purify->product

Caption: Experimental workflow for stereoselective cyclization.

Signaling Pathways and Logical Relationships

Mechanism of Stereocontrol in the Staudinger Reaction

The stereochemical outcome of the [2+2] cycloaddition between a ketene and an imine (Staudinger reaction) to form the β-lactam ring is determined by the pathway of the zwitterionic intermediate. The relative orientation of the substituents in the transition state leading to ring closure dictates the cis or trans configuration of the product.

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Staudinger_Mechanism cluster_reactants Reactants cluster_pathways Ring Closure Pathways ketene Ketene zwitterion Zwitterionic Intermediate ketene->zwitterion + Imine imine Imine imine->zwitterion conrotatory Conrotatory Ring Closure zwitterion->conrotatory Pathway A disrotatory Disrotatory Ring Closure zwitterion->disrotatory Pathway B cis_product cis-β-Lactam conrotatory->cis_product trans_product trans-β-Lactam disrotatory->trans_product

Caption: Stereochemical pathways in the Staudinger reaction.

References

Technical Support Center: Refining the Purification Process for Cepham Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cepham analogues.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the purification process.

High-Performance Liquid Chromatography (HPLC) Issues

Q1: What are the common causes of peak tailing in the chromatogram of my this compound analogue and how can I resolve it?

A1: Peak tailing, where a peak's trailing edge is broader than its leading edge, can compromise resolution and quantification.[1] Common causes and solutions are outlined below:

  • Secondary Interactions with Stationary Phase: Basic functional groups on this compound analogues can interact with acidic residual silanol groups on silica-based columns (like C8 or C18), causing peak tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., with formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.[2] A buffer concentration of 10-50 mM is typically recommended for effective pH control.[2]

    • Solution 2: Use a Highly Deactivated Column: Modern, high-purity silica columns are designed to have minimal residual silanol groups, thus reducing the potential for these interactions.

    • Solution 3: Increase Buffer Strength: A higher buffer concentration can help to mask the residual silanol groups on the silica surface.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or injection volume. Consider using a column with a larger diameter or a higher capacity stationary phase.[3]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4]

Q2: I am observing poor retention of my polar this compound analogue on a C18 column. What can I do?

A2: Poor retention of polar compounds on a reversed-phase column is a common issue. Here are some strategies to address this:

  • Use a More Retentive Column: Consider using a column with a higher carbon load or a different stationary phase chemistry, such as a phenyl-hexyl column.

  • Employ an Aqueous C18 Column: These columns are designed to be stable in highly aqueous mobile phases and provide better retention for polar analytes.

  • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent to retain polar compounds.

  • Adjust Mobile Phase Composition: Decreasing the percentage of the organic solvent in the mobile phase will increase the retention of polar compounds.

Q3: My recovery of the this compound analogue is low after purification. What are the potential causes and solutions?

A3: Low recovery can be attributed to several factors throughout the purification process:

  • Incomplete Elution from Chromatography Column: The analyte may be too strongly bound to the stationary phase.

    • Solution: Modify the mobile phase to increase its elution strength. For reversed-phase chromatography, this means increasing the organic solvent concentration. For ion-exchange chromatography, adjusting the pH or increasing the salt concentration of the eluent can facilitate elution.[5]

  • Degradation of the Analogue: this compound analogues can be sensitive to pH and temperature.

    • Solution: Ensure that the pH of all solutions is within the stability range of your compound. Perform purification steps at reduced temperatures if necessary.[6]

  • Precipitation during Sample Preparation: Changes in solvent composition or pH can cause the analogue to precipitate.

    • Solution: Maintain the solubility of your compound by carefully controlling the solvent composition and pH throughout the sample preparation process.

Crystallization Issues

Q1: I am having difficulty crystallizing my purified this compound analogue. What steps can I take to induce crystallization?

A1: Crystallization can be a challenging step. Here are several techniques to try:

  • Seeding: Introduce a small crystal of the desired compound to the supersaturated solution to initiate crystal growth.[7]

  • Solvent Evaporation: Slowly evaporate the solvent from the solution to increase the concentration of the analogue and induce crystallization.

  • Anti-Solvent Addition: Gradually add a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound to promote precipitation and crystallization.

  • Temperature Control: Slowly cooling a saturated solution can decrease the solubility of the compound and lead to crystallization. Temperature cycling can also be employed to prevent agglomeration of crystals.

  • pH Adjustment: If your this compound analogue has ionizable groups, adjusting the pH of the solution to the isoelectric point can reduce its solubility and promote crystallization.[8]

Q2: My this compound analogue crystals are very fine and difficult to filter. How can I obtain larger crystals?

A2: The formation of fine crystals is often due to rapid nucleation. To encourage the growth of larger crystals:

  • Slow Down the Crystallization Process: Slower cooling rates, slower evaporation of solvent, or slower addition of anti-solvent will favor crystal growth over nucleation.

  • Optimize Solvent System: Experiment with different solvent and anti-solvent combinations to find conditions that promote slower, more controlled crystal growth.

  • Control Supersaturation: Maintaining a low level of supersaturation encourages the growth of existing crystals rather than the formation of new nuclei.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound analogue preparations?

A1: Impurities in this compound analogues can originate from the synthesis process or from degradation.[9] Common impurities include:

  • Starting materials and reagents: Unreacted starting materials and residual reagents from the synthesis.

  • Intermediates: Incomplete reactions can leave synthetic intermediates in the final product.

  • Degradation products: The β-lactam ring of this compound analogues is susceptible to hydrolysis. Other degradation pathways can also lead to various impurities.[9]

  • Polymerized impurities: Under certain conditions, this compound analogues can polymerize.[10]

Q2: Which chromatographic technique is best suited for purifying my this compound analogue?

A2: The choice of chromatographic technique depends on the properties of your specific this compound analogue and the impurities present.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a versatile and widely used technique for the purification of a broad range of this compound analogues. C8 and C18 columns are commonly employed.

  • Ion-Exchange Chromatography (IEC): This technique is effective for separating this compound analogues based on their charge. It is particularly useful for removing impurities with different charge characteristics.[11][12]

  • Gel Filtration Chromatography (Size-Exclusion Chromatography): This method separates molecules based on their size and is useful for removing high molecular weight impurities such as polymers.[10]

Q3: How can I improve the yield and purity of my cefradine crystallization?

A3: A study on the optimization of cefradine crystallization found that adjusting several parameters can significantly improve both yield and purity. The optimal conditions identified were a dissolving temperature of 15°C, an initial crystallization temperature of 30°C, and a cooling temperature of 0°C. The addition of 1,2-propanediol as an adjuvant also proved beneficial.[13]

Data Presentation

Table 1: Optimization of Cefradine Crystallization [13]

ParameterConditionCrystal Yield (%)Crystal Purity (%)Cefalexin Content (%)Average Crystal Size (μm)
Control -89.490.72.1220
Optimized Dissolving Temp: 15°C, Initial Temp: 30°C, Cooling Temp: 0°C, 0.2 ratio of 1,2-propanediol92.398.20.36500

Experimental Protocols

Reversed-Phase HPLC for this compound Analogue Purification

This protocol provides a general starting point for the purification of this compound analogues using RP-HPLC. Optimization will be required based on the specific analogue.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1 M ammonium acetate buffer (pH 5.6). To prepare, dissolve approximately 7.708 g of ammonium acetate in 1000 mL of deionized water and adjust the pH with acetic acid.

    • Solvent B: Acetonitrile.

  • Elution: An isocratic elution with a mobile phase composition of 95:5 (v/v) Solvent A:Solvent B can be used as a starting point. Alternatively, a gradient elution from a low to a high percentage of Solvent B may be necessary for more complex mixtures.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength appropriate for the this compound analogue (e.g., 250 nm).

  • Sample Preparation: Dissolve the crude this compound analogue in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

Ion-Exchange Chromatography for this compound Analogue Purification

This protocol outlines a general procedure for ion-exchange chromatography. The specific resin and buffers will depend on the isoelectric point (pI) of the target analogue.

  • Resin Selection:

    • For an analogue that is positively charged at the working pH (pH < pI), use a cation-exchange resin (e.g., CM-cellulose).[14]

    • For an analogue that is negatively charged at the working pH (pH > pI), use an anion-exchange resin (e.g., DEAE-cellulose).[14]

  • Buffer Preparation:

    • Equilibration Buffer: A buffer with a low ionic strength at the desired pH. The pH should be chosen to ensure the target analogue binds to the resin.

    • Elution Buffer: The same buffer as the equilibration buffer but with a high salt concentration (e.g., 1 M NaCl) to elute the bound analogue.

  • Column Packing and Equilibration:

    • Prepare a slurry of the ion-exchange resin in the equilibration buffer and pour it into a chromatography column.

    • Wash the column with several column volumes of the equilibration buffer until the pH and conductivity of the eluate are the same as the buffer.[11]

  • Sample Loading: Dissolve the sample in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound analogue using a linear gradient of the elution buffer (from 0% to 100% over several column volumes). Alternatively, a step gradient with increasing salt concentrations can be used.[15]

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the target analogue using a suitable method (e.g., UV-Vis spectroscopy or HPLC).

Crystallization of a this compound Analogue

This protocol provides a general method for crystallization.

  • Dissolution: Dissolve the purified this compound analogue in a suitable solvent at a slightly elevated temperature to create a saturated or near-saturated solution.[13]

  • Cooling and Seeding: Slowly cool the solution to induce crystallization. If crystals do not form, add a seed crystal of the compound.[7]

  • Crystal Growth: Allow the solution to stand undisturbed at a controlled temperature to allow the crystals to grow.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification_Workflow cluster_start Initial Sample cluster_chromatography Chromatographic Purification cluster_analysis1 In-Process Analysis cluster_secondary_purification Further Purification (Optional) cluster_final_steps Final Processing Crude_Sample Crude this compound Analogue Chromatography Primary Chromatography (e.g., RP-HPLC or IEX) Crude_Sample->Chromatography Purity_Check1 Purity Analysis (HPLC) Chromatography->Purity_Check1 Secondary_Chromatography Secondary Chromatography (e.g., Size Exclusion) Purity_Check1->Secondary_Chromatography Purity < 95% Crystallization Crystallization Purity_Check1->Crystallization Purity ≥ 95% Secondary_Chromatography->Crystallization Pure_Product Pure this compound Analogue Crystallization->Pure_Product

Caption: A general experimental workflow for the purification of this compound analogues.

HPLC_Troubleshooting Problem HPLC Peak Tailing Observed Check_pH Is mobile phase pH appropriate for the analyte? Problem->Check_pH Adjust_pH Adjust mobile phase pH (typically lower for basic compounds) Check_pH->Adjust_pH No Check_Overload Is the column overloaded? Check_pH->Check_Overload Yes Resolved Peak Tailing Resolved Adjust_pH->Resolved Reduce_Load Reduce sample concentration or injection volume Check_Overload->Reduce_Load Yes Check_Column Is the column old or contaminated? Check_Overload->Check_Column No Reduce_Load->Resolved Flush_Column Flush the column with a strong solvent Check_Column->Flush_Column Yes Replace_Column Replace the column Flush_Column->Replace_Column Problem Persists Flush_Column->Resolved Problem Solved Replace_Column->Resolved

Caption: A logical workflow for troubleshooting HPLC peak tailing.

References

addressing common side reactions in cepham synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cepham synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during this compound synthesis?

A1: The primary side reactions in this compound synthesis involve the inherent reactivity of the β-lactam ring and the stereochemistry of the molecule. The most frequently encountered issues are:

  • β-Lactam Ring Opening: The strained four-membered ring is susceptible to cleavage by nucleophiles, acids, and bases, leading to inactive products.

  • Epimerization: The stereocenter at C6 and C7 can be prone to inversion under certain conditions, particularly basic environments, leading to the formation of diastereomers with potentially reduced biological activity.

  • Side-Chain Reactions: The acylamino side chain at C7 can undergo intramolecular reactions, such as cyclization, leading to undesired byproducts like piperazine-2,5-diones.[1]

  • Isomerization of the Dihydrothiazine Ring: The double bond within the six-membered ring can migrate, leading to different isomers.

Q2: How does pH affect the stability of the this compound nucleus?

A2: The this compound nucleus is highly sensitive to pH. Both acidic and basic conditions can catalyze the hydrolysis of the β-lactam ring.[1] Generally, cephalosporins exhibit maximum stability in a slightly acidic to neutral pH range, typically between pH 4 and 6.[2] In highly acidic media, the deacetylated derivative can be converted to a lactone, while in alkaline solutions, hydroxide ion catalysis leads to rapid β-lactam cleavage.[1]

Q3: What is epimerization and how can it be minimized?

A3: Epimerization is the change in the stereochemical configuration at one of several chiral centers in a molecule. In this compound synthesis, this can occur at C6 or C7. It is often base-catalyzed, proceeding through the formation of a planar enolate intermediate. To minimize epimerization, it is crucial to:

  • Control the base: Use sterically hindered, non-nucleophilic bases (e.g., 2,6-lutidine, DIPEA).

  • Maintain low temperatures: Perform reactions at reduced temperatures (e.g., -40°C to 0°C) to decrease the rate of enolization.

  • Choose an appropriate solvent: Non-polar, aprotic solvents like dichloromethane (DCM) are generally preferred over polar aprotic solvents like DMF, which can stabilize the enolate intermediate.

  • Limit reaction time: Monitor the reaction closely and quench it promptly upon completion.

Q4: What analytical techniques are best for identifying and quantifying side products?

A4: High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying the desired this compound product from its impurities and side products.[3] Reverse-phase columns (e.g., C18) with UV detection are commonly used. For separating diastereomers (epimers), chiral HPLC or specific achiral columns under optimized conditions may be necessary. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of unknown impurities.[1] 2D-NMR techniques can help in assigning the complete structure of side products.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of desired product with significant amounts of a polar impurity. β-Lactam ring opening due to acidic or basic conditions during reaction or workup.- Ensure the reaction is run under neutral or slightly acidic conditions if possible.- Use a buffered aqueous workup to maintain a stable pH.- Avoid high temperatures during purification.
Presence of a second peak with a similar mass spectrum to the product in LC-MS. Epimerization at C6 or C7.- Lower the reaction temperature.- Use a sterically hindered base.- Switch to a less polar, aprotic solvent.- Reduce the reaction time.
Formation of a significant amount of a byproduct with loss of the C7 side chain. Intramolecular cyclization of the side chain.- Use appropriate protecting groups on the side chain if it contains a nucleophilic moiety.- Optimize reaction conditions to favor the desired intermolecular reaction.
Product degradation during purification on silica gel. The acidic nature of silica gel is catalyzing the opening of the β-lactam ring.- Neutralize the silica gel with a base (e.g., triethylamine) before use.- Consider using a different stationary phase for chromatography, such as alumina.- Opt for purification by crystallization if possible.
Inconsistent reaction outcomes. Sensitivity to air or moisture.- Ensure all solvents and reagents are anhydrous.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data on Side Reactions

The following tables summarize the impact of various parameters on the stability of the this compound nucleus, which is directly related to the formation of degradation-related side products.

Table 1: Effect of pH on the Degradation Rate of Various Cephalosporins

CephalosporinTemperature (°C)pH of Maximum StabilityObservations
CefotaximeN/A3.0 - 7.0In highly acidic medium, the deacetylated derivative is converted to a lactone.[1]
Cefazolin605.5 - 6.5Degradation is influenced by solvolytic and hydroxide ion catalysis. Phosphate buffers can catalyze degradation.
Cefepime45-754.0 - 6.0Degradation is accelerated by formate, acetate, phosphate, and borate buffers.[2]
CephradineRoom Temp4.0 - 5.0Stable for 2-3 days in aqueous medium at this pH range.[4]

Table 2: Effect of Temperature on the Stability of β-Lactam Antibiotics

AntibioticMediumTemperature (°C)Half-life
CefoperazoneMilk1004 min
CefuroximeMilk1005 min
AmpicillinMilk60741 min
AmpicillinMilk10026 min

Note: While this data is for milk, it illustrates the significant impact of temperature on β-lactam stability.

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis of a this compound Synthesis Reaction Mixture
  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample with the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Gradient Program: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or another appropriate wavelength depending on the chromophores in the molecules.

    • Column Temperature: 25-30 °C.

  • Analysis:

    • Inject the prepared sample.

    • Identify peaks corresponding to starting materials, the desired product, and any impurities by comparing retention times with known standards if available.

    • Quantify the relative amounts of each component by peak area integration.

Protocol 2: Minimizing Epimerization during Amide Coupling to a this compound Intermediate
  • Reagent Preparation:

    • Dissolve the this compound intermediate with a free amino group (1.0 eq) in anhydrous, non-polar aprotic solvent (e.g., DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to a low temperature (e.g., -20°C).

    • In a separate flask, activate the carboxylic acid to be coupled (1.1 eq) using a suitable coupling agent (e.g., forming an acid chloride or using a peptide coupling reagent like HATU).

  • Reaction:

    • Slowly add a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, 1.2 eq) to the this compound intermediate solution.

    • Add the activated carboxylic acid solution dropwise to the this compound solution, maintaining the low temperature.

    • Monitor the reaction progress by TLC or HPLC.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or crystallization.

Visualizations

G cluster_0 This compound Synthesis Core cluster_1 Common Side Reactions Desired this compound Product Desired this compound Product β-Lactam Ring Opening β-Lactam Ring Opening Desired this compound Product->β-Lactam Ring Opening Acid/Base/Nucleophile Epimerization Epimerization Desired this compound Product->Epimerization Base Side-Chain Reaction Side-Chain Reaction Desired this compound Product->Side-Chain Reaction Intramolecular Starting Materials Starting Materials Starting Materials->Desired this compound Product Main Reaction Path

Caption: Major pathways for side reactions in this compound synthesis.

G Start Start Low Yield or Impure Product Low Yield or Impure Product Start->Low Yield or Impure Product Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Low Yield or Impure Product->Analyze by HPLC/LC-MS Problem Identified End End Low Yield or Impure Product->End Problem Solved Identify Side Products by NMR Identify Side Products by NMR Analyze by HPLC/LC-MS->Identify Side Products by NMR Unknown Impurities Adjust Reaction Conditions Adjust Reaction Conditions Analyze by HPLC/LC-MS->Adjust Reaction Conditions Known Impurities Identify Side Products by NMR->Adjust Reaction Conditions Adjust Reaction Conditions->Start Re-run Experiment

Caption: A logical workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Method Refinement for Consistent Cepham Bioassay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in Cepham-related bioassays. The guidance focuses on microbial susceptibility testing and β-lactamase activity assays, which are central to the study of cephalosporin antibiotics.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments. The tables below provide a structured approach to identifying and resolving common problems.

1. Troubleshooting Inconsistent Zone of Inhibition in Disk Diffusion Assays

Problem Potential Cause Recommended Solution
No zone of inhibition Bacterial resistance to the cephalosporin.Confirm with a resistant control strain. Consider testing a different class of antibiotic.
Inactive antibiotic disk.Check the expiration date and storage conditions of the disks.[1] Allow disks to reach room temperature before opening to prevent condensation.[1]
Incorrect bacterial inoculum.Ensure the inoculum turbidity matches the 0.5 McFarland standard.
Zones are too large Inoculum is too light.Prepare a new inoculum suspension and verify its turbidity.
Antibiotic concentration is too high.Use disks with the correct, standardized antibiotic concentration.
Incorrect incubation temperature.Incubate plates at 35°C ± 2°C.[1]
Zones are too small Inoculum is too heavy.Prepare a new inoculum suspension, ensuring it is not overly turbid.
Antibiotic has degraded.Use new, properly stored antibiotic disks.
Incorrect agar depth.Ensure Mueller-Hinton agar has a depth of 4 mm.
Uneven zone edges Uneven inoculation of the agar plate.Swab the entire plate evenly in three directions to ensure confluent growth.[2]
Improper disk placement.Gently press the disk to ensure full contact with the agar surface.[1]
Appearance of colonies within the zone of inhibition Mixed bacterial culture.Re-isolate the bacterial colony and repeat the assay.
Presence of a resistant subpopulation.Select a colony from within the zone and re-test for susceptibility.[1]

2. Troubleshooting Inconsistent Results in β-Lactamase Activity Assays (Colorimetric)

Problem Potential Cause Recommended Solution
No color change (no activity) Inactive enzyme or no β-lactamase in the sample.Run a positive control to ensure the assay components are working.[3][4]
Incorrect assay buffer pH or temperature.Ensure the assay buffer is at the optimal pH and the assay is run at the recommended temperature.[5]
Omission of a necessary reagent.Carefully review the protocol and ensure all steps were followed correctly.[6]
Low signal or slow color development Insufficient enzyme concentration.Concentrate the sample or use a larger sample volume.[3][6]
Sub-optimal reaction conditions.Increase the incubation time, ensuring it remains within the linear range of the assay.[4][5]
Degraded substrate (e.g., Nitrocefin).Prepare fresh substrate solution and protect it from light.[4]
High background signal Contaminated reagents.Use fresh, high-purity reagents and sterile water.
Spontaneous substrate degradation.Run a blank control (no enzyme) to measure background signal and subtract it from the sample readings.
Inconsistent readings between replicates Pipetting errors.Use calibrated pipettes and ensure thorough mixing of reagents in each well.[6]
Air bubbles in wells.Be careful to avoid introducing air bubbles during pipetting; if present, remove them before reading the plate.[6]
Temperature fluctuations across the plate.Ensure the entire plate is at a uniform temperature during incubation and reading.

Frequently Asked Questions (FAQs)

Q1: What is a "this compound" bioassay?

A1: "this compound" is not a standard term for a specific bioassay. However, "cephem" is the core chemical structure of cephalosporin antibiotics. Therefore, a "this compound bioassay" likely refers to an assay involving cephalosporins. This can include antimicrobial susceptibility testing (AST) to determine a cephalosporin's effectiveness against a particular microorganism, or a β-lactamase assay to measure the activity of enzymes that inactivate cephalosporins.[7]

Q2: How critical is the inoculum preparation for antibiotic susceptibility testing?

A2: The preparation of a standardized inoculum is one of the most critical steps for consistent results in antibiotic susceptibility testing.[2] The inoculum density should be adjusted to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. An inoculum that is too dense will result in smaller zones of inhibition, potentially leading to a false resistance interpretation. Conversely, an inoculum that is too light can lead to larger zones and a false susceptibility interpretation.

Q3: My quality control (QC) strain is giving out-of-range results. What should I do?

A3: If your QC results are out of the acceptable range, you must investigate and resolve the issue before reporting any experimental results.[1] All results obtained since the last valid QC should be considered unreliable.[1] Systematically check for potential errors in:

  • Inoculum preparation: Ensure the turbidity is correct.

  • Media quality: Verify the pH and depth of the Mueller-Hinton agar.

  • Antibiotic disks: Check for proper storage and expiration dates.

  • Incubation conditions: Confirm the correct temperature and duration.

  • Measurement technique: Ensure accurate measurement of the zone diameters.

Q4: Can I use a spectrophotometer to standardize my inoculum?

A4: Yes, using a spectrophotometer is a more quantitative and reproducible method for standardizing your inoculum compared to visual comparison with a McFarland standard. You should first establish a correlation between the absorbance reading (e.g., at 625 nm) and the CFU/mL for your specific bacterial strain and instrument.

Q5: What is Nitrocefin, and why is it used in β-lactamase assays?

A5: Nitrocefin is a chromogenic cephalosporin.[3][7] It is used as a substrate in β-lactamase assays because when its β-lactam ring is hydrolyzed by a β-lactamase enzyme, it undergoes a distinct color change from yellow to red.[4][7] This color change can be measured with a spectrophotometer (typically at a wavelength of 490 nm), allowing for the quantification of β-lactamase activity.[4][5]

Experimental Protocols

1. Protocol: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

  • Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. Suspend the colonies in sterile saline or Mueller-Hinton broth.

  • Standardize Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Apply Antibiotic Disks: Place cephalosporin-impregnated disks on the agar surface, ensuring they are at least 24 mm apart. Gently press each disk to ensure complete contact with the agar.

  • Incubate: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[1]

  • Measure and Interpret: Measure the diameter of the zones of complete inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established clinical guidelines (e.g., CLSI or EUCAST).

2. Protocol: Colorimetric β-Lactamase Activity Assay

  • Sample Preparation: Prepare bacterial lysates or purified enzyme solutions in the appropriate assay buffer.

  • Standard Curve Preparation: Prepare a series of standards using a known concentration of hydrolyzed Nitrocefin or a β-lactamase standard.

  • Assay Setup: In a 96-well plate, add your samples, positive controls, negative controls (no enzyme), and standards in duplicate.

  • Reaction Initiation: Prepare a reaction mix containing the assay buffer and Nitrocefin substrate. Add the reaction mix to all wells except the standards to start the reaction.

  • Incubation and Measurement: Incubate the plate at the recommended temperature, protected from light. Measure the absorbance at 490 nm at multiple time points (kinetic assay) or at a single endpoint after a fixed incubation time.

  • Data Analysis: Subtract the absorbance of the negative control from all readings. Calculate the rate of reaction for your samples from the kinetic data or determine the endpoint absorbance. Compare the sample readings to the standard curve to quantify the β-lactamase activity.

Visualizations

Experimental_Workflow_Disk_Diffusion Disk Diffusion Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Select Colonies p2 Prepare Bacterial Suspension p1->p2 p3 Standardize to 0.5 McFarland p2->p3 a1 Inoculate Mueller-Hinton Agar p3->a1 Within 15 mins a2 Apply Antibiotic Disks a1->a2 a3 Incubate at 35°C a2->a3 an1 Measure Zone of Inhibition (mm) a3->an1 an2 Interpret Results (S/I/R) an1->an2

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Cephalosporin_Action_and_Resistance Mechanism of Cephalosporin Action and Resistance cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance cephalosporin Cephalosporin pbp Penicillin-Binding Proteins (PBPs) cephalosporin->pbp Binds to beta_lactamase β-Lactamase Enzyme cephalosporin->beta_lactamase Hydrolyzed by cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall Inhibits lysis Bacterial Cell Lysis cell_wall->lysis Leads to inactive_ceph Inactive Cephalosporin beta_lactamase->inactive_ceph inactive_ceph->pbp Cannot bind

Caption: Cephalosporin action and the β-lactamase resistance mechanism.

References

Technical Support Center: Troubleshooting Poor Chromatographic Separation of Cepham Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic separation of cepham isomers. The following question-and-answer format directly addresses common issues and offers practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound isomers are co-eluting or showing very poor resolution on a C18 column. What is the first step I should take?

A1: Poor resolution of closely related isomers on a standard C18 column is a common challenge. The first and often most impactful parameter to adjust is the mobile phase composition . Small changes to the mobile phase can significantly alter selectivity.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: The ionization state of this compound isomers, which often contain multiple acidic and basic functional groups, is highly dependent on the mobile phase pH.[1][2][3][4][5]

    • Adjust the pH of the aqueous portion of your mobile phase. A good starting point is to work within a pH range of 2.5 to 7.5 for silica-based columns.[4]

    • Aim for a pH that is at least one unit away from the pKa of the isomers to ensure they are in a single ionic form (either fully protonated or deprotonated), which can lead to sharper peaks and better separation.[3][4]

    • For instance, in the separation of some cephalosporins, a mobile phase pH of around 3.0, adjusted with an acid like orthophosphoric acid, has been shown to be effective.[6][7]

  • Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

    • A lower percentage of organic modifier generally increases retention time and may improve the resolution of early-eluting isomers.

    • Consider a gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it. This can be particularly effective for separating isomers with different polarities.

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents exhibit different selectivities and can alter the elution order and resolution of your isomers. You can also try ternary mixtures (e.g., water, acetonitrile, and methanol).[6][8]

Q2: I've optimized the mobile phase, but the resolution of my this compound isomers is still insufficient. What should I try next?

A2: If mobile phase optimization is not enough, the next logical step is to evaluate your stationary phase . The choice of column chemistry is critical for achieving selectivity between structurally similar isomers.

Troubleshooting Steps:

  • Consider an Alternative Achiral Stationary Phase: While C18 is a good starting point, other stationary phases may offer different selectivities.

    • Phenyl-Hexyl or Biphenyl Phases: These phases can provide alternative selectivity through π-π interactions, which can be beneficial for separating aromatic this compound isomers. A phenyl column has been shown to improve the separation of certain beta-lactam antibiotics compared to a C18 column.[2]

    • Cyano Phases: These can be used in both reversed-phase and normal-phase modes and offer different selectivity based on dipole-dipole interactions.

  • Evaluate Chiral Stationary Phases (CSPs): If you are dealing with enantiomers or diastereomers, a chiral stationary phase is often necessary.

    • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are widely applicable for separating a broad range of chiral compounds.[9][10]

    • Cyclodextrin-based CSPs: These are effective for separating enantiomers, particularly in the reversed-phase mode, through inclusion complexation.[11][12][13] For instance, a dimethylphenyl carbamate functionalized β-cyclodextrin column has been shown to be effective in separating β-lactam enantiomers.[11]

Q3: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?

A3: Poor peak shape can be due to several factors, including secondary interactions with the stationary phase, column overload, or issues with the sample solvent.

Troubleshooting Steps:

  • Check for Secondary Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with basic analytes, causing peak tailing.

    • Use a modern, end-capped column to minimize silanol interactions.

    • Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

    • Lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of silanol groups.[4]

  • Adjust Mobile Phase Buffer Concentration: Ensure the buffer concentration is sufficient to control the pH and minimize ionic interactions that can lead to poor peak shape. A typical starting concentration is 25-50 mM.

  • Sample Solvent Effects: Injecting the sample in a solvent that is stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Reduce Sample Load: Injecting too much sample can lead to mass overload and result in fronting or tailing peaks. Try reducing the injection volume or the sample concentration.

Q4: How do I separate the E/Z isomers of a this compound derivative?

A4: The separation of geometric isomers, such as the E/Z isomers of some cephalosporins, often requires careful method development, as these isomers can be very similar in polarity.[14]

Troubleshooting Steps:

  • Stationary Phase Selection: A standard C18 column is often a good starting point. The separation is based on small differences in hydrophobicity and shape selectivity.

  • Mobile Phase Optimization:

    • pH Control: The pH of the mobile phase can influence the isomerization rate and the retention of the individual isomers.[15]

    • Organic Modifier: The choice and concentration of the organic modifier (acetonitrile or methanol) are critical. A systematic evaluation of the organic modifier percentage is recommended.

    • Additives: In some cases, the addition of ion-pairing reagents or other mobile phase modifiers can enhance selectivity.

  • Temperature: Lowering the column temperature can sometimes improve the resolution of isomers by increasing the viscosity of the mobile phase and enhancing the differential interactions with the stationary phase. However, be aware that some isomers can interconvert, and temperature can affect the rate of this process.[16]

Data and Protocols

Table 1: Example HPLC Conditions for Cephalosporin Analysis
Compound Stationary Phase Mobile Phase Flow Rate Detection Reference
Cefdinir Waters RP Spherisorb C18 (250 x 4.6 mm, 5 µm)Water (pH 3.0 with orthophosphoric acid) : Acetonitrile : Methanol (13:5:2 v/v/v)1.0 mL/min286 nm[6]
Ceftriaxone Phenomenex ODS C18 (250 x 4.6 mm, 5 µm)Acetonitrile : Water (0.01% triethylamine, pH 6.5) (70:30 v/v)1.0 mL/min270 nm[17]
Ceftriaxone Flowrosil C18 (250 x 4.6 mm, 5 µm)Methanol : Water : Orthophosphoric acid (75:24.5:0.5 v/v)1.0 mL/min240 nm[18]
Cefaclor & Ceftriaxone Mediterranea C18 (250 x 4.6 mm)Acetonitrile : Methanol : Triethylamine buffer (pH 7) (1:1:2 v/v)0.6 mL/min260 nm
Experimental Protocol: General Method Development for this compound Isomer Separation

This protocol outlines a systematic approach to developing a separation method for this compound isomers.

1. Initial Conditions:

  • Column: Start with a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).
  • Mobile Phase A: 25 mM phosphate or acetate buffer, pH adjusted to 3.0 with phosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient: 5% to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV detection at a wavelength appropriate for your this compound derivative (e.g., 254 nm, 270 nm, or 286 nm).[6][17]
  • Injection Volume: 10 µL.

2. Optimization:

  • pH Scouting: If separation is poor, perform runs with the aqueous buffer adjusted to different pH values (e.g., 2.5, 4.5, 6.5).
  • Organic Modifier Screening: Replace acetonitrile with methanol and repeat the initial gradient run to assess changes in selectivity.
  • Gradient Optimization: If isomers are co-eluting, flatten the gradient in the region where they elute to increase resolution.
  • Isocratic Hold: If a gradient is not necessary, determine the optimal isocratic mobile phase composition from the scouting runs.

3. Column Screening (if necessary):

  • If optimization on the C18 column is unsuccessful, screen other column chemistries such as a Phenyl-Hexyl or a Biphenyl phase.
  • For enantiomeric or diastereomeric pairs, screen a set of chiral stationary phases (e.g., polysaccharide-based and cyclodextrin-based columns).

4. Final Method Validation:

  • Once satisfactory separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6][17][18]

Visualizations

Troubleshooting_Workflow start Poor Isomer Separation mobile_phase Optimize Mobile Phase start->mobile_phase ph Adjust pH mobile_phase->ph organic_modifier Vary Organic Modifier (Ratio & Type) mobile_phase->organic_modifier stationary_phase Evaluate Stationary Phase ph->stationary_phase If still unresolved success Adequate Separation ph->success If resolved organic_modifier->stationary_phase If still unresolved organic_modifier->success If resolved achiral Try Alternative Achiral Column (e.g., Phenyl, Cyano) stationary_phase->achiral chiral Screen Chiral Stationary Phases (e.g., Cyclodextrin, Polysaccharide) stationary_phase->chiral peak_shape Address Poor Peak Shape achiral->peak_shape If peak shape is poor achiral->success If resolved chiral->peak_shape If peak shape is poor chiral->success If resolved secondary_interactions Check Secondary Interactions (Add TEA, lower pH) peak_shape->secondary_interactions sample_solvent Optimize Sample Solvent & Load peak_shape->sample_solvent other_params Adjust Other Parameters secondary_interactions->other_params If still unresolved secondary_interactions->success If resolved sample_solvent->other_params If still unresolved sample_solvent->success If resolved temp Vary Temperature other_params->temp flow_rate Optimize Flow Rate other_params->flow_rate temp->success If resolved flow_rate->success If resolved

Caption: Troubleshooting workflow for poor this compound isomer separation.

Method_Development_Workflow start Define Separation Goal initial_cond 1. Set Initial Conditions (C18, Gradient, pH 3) start->initial_cond run1 Perform Initial Run initial_cond->run1 eval1 Evaluate Resolution run1->eval1 optim_mp 2. Optimize Mobile Phase eval1->optim_mp Poor validate 4. Validate Final Method eval1->validate Good ph_scout pH Scouting optim_mp->ph_scout org_scout Organic Modifier Screening optim_mp->org_scout grad_optim Gradient Optimization optim_mp->grad_optim eval2 Evaluate Resolution grad_optim->eval2 optim_sp 3. Screen Stationary Phases eval2->optim_sp Poor eval2->validate Good achiral_screen Alternative Achiral Columns optim_sp->achiral_screen chiral_screen Chiral Columns optim_sp->chiral_screen eval3 Evaluate Resolution chiral_screen->eval3 eval3->validate Good

Caption: Systematic workflow for HPLC method development.

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Cepham Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a new, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of cepham, a core structural component of many cephalosporin antibiotics. The performance of this novel method is evaluated against established analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The experimental data and detailed methodologies presented herein adhere to the validation parameters set forth by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction to the Novel Method

The new UPLC-MS/MS method offers significant advantages in terms of sensitivity, specificity, and speed for the quantification of this compound in various sample matrices. By leveraging the power of mass spectrometry, this method can accurately measure this compound at much lower concentrations than traditional techniques, which is particularly beneficial in applications such as impurity profiling, pharmacokinetic studies, and monitoring of degradation products.

Comparison of Validation Parameters

The suitability of an analytical method for its intended purpose is determined by a thorough validation process that assesses several key performance characteristics.[4][5] The following tables summarize the performance of the new UPLC-MS/MS method in comparison to HPLC-UV and UV-Vis Spectrophotometry for the quantification of this compound.

Table 1: Comparison of Key Validation Parameters

Validation ParameterNovel UPLC-MS/MS MethodHPLC-UV MethodUV-Vis Spectrophotometric MethodICH Guideline Reference
Specificity High (discriminates based on mass-to-charge ratio and fragmentation pattern)Moderate (discriminates based on retention time)Low (potential for interference from compounds with similar UV absorbance)ICH Q2(R2)[3][4]
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.995ICH Q2(R2)[3][4]
Accuracy (% Recovery) 99.5% - 101.2%98.5% - 102.0%97.0% - 103.0%ICH Q2(R2)[3][4]
Precision (% RSD)
- Repeatability≤ 0.8%≤ 1.5%≤ 2.5%ICH Q2(R2)[3][4]
- Intermediate Precision≤ 1.2%≤ 2.0%≤ 3.0%ICH Q2(R2)[3][4]
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL1 µg/mLICH Q2(R2)[3][4]
Limit of Quantification (LOQ) 0.3 ng/mL30 ng/mL3 µg/mLICH Q2(R2)[3][4]

Experimental Protocols

Detailed methodologies for the validation of each analytical method are provided below.

Novel UPLC-MS/MS Method
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for this compound were monitored.

  • Standard and Sample Preparation: A stock solution of this compound was prepared in methanol and serially diluted with the mobile phase to create calibration standards and quality control samples.

HPLC-UV Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v).[6]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 260 nm

  • Standard and Sample Preparation: A stock solution of this compound was prepared in the mobile phase and serially diluted to prepare calibration standards.

UV-Vis Spectrophotometric Method
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Methodology:

    • A stock solution of this compound was prepared in a suitable solvent (e.g., methanol or water).

    • A series of calibration standards were prepared by diluting the stock solution.

    • The absorbance of each standard was measured at the wavelength of maximum absorbance (λmax) for this compound.

    • A calibration curve of absorbance versus concentration was plotted to determine the concentration of unknown samples.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates the general workflow for the validation of a new analytical method according to ICH guidelines.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase A Define Analytical Procedure & Purpose B Select Validation Performance Characteristics A->B C Set Acceptance Criteria B->C D Prepare Validation Protocol C->D E Execute Experiments (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) D->E F Collect & Analyze Data E->F G Prepare Validation Report F->G H Final Approval G->H

Caption: Workflow for Analytical Method Validation

Logical Relationship of Validation Parameters

This diagram shows the hierarchical relationship between the core validation parameters.

G cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Tests Method_Validation Analytical Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Linearity Linearity Method_Validation->Linearity Range Range Method_Validation->Range LOD LOD Method_Validation->LOD LOQ LOQ Method_Validation->LOQ Specificity Specificity Method_Validation->Specificity Robustness Robustness Method_Validation->Robustness Accuracy->Range Precision->Range Linearity->Range

Caption: Interrelation of Method Validation Parameters

Conclusion

The novel UPLC-MS/MS method demonstrates superior performance in terms of specificity, sensitivity (LOD and LOQ), and precision for the quantification of this compound when compared to traditional HPLC-UV and UV-Vis spectrophotometric methods. While HPLC-UV remains a robust and reliable technique for routine analysis at higher concentrations, and UV-Vis spectrophotometry offers a simple and cost-effective screening tool, the UPLC-MS/MS method is the preferred choice for applications requiring high sensitivity and selectivity. The validation data presented in this guide confirms that the new method is fit for its intended purpose and meets the stringent requirements of regulatory bodies.

References

A Comparative Efficacy Analysis of Cephams and Carbacephems in Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the efficacy of cephams and carbacephems, two classes of β-lactam antibiotics. The comparison focuses on clinical and bacteriological outcomes, supported by data from various clinical trials. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the therapeutic profiles of these antibiotic classes.

Introduction

Cephams, commonly known as cephalosporins, and carbacephems are structurally related β-lactam antibiotics that inhibit bacterial cell wall synthesis.[1] The primary structural difference lies in the substitution of a sulfur atom in the dihydrothiazine ring of cephalosporins with a methylene group in carbacephems, forming a tetrahydropyridine ring.[2] This modification in the carbacephem structure, exemplified by loracarbef, is intended to enhance chemical stability.[2][3] This guide will delve into a comparative analysis of their efficacy, primarily drawing on clinical data comparing the carbacephem loracarbef with the second-generation cephalosporin, cefaclor.

Mechanism of Action

Both cephalosporins and carbacephems exert their bactericidal effect by inhibiting the synthesis of the bacterial peptidoglycan cell wall.[1] They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4][5] The inactivation of these enzymes leads to a defective cell wall and ultimately results in bacterial cell lysis. The structural differences between the two classes can influence their affinity for specific PBPs and their stability against β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics.[4][6]

cluster_bacterium Bacterial Cell Beta_Lactam β-Lactam Antibiotic (Cepham/Carbacephem) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Inhibition Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Mechanism of action for β-lactam antibiotics.

Comparative Clinical Efficacy: Loracarbef (Carbacephem) vs. Cefaclor (this compound)

Multiple double-blind, randomized clinical trials have compared the efficacy and safety of loracarbef and cefaclor in treating a variety of bacterial infections. The following sections summarize the findings from these studies.

Uncomplicated Pyelonephritis

In two combined clinical trials involving 245 patients with uncomplicated pyelonephritis, loracarbef was compared with cefaclor and norfloxacin. Escherichia coli was the predominant pathogen. The clinical and bacteriological responses were similar among the three treatment groups.[7]

Table 1: Efficacy in Uncomplicated Pyelonephritis [7]

OutcomeLoracarbef (400 mg twice daily)Cefaclor (500 mg three times daily)
Post-therapy Clinical Response 94.1%96.0%
Post-therapy Bacteriologic Response 86.8%80.0%
Late Post-therapy Clinical Response 87.4%83.3%
Late Post-therapy Bacteriologic Response 79.6%60.0%
Acute Bacterial Bronchitis

A double-blind study with 319 patients diagnosed with acute bacterial bronchitis compared a seven-day course of loracarbef with cefaclor. The study concluded that both antibiotics were safe and effective for this indication.[8]

Table 2: Efficacy in Acute Bacterial Bronchitis [8]

OutcomeLoracarbef (200 mg twice daily)Cefaclor (250 mg thrice daily)
Clinical Cure 68.3%66.1%
Clinical Improvement 27.0%28.6%
Pathogen Eradication 90.4% (7.9% eliminated, 82.5% presumed eliminated)92.8% (10.7% eliminated, 82.1% presumed eliminated)
Pediatric Skin and Skin Structure Infections

In a study of 214 children with skin and skin structure infections, loracarbef and cefaclor were administered for seven days. The results indicated no statistically significant difference in clinical or bacteriological efficacy between the two treatments.[9]

Table 3: Efficacy in Pediatric Skin and Skin Structure Infections [9]

OutcomeLoracarbef (15 mg/kg/day in 2 doses)Cefaclor (20 mg/kg/day in 3 doses)
Favorable Clinical & Bacteriologic Response (72h post-treatment) 97.3%92.3%
Favorable Response Rate (10-14 days post-treatment) 95.6%86.2%
Cystitis and Asymptomatic Bacteriuria

A double-blind study involving 333 patients with cystitis or asymptomatic bacteriuria compared a seven-day regimen of once-daily loracarbef with thrice-daily cefaclor. Both drugs were found to be safe and effective.[10][11]

Table 4: Efficacy in Cystitis and Asymptomatic Bacteriuria [10]

OutcomeLoracarbef (200 mg once daily)Cefaclor (250 mg thrice daily)
Clinical Cure (5-9 days post-treatment) 84.5%79.4%
Clinical Improvement (5-9 days post-treatment) 3.3%7.5%
Pathogen Elimination 76.1%72.9%

Experimental Protocols

The clinical trials cited in this guide followed rigorous, double-blind, randomized methodologies. Below is a generalized workflow representative of these studies.

Patient_Screening Patient Screening and Enrollment (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Group_A Treatment Group A (e.g., Loracarbef) Randomization->Group_A Group_B Treatment Group B (e.g., Cefaclor) Randomization->Group_B Treatment_Period Treatment Period (e.g., 7-14 days) Group_A->Treatment_Period Group_B->Treatment_Period Post_Treatment_Assessment Post-Treatment Assessment (Clinical & Bacteriological) Treatment_Period->Post_Treatment_Assessment Follow_Up Late Follow-Up Assessment Post_Treatment_Assessment->Follow_Up Data_Analysis Data Analysis (Efficacy and Safety) Follow_Up->Data_Analysis

Generalized workflow of a double-blind comparative clinical trial.

For specific details on the methodologies of each study, including patient populations, dosing regimens, and assessment criteria, please refer to the cited publications.[7][8][9][10]

Safety and Tolerability

Across the reviewed studies, both loracarbef and cefaclor were generally well-tolerated. The most frequently reported adverse effects for both drugs were gastrointestinal in nature, including diarrhea, nausea, and abdominal pain.[7][8] In the pyelonephritis trials, the incidence of headache, diarrhea, and nausea was 2.5% in the loracarbef group, while headache (4.7%) and diarrhea (7.0%) were noted in the cefaclor group.[7] In the acute bronchitis study, headache was reported by 9.4% of patients in the loracarbef group and 6.9% in the cefaclor group, with diarrhea reported by 5.6% and 6.9%, respectively.[8]

Resistance Mechanisms

Resistance to β-lactam antibiotics, including cephalosporins and carbapenems (a class related to carbacephems), is a significant clinical concern.[12][13] The primary mechanism of resistance is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive.[6] Other mechanisms include alterations in the target PBPs, reduced permeability of the bacterial outer membrane, and active efflux of the antibiotic from the bacterial cell.[6][12] The emergence of extended-spectrum β-lactamases (ESBLs) poses a particular challenge, as they can inactivate a wide range of β-lactam antibiotics.[12]

Conclusion

The available clinical data, primarily from comparative trials of loracarbef and cefaclor, suggest that the carbacephem and this compound classes have comparable efficacy and safety profiles for the treatment of various community-acquired bacterial infections.[7][8][9][10] Loracarbef often offers the advantage of a less frequent dosing schedule.[14] The choice between these antibiotic classes may be guided by factors such as local resistance patterns, dosing convenience, and cost. For infections caused by resistant pathogens, particularly those producing ESBLs, broader-spectrum agents may be necessary, and treatment should be guided by susceptibility testing.[15]

References

Cross-Reactivity Analysis of Cepham-Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-reactivity of cepham-based compounds, a core structure in cephalosporin antibiotics, is critical for both patient safety and the development of new therapeutic agents. This guide provides a comprehensive comparison of the cross-reactivity profiles of various this compound-based compounds with other β-lactam antibiotics, supported by experimental data and detailed methodologies.

Understanding the Basis of Cross-Reactivity

Historically, a high rate of cross-reactivity was assumed between penicillins and cephalosporins due to their shared β-lactam ring. However, contemporary research has refined this understanding, indicating that the similarity of the R1 side chain is the primary determinant of immunologic cross-reactivity.[1][2][3][4] The structural differences in the R1 side chain between different generations of cephalosporins largely explain the varying rates of cross-reactivity observed clinically.[5][6]

Comparative Cross-Reactivity Data

The following tables summarize the observed cross-reactivity rates between penicillins and different generations of cephalosporins, as well as between different cephalosporins. It is important to note that these rates can vary based on the specific compounds being compared and the method of assessment.

Table 1: Penicillin and Cephalosporin Cross-Reactivity Rates

Penicillin ClassCephalosporin GenerationReported Cross-Reactivity RateKey Considerations
Natural Penicillins (e.g., Penicillin G)First Generation (e.g., Cefalexin, Cefadroxil)~1% - 27%Higher rates are associated with identical or highly similar R1 side chains.[6]
Aminopenicillins (e.g., Amoxicillin, Ampicillin)First Generation (e.g., Cefalexin, Cefaclor)Can exceed 30% in penicillin-allergic individuals.[7][8]Due to nearly identical R1 side chains.[2]
Any PenicillinSecond Generation (e.g., Cefuroxime)NegligibleOdds Ratio of 1.1 for cross-allergy.[6]
Any PenicillinThird & Fourth Generation (e.g., Ceftriaxone, Cefepime)< 1%Generally considered safe alternatives in penicillin-allergic patients.[5]

Table 2: Cross-Reactivity Between Cephalosporins

Index CephalosporinAlternative CephalosporinCross-Reactivity PotentialR1 Side Chain Similarity
Aminocephalosporins (e.g., Cefaclor, Cefalexin)Other AminocephalosporinsHighIdentical or highly similar.[9]
Cephalosporins with Methoxyimino group (e.g., Cefuroxime, Ceftriaxone, Cefotaxime)Other Cephalosporins with Methoxyimino groupPossibleSimilar R1 side chain structures.[9]
Cephalosporins with dissimilar R1 side chainse.g., Cefazolin vs. CeftriaxoneLowDifferent R1 side chains generally predict tolerance.[10]

Experimental Protocols for Cross-Reactivity Assessment

A multi-step approach is often employed to accurately diagnose hypersensitivity and assess cross-reactivity.

1. Skin Testing

  • Objective: To detect the presence of drug-specific IgE antibodies, which mediate immediate hypersensitivity reactions.[11]

  • Methodology:

    • Prick Test: A small drop of the antibiotic solution at a non-irritating concentration is placed on the skin, and the skin is pricked through the drop.[12]

    • Controls: Positive (histamine) and negative (saline) controls are always used.

    • Reading: The site is observed for a wheal and flare reaction within 15-20 minutes.

2. In Vitro Immunoassays

  • Objective: To measure the level of circulating drug-specific IgE antibodies in a patient's serum.

  • Methodology:

    • Fluoroenzyme Immunoassay (FEIA): Commercially available for a limited number of β-lactams, such as penicillin, amoxicillin, and cefaclor.[2][10]

    • Basophil Activation Test (BAT): Measures the activation of basophils (a type of white blood cell) in response to the drug. It is a more sensitive in vitro test but is primarily used in research settings.[2]

  • Considerations: Immunoassays generally have high positive predictive value but low negative predictive value, meaning a negative result does not rule out an allergy.[2]

3. Drug Provocation Test (DPT)

  • Objective: Considered the "gold standard" to definitively rule out or confirm a drug hypersensitivity when other tests are negative or inconclusive.[14][15]

  • Methodology:

    • The patient is administered the suspect drug in a controlled, clinical setting.

    • The drug is given in gradually increasing doses, starting with a very small fraction of the therapeutic dose (e.g., 1/100th to 1/10th).[16]

    • The patient is closely monitored for any signs of an allergic reaction for a specified period between doses and after the final dose.

  • Considerations: DPT carries the risk of inducing a severe allergic reaction and should only be performed by experienced personnel in a facility equipped to manage anaphylaxis.[15]

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in cross-reactivity analysis, the following diagrams have been generated.

Experimental_Workflow cluster_0 Initial Assessment cluster_1 Allergy Testing cluster_2 Confirmation cluster_3 Outcome Patient_History Patient History & Clinical Presentation Skin_Testing Skin Testing (Prick & Intradermal) Patient_History->Skin_Testing In_Vitro_Tests In Vitro Assays (sIgE, BAT) Patient_History->In_Vitro_Tests DPT Drug Provocation Test (Gold Standard) Skin_Testing->DPT Negative Confirmed_Allergy Confirmed Hypersensitivity & Cross-Reactivity Profile Skin_Testing->Confirmed_Allergy Positive In_Vitro_Tests->DPT Negative DPT->Confirmed_Allergy Positive Ruled_Out_Allergy Allergy Ruled Out DPT->Ruled_Out_Allergy Negative

Caption: Workflow for assessing β-lactam cross-reactivity.

Type_I_Hypersensitivity cluster_0 Sensitization Phase cluster_1 Elicitation Phase (Re-exposure) APC Antigen Presenting Cell T_Helper T Helper Cell APC->T_Helper Presents Antigen B_Cell B Cell T_Helper->B_Cell Activates Plasma_Cell Plasma Cell B_Cell->Plasma_Cell IgE Drug-Specific IgE Plasma_Cell->IgE Produces Mast_Cell Mast Cell IgE->Mast_Cell Binds to Drug β-Lactam (Antigen) Drug->APC Mediators Release of Mediators (Histamine, etc.) Mast_Cell->Mediators Degranulation Symptoms Allergic Symptoms (Urticaria, Anaphylaxis) Mediators->Symptoms Drug_Reexposure β-Lactam (Re-exposure) Drug_Reexposure->Mast_Cell Cross-links IgE

Caption: Simplified signaling pathway of a Type I hypersensitivity reaction.

References

In Vivo Comparative Efficacy of Novel Cepham Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of three novel cepham derivatives: FK 027, MT-141, and Cefiderocol. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for researchers and professionals in drug development.

Executive Summary

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Cephalosporins, a class of β-lactam antibiotics, have been a cornerstone in treating bacterial infections for decades. This guide focuses on the in vivo performance of three next-generation this compound derivatives, highlighting their efficacy in various infection models compared to established antibiotics. FK 027 has demonstrated significant efficacy in systemic murine infection models, particularly against Gram-negative pathogens. MT-141 has shown potent activity against anaerobic bacteria, specifically Bacteroides fragilis, in murine models. Cefiderocol, a siderophore cephalosporin, exhibits a broad spectrum of activity against multidrug-resistant Gram-negative bacteria in both preclinical animal models and human clinical trials.

FK 027: A Potent Agent Against Systemic Gram-Negative Infections

FK 027 is an orally active this compound derivative that has shown superior therapeutic efficacy against systemic infections in mice caused by a range of Gram-negative bacteria when compared to older cephalosporins like cefaclor and cephalexin, as well as amoxicillin.

In Vivo Efficacy Data
ParameterFK 027CefaclorCephalexinAmoxicillin
ED50 (mg/kg) in murine systemic infection with E. coli EC-14 1.2515.852.028.1
ED50 (mg/kg) in murine systemic infection with K. pneumoniae DT 2.92>200>200>200
ED50 (mg/kg) in murine systemic infection with P. mirabilis PR-4 0.481.9811.21.45
ED50 (mg/kg) in murine systemic infection with S. marcescens T-55 12.5>200>200>200
Experimental Protocol: Murine Systemic Infection Model

This protocol outlines the methodology used to determine the in vivo efficacy of FK 027 and its comparators.

  • Animals: Male ICR mice, four weeks old, weighing 18 to 22 g, were used.

  • Bacterial Strains: Clinically isolated strains of Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Serratia marcescens were used.

  • Inoculum Preparation: Bacteria were cultured in Mueller-Hinton broth overnight at 37°C. The culture was then diluted with 0.9% saline to achieve the desired bacterial count.

  • Infection Procedure: Mice were inoculated intraperitoneally with 0.5 ml of the bacterial suspension, containing a lethal dose of the respective pathogen.

  • Treatment: The test compounds (FK 027, cefaclor, cephalexin, amoxicillin) were suspended in 0.5% carboxymethylcellulose solution and administered orally at 1 and 5 hours post-infection.

  • Endpoint: The number of surviving mice was recorded at 7 days post-infection, and the 50% effective dose (ED50) was calculated using the probit method.

Experimental Workflow Diagram

experimental_workflow_fk027 cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Acclimatize Male ICR Mice (4 weeks old, 18-22g) Infection Intraperitoneal Injection of Bacterial Suspension Animal_Prep->Infection Bacterial_Prep Culture Bacterial Strains (E. coli, K. pneumoniae, etc.) Inoculum_Prep Prepare Bacterial Suspension in Saline Bacterial_Prep->Inoculum_Prep Inoculum_Prep->Infection Drug_Prep Prepare Oral Suspensions of Test Compounds Treatment Oral Administration of Test Compounds (1 and 5 hours post-infection) Drug_Prep->Treatment Infection->Treatment Observation Observe Survival for 7 Days Treatment->Observation ED50_Calc Calculate ED50 (Probit Method) Observation->ED50_Calc

Caption: Workflow for the murine systemic infection model used to evaluate FK 027 efficacy.

MT-141: Potent Anti-Anaerobic Activity

MT-141, a novel cephamycin, has demonstrated marked in vivo efficacy against infections caused by the anaerobic bacterium Bacteroides fragilis. It has shown superiority over six other reference cephem antibiotics in a murine subcutaneous abscess model.

In Vivo Efficacy Data

MT-141 exhibited a higher killing rate and more potent in-vivo efficacy than the reference cephem antibiotics against Bact. fragilis No. 36 combined with Escherichia coli No. 29.[1]

DrugDose (mg/kg)Reduction in B. fragilis count (log CFU/abscess)
MT-141 204.5
Cefoxitin202.1
Cefmetazole202.5
Latamoxef201.9
Cefotaxime200.8
Ceftizoxime201.2
Cefoperazone200.7
Experimental Protocol: Murine Subcutaneous Abscess Model

The following protocol was employed to assess the in vivo efficacy of MT-141 against a mixed anaerobic and aerobic infection.

  • Animals: Male ICR mice, five weeks old, were used.

  • Bacterial Strains: Bacteroides fragilis and Escherichia coli were used to create a mixed infection.

  • Inoculum Preparation: The bacterial strains were cultured in appropriate media and then suspended in a sterile adjuvant.

  • Infection Procedure: A 0.2 ml volume of the bacterial suspension was injected subcutaneously into the back of each mouse.

  • Treatment: Treatment with MT-141 and the comparator cephems was initiated 24 hours after infection. The drugs were administered subcutaneously twice daily for four days.

  • Endpoint: On the fifth day, the abscesses were excised, homogenized, and the number of viable B. fragilis and E. coli were determined by selective plating.

Experimental Workflow Diagram

experimental_workflow_mt141 cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Acclimatize Male ICR Mice (5 weeks old) Infection Subcutaneous Injection of Bacterial Suspension Animal_Prep->Infection Bacterial_Prep Culture B. fragilis and E. coli Inoculum_Prep Prepare Mixed Bacterial Suspension in Adjuvant Bacterial_Prep->Inoculum_Prep Inoculum_Prep->Infection Drug_Prep Prepare Subcutaneous Solutions of Test Compounds Treatment Subcutaneous Administration of Test Compounds (Twice daily for 4 days) Drug_Prep->Treatment Infection->Treatment Abscess_Exc Excise and Homogenize Abscesses Treatment->Abscess_Exc CFU_Count Determine Viable Bacterial Counts (Selective Plating) Abscess_Exc->CFU_Count experimental_workflow_cefiderocol cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Acclimatize Female ICR Mice (6 weeks old) Immunosuppression Induce Neutropenia (Cyclophosphamide) Animal_Prep->Immunosuppression Infection Intramuscular Injection into Thigh Immunosuppression->Infection Bacterial_Prep Culture Gram-Negative Bacilli Inoculum_Prep Prepare Bacterial Suspension in Saline Bacterial_Prep->Inoculum_Prep Inoculum_Prep->Infection Drug_Prep Prepare Solutions of Test Compounds Treatment Administer Test Compounds (Subcutaneous/Intravenous) Drug_Prep->Treatment Infection->Treatment Thigh_Exc Excise and Homogenize Thigh Muscle Treatment->Thigh_Exc CFU_Count Enumerate Bacterial CFU Thigh_Exc->CFU_Count

References

A Comparative Analysis of the Antibacterial Spectrum of Cefiderocol, a Novel Cepham Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefiderocol is a novel siderophore cephalosporin antibiotic with a unique mechanism of action that allows it to actively penetrate the outer membrane of Gram-negative bacteria.[1] This guide provides a comparative overview of the antibacterial spectrum of Cefiderocol against a panel of clinically relevant bacterial pathogens, benchmarked against established cepham antibiotics from different generations: Cefazolin (first-generation), Ceftriaxone (third-generation), and Cefepime (fourth-generation). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Cefiderocol's in vitro efficacy.

Data Presentation: Comparative Antibacterial Spectrum

The antibacterial activity of the selected this compound antibiotics is presented as Minimum Inhibitory Concentration (MIC) values in µg/mL. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

Table 1: In Vitro Activity (MIC, µg/mL) Against Gram-Positive Bacteria

OrganismCefiderocolCefazolinCeftriaxoneCefepime
Staphylococcus aureus (MSSA)0.25 - 160.25 - 1.0[2]≤5[3]Not specified
Streptococcus pneumoniae0.03 - 2Not specified≤0.007 - >8[4]≤0.007 - >8[4]

Table 2: In Vitro Activity (MIC, µg/mL) Against Gram-Negative Bacteria

OrganismCefiderocolCefazolinCeftriaxoneCefepime
Escherichia coli0.06 - 81.0 - 4.0[2]≤8[3]≤0.007 – 128[4]
Klebsiella pneumoniae<0.03 - 2[5]1 - >16≤8[3]Not specified
Pseudomonas aeruginosa<0.03 - 4[5]Inactive12 - 28[3]0.06 – >256[4]
Acinetobacter baumannii0.002 - 64[6]InactiveInactiveNot specified
Enterobacter cloacae0.004 - 32[6]Poor activity[7]≤8[3]Not specified

Note: MIC ranges can vary based on the specific strain and testing methodology. The data presented is a compilation from various sources to provide a general overview.

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) data cited in this guide is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Broth Microdilution MIC Assay Protocol

  • Preparation of Bacterial Inoculum:

    • Bacterial colonies are isolated from an 18-24 hour agar plate.

    • The colonies are suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

    • The suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • A serial two-fold dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For Cefiderocol, iron-depleted CAMHB is required to ensure accurate results, as its uptake is dependent on iron transport mechanisms.[10][11]

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Mandatory Visualization

Mechanism of Action of this compound Antibiotics

This compound antibiotics, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][12] This is achieved by targeting and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[13][14][15] The inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.[12]

G cluster_synthesis Peptidoglycan Synthesis cluster_crosslinking Cell Wall Cross-linking UDP-NAG UDP-N-acetylglucosamine Lipid_II Lipid II UDP-NAG->Lipid_II UDP-NAM UDP-N-acetylmuramic acid -pentapeptide UDP-NAM->Lipid_II Glycan_Chain Elongating Glycan Chain Lipid_II->Glycan_Chain PBP Penicillin-Binding Proteins (Transpeptidases) Glycan_Chain->PBP Cross_Linked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross_Linked_PG Cell_Lysis Cell Lysis PBP->Cell_Lysis Cepham_Antibiotic This compound Antibiotic Cepham_Antibiotic->Inhibition Inhibition->PBP Inhibition

Caption: Mechanism of action of this compound antibiotics targeting penicillin-binding proteins (PBPs).

Experimental Workflow for MIC Determination

The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

G start Start: Isolate Bacterial Colony prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum Dilute Inoculum for Final Concentration prep_inoculum->dilute_inoculum inoculate_plate Inoculate Microtiter Plate dilute_inoculum->inoculate_plate prep_antibiotic Prepare Serial Dilutions of Antibiotic prep_antibiotic->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Visually Read MIC incubate->read_mic end End: Determine Lowest Concentration with No Visible Growth read_mic->end

Caption: Experimental workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

References

head-to-head comparison of different cepham synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the synthetic routes to produce key cephem intermediates, 7-aminocephalosporanic acid (7-ACA) and 7-aminodesacetoxycephalosporanic acid (7-ADCA), is crucial for researchers and professionals in drug development. This guide provides a head-to-head comparison of the primary chemical and enzymatic synthesis pathways for these vital antibiotic precursors, supported by experimental data and detailed methodologies.

Comparison of 7-ACA Synthesis Routes

7-ACA is a fundamental building block for a wide range of semi-synthetic cephalosporins. Its production has evolved from traditional chemical methods to more efficient and environmentally friendly enzymatic processes.

Data Presentation: 7-ACA Synthesis
ParameterChemical Synthesis from Cephalosporin CTwo-Step Enzymatic Synthesis from Cephalosporin COne-Step Enzymatic Synthesis from Cephalosporin C
Starting Material Cephalosporin CCephalosporin CCephalosporin C
Key Reagents/Enzymes Phosphorus pentachloride, pyridine, silylating agents (e.g., dichlorodimethylsilane)D-amino acid oxidase (DAO), Glutaryl-7-ACA acylase (GLA)Cephalosporin C acylase (CCA)
Yield (%) 93.7% (for a specific lab-scale process)[1]85% - >93%[2][3]>98% (conversion rate)[4][5]
Purity (%) High (specific percentage not consistently reported in general literature)High-quality crystalline product[2]High[5]
Reaction Conditions Very low temperatures (e.g., -60°C), use of toxic and hazardous reagentsMild aqueous conditions (pH ~8.0, 20-25°C)[2]Mild conditions (e.g., pH 8-10, 30°C)[6]
Environmental Impact Significant, due to the use of chlorinated solvents and toxic reagentsLow, environmentally friendly processLow, simplified process with reduced waste
Experimental Protocols: 7-ACA Synthesis

Protocol 1: Chemical Synthesis of 7-ACA from Cephalosporin C (Illustrative)

This process typically involves the protection of the carboxyl group, reaction with an iminoyl chloride-forming reagent, and subsequent hydrolysis.

  • Silylation: Cephalosporin C is suspended in a chlorinated solvent (e.g., methylene chloride) and treated with a silylating agent (e.g., dichlorodimethylsilane) in the presence of a base (e.g., dimethylaniline and triethylamine) at around 25-28°C.

  • Imino Chloride Formation: The reaction mixture is cooled to a very low temperature (e.g., -60°C), and phosphorus pentachloride (PCl5) in a chlorinated solvent is added to form the imino chloride.

  • Hydrolysis: The reaction is then quenched with an alcohol (e.g., methanol) at a low temperature, followed by the addition of water to hydrolyze the intermediate and precipitate 7-ACA.

  • Isolation: The precipitated 7-ACA is collected by filtration, washed with various solvents (e.g., methylene chloride, water, methanol, acetone), and dried.[1]

Protocol 2: Two-Step Enzymatic Synthesis of 7-ACA from Cephalosporin C

This widely used industrial method involves two sequential enzymatic reactions.

  • First Enzymatic Step (Oxidation): An aqueous solution of Cephalosporin C is passed through a reactor containing immobilized D-amino acid oxidase (D-AOD) from Trigonopsis variabilis. This converts Cephalosporin C to α-keto-adipyl-7-ACA. This intermediate is then spontaneously converted to glutaryl-7-ACA (GL-7-ACA) by reacting with the hydrogen peroxide co-produced during the oxidation. The reaction is typically conducted at a pH of around 8.0 and a temperature of 20-25°C.[2]

  • Second Enzymatic Step (Hydrolysis): The resulting GL-7-ACA solution is then introduced into a second reactor containing immobilized glutaryl-7-ACA acylase (GLA). This enzyme hydrolyzes GL-7-ACA to yield 7-ACA and glutaric acid.

  • Isolation: The 7-ACA is then isolated and purified, often through crystallization, to yield a high-quality product.[2]

Protocol 3: One-Step Enzymatic Synthesis of 7-ACA from Cephalosporin C

This streamlined approach utilizes a single enzyme to directly convert Cephalosporin C to 7-ACA.

  • Enzymatic Reaction: An aqueous solution of Cephalosporin C fermentation broth is treated with an immobilized Cephalosporin C acylase (CCA). The reaction is carried out under controlled pH (typically alkaline, e.g., pH 8-10) and temperature (e.g., 30°C) with stirring.[6]

  • Reaction Monitoring and Termination: The conversion is monitored by HPLC, and the reaction is stopped once the desired conversion rate (often exceeding 98%) is achieved.[5][6]

  • Product Isolation: The lysate containing 7-ACA is then processed to separate the product from the enzyme and by-products, followed by purification and crystallization.[6]

Visualization: 7-ACA Synthesis Pathways

7-ACA Synthesis Routes cluster_chemical Chemical Synthesis cluster_two_step Two-Step Enzymatic Synthesis cluster_one_step One-Step Enzymatic Synthesis CPC_chem Cephalosporin C Silyl_CPC Silylated Cephalosporin C CPC_chem->Silyl_CPC Silylation (Dichlorodimethylsilane) Imino_Chloride Imino Chloride Intermediate Silyl_CPC->Imino_Chloride PCl5, -60°C ACA_chem 7-ACA Imino_Chloride->ACA_chem Hydrolysis CPC_enz2 Cephalosporin C GL7ACA Glutaryl-7-ACA CPC_enz2->GL7ACA D-amino acid oxidase (DAO) ACA_enz2 7-ACA GL7ACA->ACA_enz2 Glutaryl-7-ACA acylase (GLA) CPC_enz1 Cephalosporin C ACA_enz1 7-ACA CPC_enz1->ACA_enz1 Cephalosporin C acylase (CCA)

Caption: Overview of chemical and enzymatic synthesis routes to 7-ACA.

Comparison of 7-ADCA Synthesis Routes

7-ADCA is another critical intermediate, particularly for the synthesis of oral cephalosporins. Its primary production method has traditionally been a chemical ring expansion of penicillin G. However, biotechnological approaches are emerging as viable alternatives.

Data Presentation: 7-ADCA Synthesis
ParameterChemical Synthesis from Penicillin GEnzymatic/Bioprocess Synthesis
Starting Material Penicillin GPenicillin G or other precursors
Key Reagents/Enzymes Oxidizing agents (e.g., H2O2), silylating agents, ring expansion catalystsPenicillium chrysogenum transformant expressing expandase, Penicillin G acylase
Yield (%) ~76% (for the ring expansion step to a precursor)[7]High yields are achievable in batch or continuous reactors[8]
Purity (%) 97% (for the ring expansion step to a precursor)[7]98.3% after crystallization[9]
Reaction Conditions Multi-step process involving oxidation, silylation, and high-temperature ring expansionFermentation followed by enzymatic hydrolysis under mild conditions
Environmental Impact Significant, with the use of organic solvents and potential for by-productsReduced environmental impact, "green" process
Experimental Protocols: 7-ADCA Synthesis

Protocol 4: Chemical Synthesis of 7-ADCA from Penicillin G

This multi-step process involves the expansion of the five-membered thiazolidine ring of penicillin into the six-membered dihydrothiazine ring of a cephalosporin.

  • Oxidation: Penicillin G potassium salt is oxidized to Penicillin G sulfoxide using an oxidizing agent like hydrogen peroxide or peracetic acid.[10]

  • Protection/Esterification: The carboxyl group of the sulfoxide is protected, often through silylation using agents like N,N'-bistrimethylsilyl urea (BSU).[7]

  • Ring Expansion: The protected penicillin G sulfoxide ester undergoes a ring expansion reaction, typically in a high-boiling solvent like toluene under reflux, in the presence of a catalyst (e.g., pyridine acetyl bromide). This yields a 7-phenylacetamido-desacetoxycephalosporanic acid derivative.[7]

  • Deprotection and Hydrolysis: The protecting group is removed, and the phenylacetyl side chain is cleaved enzymatically using Penicillin G acylase to yield 7-ADCA.[9][11]

  • Isolation: 7-ADCA is then purified and crystallized.[9]

Protocol 5: Enzymatic/Bioprocess Synthesis of 7-ADCA

This innovative approach utilizes genetically engineered microorganisms to perform the key ring expansion step.

  • Fermentation: A transformed strain of Penicillium chrysogenum, which expresses an expandase gene (e.g., from Streptomyces clavuligerus), is cultured in a suitable fermentation medium containing a precursor like adipic acid. This leads to the in-situ production of adipoyl-6-APA, which is then ring-expanded by the expressed enzyme to adipoyl-7-ADCA.[12]

  • Enzymatic Cleavage: The adipoyl side chain of adipoyl-7-ADCA is then cleaved using an adipoyl acylase to produce 7-ADCA.[12]

  • Downstream Processing: The 7-ADCA is recovered from the fermentation broth and purified. This can involve crystallization at a low pH, followed by separation techniques like nanofiltration to remove by-products such as adipic acid.[8]

Visualization: 7-ADCA Synthesis Pathways

7-ADCA Synthesis Routes cluster_chemical_adca Chemical Synthesis cluster_enzymatic_adca Enzymatic/Bioprocess Synthesis PenG_chem Penicillin G PenG_Sulfoxide Penicillin G Sulfoxide PenG_chem->PenG_Sulfoxide Oxidation (H2O2) Protected_Sulfoxide Protected Sulfoxide Ester PenG_Sulfoxide->Protected_Sulfoxide Protection (BSU) Phenylacetyl_ADCA Phenylacetyl-7-ADCA Protected_Sulfoxide->Phenylacetyl_ADCA Ring Expansion (Heat, Catalyst) ADCA_chem 7-ADCA Phenylacetyl_ADCA->ADCA_chem Enzymatic Cleavage (Penicillin G Acylase) AdipicAcid Adipic Acid Precursor Adipoyl_6APA Adipoyl-6-APA AdipicAcid->Adipoyl_6APA Fermentation (P. chrysogenum) Adipoyl_7ADCA Adipoyl-7-ADCA Adipoyl_6APA->Adipoyl_7ADCA In-vivo Ring Expansion (Expandase) ADCA_enz 7-ADCA Adipoyl_7ADCA->ADCA_enz Enzymatic Cleavage (Adipoyl Acylase)

References

The Dance of Inhibition: A Comparative Docking Analysis of Cepham Derivatives Targeting Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions between cepham-based antibiotics and their crucial bacterial targets, Penicillin-Binding Proteins (PBPs), reveals key insights for the development of next-generation antimicrobial agents. This guide provides a comparative analysis of in silico docking studies, offering a quantitative look at the binding affinities of various this compound derivatives and a detailed breakdown of the computational methodologies employed.

Penicillin-Binding Proteins are essential bacterial enzymes involved in the final stages of peptidoglycan synthesis, a process critical for maintaining the integrity of the bacterial cell wall. By acylating the active site of these enzymes, β-lactam antibiotics, including the broad class of cephams, effectively halt cell wall construction, leading to bacterial cell death. However, the emergence of antibiotic resistance, often through mutations in PBPs that reduce binding affinity, necessitates the continuous exploration and design of novel antibiotic candidates.

Computational docking studies have become an indispensable tool in this endeavor, allowing researchers to predict and compare the binding modes and affinities of potential drug molecules in a rapid and cost-effective manner. This guide synthesizes data from multiple in silico studies to provide a comparative overview of the docking performance of various this compound derivatives against different PBPs.

Quantitative Comparison of Binding Affinities

The binding affinity, often expressed as binding energy (ΔG) in kcal/mol, is a critical metric in molecular docking. A more negative binding energy indicates a more stable protein-ligand complex and, theoretically, a more potent inhibitor. The following table summarizes the binding affinities of several this compound derivatives and related β-lactams against various PBPs as reported in recent computational studies.

Derivative/CompoundTarget PBPOrganismBinding Affinity (kcal/mol)Reference CompoundReference Binding Affinity (kcal/mol)
Compound 3 (Cephalosporin derivative)PBP1aSalmonella typhimurium-9.2Cefuroxime-7.7[1]
Compound 23 (Cephalosporin derivative)PBP1aSalmonella typhimurium-8.7Cefuroxime-7.7[1]
Compound 28 (Cephalosporin derivative)PBP1aSalmonella typhimurium-8.9Cefuroxime-7.7[1]
L-Phe-CephalexinPBP (1QMF)Not SpecifiedHigher than CephalexinCephalexinNot Specified[2]
L-Arg-CephalexinPBP (1QMF)Not SpecifiedHigher than CephalexinCephalexinNot Specified[2]
L-Tyr-CephalexinPBP (1QMF)Not SpecifiedHigher than CephalexinCephalexinNot Specified[2]
CeftarolinePBP2aStaphylococcus aureus (MRSA)IC50: 0.01 to 1 µg/mlOther β-lactamsUp to 256-fold lower affinity[3]
CeftarolinePBP2XStreptococcus pneumoniaeIC50: 0.1 to 1 µg/mlOther cephalosporins≥4-fold lower IC50s[3]
CeftobiprolePBP2aStaphylococcus aureusEfficient BindingNot SpecifiedNot Specified[4][5]
CeftobiprolePBP2bStreptococcus pneumoniaeEfficient BindingNot SpecifiedNot Specified[4][5]
CeftobiprolePBP2xStreptococcus pneumoniaeEfficient BindingNot SpecifiedNot Specified[4][5]

Note: Direct comparison of binding energies should be made with caution as values can vary based on the specific docking software, force fields, and parameters used in the study.

Experimental Protocols: A Look Under the Hood

The accuracy and reliability of in silico docking studies are intrinsically linked to the rigor of the experimental protocol. While specific parameters may vary, a typical comparative molecular docking study of this compound derivatives against PBPs follows a well-defined workflow.

Detailed Methodology for Molecular Docking
  • Protein Preparation:

    • The three-dimensional crystal structure of the target Penicillin-Binding Protein is retrieved from a protein databank like the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed from the PDB file.

    • Hydrogen atoms are added to the protein structure, and charges are assigned using a specified force field (e.g., CHARMm, AMBER).

    • The protein structure is then energy minimized to relieve any steric clashes and to achieve a more stable conformation.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw, Marvin Sketch).

    • These 2D structures are converted into 3D conformations.

    • Energy minimization of the ligand structures is performed using a suitable force field to obtain the lowest energy conformer.

    • Appropriate atomic charges and atom types are assigned to the ligands.

  • Molecular Docking:

    • The active site of the PBP is defined, often based on the location of the co-crystallized ligand in the original PDB file or through active site prediction algorithms. A grid box is generated around this active site to define the search space for the docking algorithm.

    • A molecular docking program (e.g., AutoDock Vina, Schrödinger's Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the defined active site.[1]

    • A scoring function is employed to estimate the binding affinity for each generated pose. These scoring functions typically account for factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

  • Analysis of Results:

    • The docking results are analyzed to identify the best-scoring poses for each ligand.

    • The binding energies of the different this compound derivatives are compared to rank their potential inhibitory activity.

    • The specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the PBP active site are visualized and analyzed to understand the structural basis of binding.

Visualizing the Workflow and Interactions

To better illustrate the processes and relationships involved in these studies, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Retrieve PBP Structure (PDB) Prep_P Prepare Protein (Add Hydrogens, Minimize) PDB->Prep_P Ligands Design/Select this compound Derivatives Prep_L Prepare Ligands (3D Conversion, Minimize) Ligands->Prep_L Define_Site Define PBP Active Site Prep_P->Define_Site Docking Molecular Docking (e.g., AutoDock Vina) Prep_L->Docking Analyze Analyze Docking Results Docking->Analyze Define_Site->Docking Compare Compare Binding Affinities (e.g., kcal/mol) Analyze->Compare Visualize Visualize Interactions (Hydrogen Bonds, etc.) Analyze->Visualize Conclusion Identify Promising Candidates Compare->Conclusion Visualize->Conclusion

Caption: A generalized workflow for comparative molecular docking studies.

G cluster_pbp PBP Active Site cluster_ceph This compound Derivative SER Serine Residue LYS Lysine Residue ASN Asparagine Residue THR Threonine Residue Beta_Lactam β-Lactam Ring Beta_Lactam->SER Covalent Bond (Acylation) Side_Chain R-Group Side Chain Side_Chain->ASN Hydrogen Bond Side_Chain->THR Hydrophobic Interaction Carboxyl Carboxyl Group Carboxyl->LYS Hydrogen Bond

Caption: Key molecular interactions between a this compound derivative and a PBP active site.

References

A Comparative Analysis of Cepham and Monobactam Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic profiles of two critical classes of β-lactam antibiotics: cephams and monobactams. By synthesizing available experimental data, this document aims to offer a clear perspective on their relative safety and mechanisms of cellular toxicity, aiding in preclinical assessment and drug development.

Executive Summary

Cephams and monobactams are mainstays in the antibacterial arsenal, valued for their efficacy in treating a wide spectrum of bacterial infections. However, their potential for off-target cytotoxicity is a significant consideration in clinical practice and drug development. This guide reveals that while both classes can induce cellular toxicity, the extent and nature of these effects can differ. Cephalosporins, a major group within the cepham class, have been associated with dose-dependent cytotoxicity, particularly nephrotoxicity and neurotoxicity. Monobactams, represented primarily by aztreonam, are generally considered to have a favorable safety profile, though they are not entirely devoid of cytotoxic potential. The data presented herein, including comparative cytotoxicity values and mechanistic pathways, will facilitate a more informed selection and development of these vital therapeutic agents.

Quantitative Cytotoxicity Data

Direct comparative studies providing IC50 values for a range of cephams and monobactams on a single cell line are limited in publicly available literature. However, by compiling data from various sources, a general trend of their cytotoxic potential can be discerned. The following tables summarize representative cytotoxicity data for selected compounds from each class.

Table 1: Comparative Cytotoxicity of Cephalosporins (Cephams)

CompoundCell LineAssayIC50 (µg/mL)Key Findings & Reference
CephaloridineLLC-RK1 (Rabbit Kidney)Neutral Red Uptake~1000Exhibited significant nephrotoxicity.[1]
CephalothinLLC-RK1 (Rabbit Kidney)Neutral Red Uptake<500Markedly toxic in vitro, but detoxified by kidney microsomal S9 fraction.[1]
CefazolinLLC-RK1 (Rabbit Kidney)Neutral Red Uptake>2000Lower in vitro toxicity compared to cephaloridine and cephaloglycin.[1]
CeftazidimeLLC-RK1 (Rabbit Kidney)Neutral Red Uptake>4000Lowest in vitro toxicity among the tested cephalosporins.[1]
CefepimeNB2a NeuroblastomaMTT~14,120 (14.12 mM)Induced apoptosis and oxidative stress at high concentrations.
CephradinePorcine Corneal Endothelial CellsMTTNot significantly cytotoxic at 10-fold ICI doseConsidered safe at typical intracameral injection concentrations.[2]

Table 2: Cytotoxicity of Monobactams

CompoundCell LineAssayIC50 (µg/mL)Key Findings & Reference
AztreonamHuman KeratinocytesNeutral Red Uptake>5000Low cytotoxicity observed.
N-thiolated monobactamsVarious tumor cell linesApoptosis AssaysNot specifiedPotently and specifically induced apoptosis in tumor cells but not in normal cells.[3]

Mechanisms of Cytotoxicity

Both cephams and monobactams can induce cytotoxicity through several mechanisms, primarily involving the induction of apoptosis and mitochondrial dysfunction.

Cephams: Cephalosporins have been shown to induce apoptosis in various cell types. This process often involves the activation of caspases, a family of proteases central to the apoptotic cascade. For instance, cefepime has been demonstrated to induce apoptosis in neuroblastoma cells. Furthermore, some cephalosporins, like cephaloridine and cephaloglycin, can cause mitochondrial injury by impairing substrate uptake and respiration, leading to oxidative stress.[4] This mitochondrial dysfunction can be a key trigger for the intrinsic apoptotic pathway.

Monobactams: The cytotoxic mechanisms of monobactams are less extensively characterized in non-bacterial cells compared to cephams. However, certain novel synthetic monobactams have been specifically designed as anticancer agents that selectively induce apoptosis in tumor cells.[3][5] The primary antibacterial mechanism of action for monobactams like aztreonam is the inhibition of penicillin-binding protein 3 (PBP3), which is involved in bacterial cell wall synthesis.[6][7] While this target is absent in mammalian cells, off-target effects leading to cytotoxicity at high concentrations cannot be entirely ruled out. The shared R1-side chain between ceftazidime and aztreonam suggests potential for similar biological interactions, including cross-reactivity in allergic responses, which may have implications for their cytotoxic profiles.[8][9]

Signaling Pathways in β-Lactam Induced Apoptosis

The induction of apoptosis by β-lactam antibiotics, including cephams, often involves the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Beta_Lactam_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Beta-Lactam Beta-Lactam Cellular_Stress Cellular Stress Beta-Lactam->Cellular_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Stress->Mitochondrial_Dysfunction Apoptosome Apoptosome Caspase-9_act Activated Caspase-9 Apoptosome->Caspase-9_act Activates Caspase-3_act Activated Caspase-3 Caspase-9_act->Caspase-3_act Activates Apoptosis Apoptosis Caspase-3_act->Apoptosis Cytochrome_c Cytochrome c Mitochondrial_Dysfunction->Cytochrome_c Release Cytochrome_c->Apoptosome

Caption: Generalized signaling pathway for β-lactam-induced apoptosis.

Experimental Protocols

A standardized and reproducible methodology is crucial for the comparative assessment of cytotoxicity. The following section details a general protocol for the MTT assay, a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product.

Materials:

  • Human cell line of interest (e.g., HEK293 for kidney toxicity, SH-SY5Y for neurotoxicity)

  • Complete cell culture medium

  • This compound and monobactam compounds of interest

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound and monobactam compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells (medium only) and vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat cells with Cephams/Monobactams Incubation_24h->Compound_Treatment Incubation_Exposure 4. Incubate for 24/48/72h Compound_Treatment->Incubation_Exposure MTT_Addition 5. Add MTT solution Incubation_Exposure->MTT_Addition Incubation_Formazan 6. Incubate for 2-4h MTT_Addition->Incubation_Formazan Solubilization 7. Add solubilization solution Incubation_Formazan->Solubilization Absorbance_Measurement 8. Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The comparative analysis of this compound and monobactam cytotoxicity reveals distinct profiles for these two classes of β-lactam antibiotics. While both have the potential to induce cell death, particularly at high concentrations, the available data suggests that monobactams, such as aztreonam, may possess a wider therapeutic window with respect to cytotoxicity compared to some cephalosporins. The nephrotoxic and neurotoxic potential of certain cephalosporins underscores the importance of careful dose monitoring and the development of newer generations with improved safety profiles.

The provided experimental protocol for the MTT assay offers a standardized method for researchers to conduct their own comparative cytotoxicity studies. Furthermore, the elucidated apoptotic signaling pathway provides a framework for investigating the molecular mechanisms underlying the cytotoxic effects of these important antibacterial agents. Future research should focus on direct, head-to-head comparative studies using a panel of relevant human cell lines to generate more definitive and clinically translatable cytotoxicity data for both this compound and monobactam antibiotics.

References

Safety Operating Guide

Navigating the Safe Disposal of Cephem Antibiotics in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the proper disposal procedures for cephem-class antibiotics, ensuring laboratory safety and environmental protection.

The term "Cepham" in the context of this document refers to the core chemical structure of a class of β-lactam antibiotics, which includes cephalosporins. It is also the name of a life sciences company that supplies a variety of research products. This guide provides essential disposal procedures for cephem-containing antibiotics, a common task in research and development settings. Adherence to these protocols is critical to mitigate the risks of environmental contamination and the development of antimicrobial resistance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance tailored to your location and facilities. All personnel handling cephem antibiotic waste must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Eye ProtectionSafety glasses with side shields or goggles.Protects eyes from splashes and airborne particles.[1][2]
Hand ProtectionNitrile or other chemically resistant gloves.[1][3]Prevents skin contact with the chemical.[1]
Body ProtectionA laboratory coat or impervious clothing.[1][2]Protects skin and clothing from contamination.[1]
Respiratory ProtectionA suitable respirator may be required for bulk quantities or if dust is generated.[2]Minimizes inhalation of airborne particles.[1]

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2] An accessible safety shower and eyewash station are mandatory in the handling area.[2]

Step-by-Step Disposal Protocol for Cephem Antibiotics

The primary and recommended method for the disposal of cephem antibiotics is through a licensed hazardous waste contractor, with incineration being the preferred final disposal method.[2] Never dispose of antibiotics down the drain or in regular trash, as this contributes to environmental contamination and the emergence of antibiotic-resistant bacteria.[3][4]

Step 1: Waste Characterization and Segregation

  • Identify as Hazardous Chemical Waste: All waste contaminated with cephem antibiotics, including unused product, expired materials, contaminated labware (e.g., pipette tips, vials, flasks), and contaminated PPE, must be treated as hazardous chemical waste.[1][4][5]

  • Segregate Waste Streams: Do not mix cephem antibiotic waste with other chemical, biological, or radioactive waste streams unless compatibility has been confirmed by your institution's EHS department.[1][2][3]

Step 2: Waste Accumulation and Containerization

  • Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container with a secure lid.[1][3]

  • Liquid Waste: Collect all liquid waste, such as residual solutions or contaminated media, in a designated, sealed, and non-reactive hazardous waste container.[1][2]

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the chemical name(s) of the contents, and any other information required by your institution's EHS department.[1]

Step 3: Storage

  • Store hazardous waste containers in a designated and secure satellite accumulation area.[1]

  • This area should be well-ventilated and have secondary containment to prevent spills from reaching drains.[1]

Step 4: Final Disposal

  • Licensed Hazardous Waste Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS-approved hazardous waste disposal company.[1]

  • Incineration: High-temperature incineration is the preferred method for the complete destruction of active pharmaceutical ingredients like cephem antibiotics.[2]

Experimental Protocols for Degradation (for informational purposes)

While not a substitute for professional hazardous waste disposal, some chemical degradation methods have been explored in research settings. These are complex procedures that require careful control and should only be attempted by trained personnel with the approval of their institution's EHS department.

One such method involves alkaline hydrolysis, where the β-lactam ring, crucial for the antibiotic's activity, is cleaved. An experimental protocol might involve:

  • Preparing an aqueous solution of the cephalosporin.

  • Treating the solution with sodium hydroxide (NaOH) to a final concentration of 0.025 M or 0.05 M.

  • Allowing the reaction to proceed at room temperature for a specified duration (e.g., 4-24 hours).

  • Neutralizing the solution before analysis and subsequent disposal as chemical waste.[3]

It is important to note that even after such treatment, the resulting solution must be disposed of as hazardous waste.

Logical Workflow for Cephem Antibiotic Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing cephem antibiotics.

Cephem_Disposal_Workflow Start Waste Generation (Cephem Antibiotic) Characterize Characterize Waste Start->Characterize IsContaminated Is the waste contaminated with Cephem Antibiotic? Characterize->IsContaminated Segregate Segregate as Hazardous Chemical Waste IsContaminated->Segregate Yes GeneralWaste Dispose as General Lab Waste IsContaminated->GeneralWaste No SolidWaste Solid Waste (e.g., PPE, vials) Segregate->SolidWaste LiquidWaste Liquid Waste (e.g., solutions, media) Segregate->LiquidWaste SolidContainer Collect in Labeled, Leak-Proof Solid Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled, Sealed Liquid Waste Container LiquidWaste->LiquidContainer Store Store in Designated Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store ArrangePickup Arrange Pickup by Licensed Hazardous Waste Contractor Store->ArrangePickup Incinerate Final Disposal: Incineration ArrangePickup->Incinerate

Caption: Decision workflow for the disposal of cephem antibiotic waste.

References

Comprehensive Safety Protocol: Handling Cephalosporin-Class Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Cepham" is not a standard chemical identifier. This guide assumes the user is referring to compounds of the cephalosporin class, which are beta-lactam antibiotics based on a cephem chemical core. The following information provides essential safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with these potent compounds.

Cephalosporins are classified as hazardous substances primarily due to their potential to act as sensitizers.[1] Key hazards include allergic skin reactions, serious eye irritation, and the risk of inducing allergy or asthma-like symptoms if inhaled.[1][2] Adherence to stringent safety protocols is critical to mitigate these occupational risks.

Personal Protective Equipment (PPE) Requirements

Effective protection requires a multi-layered approach to PPE, with specifications varying based on the handled material's form (powder vs. liquid) and the nature of the activity.

ActivityRequired PPESpecifications
Weighing & Compounding (Dry Powder) • Respiratory Protection• Eye/Face Protection• Hand Protection• Body ProtectionRespirator: NIOSH-approved N95 or higher-level respirator.[1]• Goggles/Shield: Chemical safety goggles and a face shield.[1]• Gloves: Two pairs of powder-free nitrile gloves (double-gloving).[1]• Gown: Disposable, low-permeability gown with a solid front and tight-fitting cuffs.[1]
Handling Solutions (Diluted) • Eye/Face Protection• Hand Protection• Body ProtectionGoggles: Chemical safety goggles.[1]• Gloves: Powder-free nitrile gloves.[3]• Coat: Disposable or dedicated laboratory coat.[1]
Cleaning Spills • Respiratory Protection• Eye/Face Protection• Hand Protection• Body Protection• Shoe CoversRespirator: NIOSH-approved N95 or higher-level respirator.[1]• Goggles/Shield: Chemical safety goggles and a face shield.[1]• Gloves: Two pairs of heavy-duty nitrile gloves.[1]• Gown: Disposable, low-permeability gown.[1]• Covers: Disposable shoe covers.[1]

Operational Plan: Safe Handling Workflow

A systematic approach to handling, from preparation to disposal, is essential for minimizing exposure risk. The workflow below outlines the critical steps for safely managing cephalosporin compounds in a laboratory setting.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_spill Emergency Spill Response prep_area Designate & Prepare Work Area (e.g., Fume Hood) gather_ppe Gather All Required PPE don_ppe Don PPE (Correct Sequence) handle_compound Perform Task (Weighing, Solubilizing) don_ppe->handle_compound Proceed to Task decontaminate Decontaminate Work Surfaces & Equipment handle_compound->decontaminate Task Complete evacuate Evacuate & Secure Area handle_compound->evacuate Spill Occurs! segregate Segregate Contaminated Waste doff_ppe Doff PPE (Correct Sequence) wash Wash Hands Thoroughly notify Notify Safety Officer spill_ppe Don Spill-Specific PPE contain Contain & Clean Spill spill_dispose Dispose of Spill Waste

Caption: Workflow for safe handling and emergency spill response for cephalosporins.

Experimental Protocol: Safe Weighing and Solubilization of a Cephalosporin Powder

This protocol provides a step-by-step methodology for a common laboratory task, integrating necessary safety measures.

3.1. Pre-Operation Setup

  • Engineering Controls: Ensure a certified chemical fume hood or powder containment hood is operational.

  • Area Preparation: Decontaminate the work surface. Place a plastic-backed absorbent liner on the surface to contain any minor spills.

  • Gather Materials: Assemble all necessary equipment (analytical balance, weigh paper/boats, spatulas, vials, solvent, vortex mixer) and place them inside the fume hood.

  • PPE Donning: Before handling the compound, put on all required PPE as specified in the table for "Weighing & Compounding".[1] The recommended sequence is gown, respirator, face shield/goggles, and finally, two pairs of gloves.[1][4]

3.2. Weighing and Handling Procedure

  • Carefully open the primary container of the cephalosporin powder inside the fume hood.

  • Using a dedicated spatula, transfer the desired amount of powder to a weigh boat on the analytical balance. Perform this action slowly and deliberately to minimize dust generation.

  • Once the desired mass is weighed, securely close the primary container.

  • Transfer the weighed powder into a pre-labeled, appropriate vial or flask for solubilization.

  • Using a pipette, add the required volume of solvent to the vial.

  • Cap the vial securely and vortex until the compound is fully dissolved.

3.3. Post-Operation Cleanup

  • Wipe down the spatula and any non-disposable equipment with a suitable deactivating agent or solvent.

  • Carefully fold the absorbent liner inward, containing any residual powder, and place it in the designated hazardous waste container.

  • Place all contaminated disposables (e.g., weigh boat, pipette tips, outer gloves) into the hazardous waste container.[3]

Disposal Plan

Improper disposal of antibiotics is a significant contributor to the development of antimicrobial resistance in the environment.[5] All cephalosporin-contaminated waste must be treated as hazardous chemical waste.[3][6]

4.1. Waste Segregation and Containment

  • Solid Waste: All contaminated solid items, including gloves, gowns, weigh paper, pipette tips, and vials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Unused or waste stock solutions at high concentrations are considered hazardous chemical waste and must be collected in sealed, non-reactive hazardous waste containers.[6] Do not pour these down the drain.

  • Deactivation: While autoclaving can deactivate some antibiotics in dilute solutions like used cell culture media, many are heat-stable.[6] This method should only be used if specifically validated for the compound and permitted by institutional guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]

4.2. Final Disposal

  • Store sealed hazardous waste containers in a designated satellite accumulation area.

  • Arrange for pickup and final disposal by a licensed hazardous waste management company.[3]

  • Never mix antibiotic waste with other chemical waste streams unless compatibility has been confirmed by your EHS department.[3]

References

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Reactant of Route 1
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Cepham

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。